molecular formula C5H7IO B109424 3-Iodocyclopentanone CAS No. 86613-17-4

3-Iodocyclopentanone

Cat. No.: B109424
CAS No.: 86613-17-4
M. Wt: 210.01 g/mol
InChI Key: APMGHATZDKMABH-UHFFFAOYSA-N
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Description

3-Iodocyclopentanone is a valuable synthetic intermediate in organic chemistry, characterized by a cyclopentanone ring functionalized with an iodine atom at the 3-position. This structure combines the reactivity of a ketone with that of an alkyl iodide, making it a versatile building block for constructing more complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, where the iodine atom acts as an excellent leaving group for palladium-catalyzed carbon-carbon bond formation with various organometallic partners. Furthermore, the carbonyl group at the 1-position allows for a range of transformations, including nucleophilic addition, reduction to alcohols, or conversion to alkenes via Wittig-type reactions. The alpha-protons adjacent to the carbonyl are acidic and can be deprotonated to form enolates, which can undergo alkylation or aldol condensation, providing routes to further functionalize the ring. Researchers utilize this compound in the synthesis of natural products, pharmaceutical candidates, and other functional materials where a substituted cyclopentane scaffold is required. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Note: The information provided is generic for a compound of this type. Specific physical properties, hazard information, and handling protocols for this compound should be obtained from a certified Safety Data Sheet (SDS) once a commercial source is identified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMGHATZDKMABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574873
Record name 3-Iodocyclopentan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86613-17-4
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodocyclopentanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodocyclopentanone: Synthesis, Structure, and Reactivity

Abstract

This compound is a functionalized carbocycle that serves as a valuable intermediate in organic synthesis. As a β-haloketone, its unique structural arrangement, featuring a reactive C-I bond two carbons removed from a carbonyl group, dictates a reactivity profile distinct from its more commonly studied α-halo counterparts. This guide provides a comprehensive analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic protocol via conjugate addition, its detailed spectroscopic signature based on analysis of analogous structures, and its characteristic reactivity, including nucleophilic substitution and elimination pathways. This document aims to serve as a foundational resource, combining theoretical principles with practical, field-proven insights to facilitate its application in complex molecule synthesis.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered aliphatic ring. The presence of a ketone functional group at C1 and an iodine atom at C3 makes it a chiral molecule. The electron-withdrawing nature of the carbonyl group influences the reactivity of the C-I bond, though to a lesser extent and through a different mechanism than in α-haloketones.

The key physicochemical properties of this compound, computed from publicly available databases, are summarized below for quick reference.[1][2][3]

PropertyValueSource
IUPAC Name 3-iodocyclopentan-1-one[1]
CAS Number 86613-17-4[1][2]
Molecular Formula C₅H₇IO[1][2][3]
Molecular Weight 210.01 g/mol [1]
Monoisotopic Mass 209.95416 Da[1]
Canonical SMILES C1CC(=O)CC1I[1]
InChI Key APMGHATZDKMABH-UHFFFAOYSA-N[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis of this compound

While this compound is not widely commercially available and often requires custom synthesis, a reliable and logical synthetic route is the conjugate (Michael) addition of an iodide nucleophile to an α,β-unsaturated precursor, 2-cyclopenten-1-one.[2][3] This method is efficient for forming the C-I bond at the β-position of the carbonyl group.

The underlying principle of this reaction is the generation of an iodide nucleophile that attacks the electron-deficient β-carbon of the enone system. A common and effective method for this transformation utilizes trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).

Experimental Protocol: Synthesis via Conjugate Addition

This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Cyclopenten-1-one (CAS: 930-30-3)

  • Sodium iodide (NaI), anhydrous

  • Trimethylsilyl chloride (TMSCl)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon), add anhydrous sodium iodide (1.2 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir the suspension.

  • TMSI Generation: Slowly add trimethylsilyl chloride (1.2 equivalents) to the stirred suspension. Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of trimethylsilyl iodide.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-cyclopenten-1-one (1.0 equivalent) dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification flask Dry Flask under Argon na_i Add NaI flask->na_i acn Add Acetonitrile na_i->acn tmscl Add TMSCl acn->tmscl stir_tmsi Stir 30 min (Generate TMSI) tmscl->stir_tmsi cool Cool to 0 °C stir_tmsi->cool add_enone Add Cyclopentenone cool->add_enone react Stir 4-6h at RT add_enone->react quench Quench (Na₂S₂O₃) react->quench extract Extract (Et₂O) quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

No publicly available, experimentally verified spectra for this compound currently exist. However, a detailed and reliable spectroscopic profile can be predicted by analyzing the spectra of structurally related compounds, including cyclopentanone, iodocyclopentane, and other substituted cyclopentanones.[4][5][6][7][8][9][10][11][12][13]

Technique Feature Predicted Chemical Shift / Wavenumber Rationale and Explanation
¹H NMR H3 (methine)~4.0 - 4.5 ppm (tt)The proton on the carbon bearing the iodine (C3) will be the most downfield non-carbonyl proton due to the deshielding effect of the electronegative iodine. It will appear as a triplet of triplets due to coupling with adjacent CH₂ groups (H2 and H4).
H2, H4 (methylenes α to C=O)~2.5 - 3.0 ppm (m)These protons are adjacent to the electron-withdrawing carbonyl group and will be deshielded. They are also adjacent to the C-I carbon, leading to further deshielding and complex splitting.
H5 (methylene β to C=O)~2.0 - 2.4 ppm (m)This methylene group is the most shielded, being furthest from both the iodine and the carbonyl group.
¹³C NMR C1 (carbonyl)~215 - 220 ppmThe carbonyl carbon is characteristically the most downfield signal in the spectrum.[4]
C3 (C-I)~30 - 35 ppmThe direct attachment to iodine causes a significant upfield shift compared to other halogens due to the heavy atom effect, but it is still deshielded relative to a standard alkane carbon.
C2, C4 (α to C=O)~45 - 50 ppmThese carbons are deshielded by the adjacent carbonyl group.
C5 (β to C=O)~35 - 40 ppmThis carbon is the most shielded among the methylene carbons.
IR Spec. C=O Stretch~1745 cm⁻¹ (strong)Five-membered ring ketones typically show a carbonyl stretch at a higher frequency than acyclic or six-membered ring ketones due to ring strain.[9][13]
C-I Stretch~500 - 600 cm⁻¹ (weak-medium)The carbon-iodine bond vibration appears in the fingerprint region and is often weak.[12]
Mass Spec. Molecular Ion [M]⁺m/z = 210The molecular ion peak should be observable.
[M-I]⁺m/z = 83Loss of the iodine atom is a highly favorable fragmentation pathway, as iodine is an excellent leaving group. This fragment (the cyclopentanone cation) will likely be a very prominent peak.
[C₄H₅O]⁺m/z = 69Resulting from α-cleavage (loss of CH₂I) followed by rearrangement.
[C₃H₅]⁺m/z = 41Further fragmentation of the cyclopentyl ring.

Chemical Reactivity and Key Transformations

As a β-haloketone, this compound's reactivity is primarily centered on the β-carbon, which is susceptible to nucleophilic attack, and the α-protons, which can be removed by a base to facilitate elimination.

A. Nucleophilic Substitution (S_N2)

The C3 carbon is an electrophilic center, and the iodide is an excellent leaving group. Therefore, this compound readily undergoes S_N2 reactions with a variety of nucleophiles. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups at the 3-position of the cyclopentanone ring.

Causality: The reaction proceeds via a standard bimolecular backside attack. The choice of a non-basic or weakly basic nucleophile is crucial to prevent the competing E2 elimination pathway. This transformation is valuable for building more complex molecular scaffolds, for instance, in the synthesis of β-aminoketones, which are important pharmacophores.[14]

Caption: S_N2 reaction at the β-carbon of this compound.
(Note: Image placeholders would be replaced with actual chemical structures in a final document)
B. Elimination (E2) Reaction

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. The base abstracts a proton from the C2 or C4 position (α to the carbonyl), and the resulting enolate intermediate expels the iodide ion to form 2-cyclopenten-1-one.

Causality: The acidity of the α-protons is significantly increased by the adjacent carbonyl group. A sterically hindered base (e.g., potassium tert-butoxide) is preferred to favor elimination over substitution at the carbonyl carbon. This reaction provides a direct route back to the α,β-unsaturated ketone, which can be useful for subsequent conjugate addition reactions with different nucleophiles.

Caption: E2 elimination of this compound to form 2-cyclopenten-1-one.

Potential Applications in Organic Synthesis

The cyclopentanone motif is a core structural feature in a vast array of biologically active natural products and pharmaceutical agents, including prostaglandins, jasmonates, and various alkaloids.[15] this compound serves as an excellent starting material for accessing functionalized derivatives of this important scaffold.

  • Precursor for Substituted Cyclopentanones: Through the S_N2 displacement of iodide, a wide range of substituents (amines, azides, thiols, cyanides, etc.) can be installed at the C3 position.

  • Synthesis of Bicyclic Systems: The dual functionality of the ketone and the iodo-group allows for sequential reactions to build more complex fused or bridged ring systems. For example, the ketone could be converted to an enolate, which could then act as an intramolecular nucleophile to displace the iodide, forming a bicyclo[2.1.0]pentane derivative.

  • Radical Chemistry: The C-I bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical at the C3 position, enabling its use in radical-mediated C-C bond-forming reactions.[16]

Safety and Handling Protocols

As a reactive organoiodide, this compound should be handled with appropriate care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, general precautions for handling iodoalkanes and ketones should be strictly followed.[17][18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition. Organoiodides can be light-sensitive.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Hasaninejad, A., et al. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. International Journal of Organic Chemistry, 2(1), 39-44. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15582162, this compound. [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24683. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]

  • Chegg Inc. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone. [Link]

  • SpectraBase (n.d.). cis-1-Iodo-3-methyl-cyclopentane. [Link]

  • ChemTube3D (n.d.). Aldol reaction of cyclopentanone. [Link]

  • University of Pretoria (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • ResearchGate (2019). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. [Link]

  • Chemistry LibreTexts (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Organic Chemistry Data (n.d.). 13C NMR Chemical Shifts. [Link]

  • Oregon State University (n.d.). 13C NMR Chemical Shift. [Link]

  • ChemConnections (n.d.). 13C NMR Spectroscopy. [Link]

  • Organic Chemistry Portal (n.d.). Cyclopentanone synthesis. [Link]

  • Organic Chemistry Portal (n.d.). Cyclopentenone synthesis. [Link]

  • Denis, F., & Renaud, P. (2014). Stereoselective Iodine Atom Transfer [3 + 2] Cycloaddition Reaction with Alkenes Using Unsymmetrical Allylated Active Methine Radicals. The Journal of Organic Chemistry, 79(12), 5649–5656. [Link]

  • Science Lab (n.d.). Iodine Solution - Safety Data Sheet. [Link]

  • Royal Society of Chemistry (2021). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics, 23(45), 25619-25636. [Link]

  • Organic Chemistry Portal (n.d.). β-Iodoketone synthesis by iodination. [Link]

  • TETRAHEDRON CHEMISTRY CLASSES (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link]

  • NIST (n.d.). Cyclopentanone - Mass Spectrum. NIST Chemistry WebBook. [Link]

  • NIST (n.d.). Cyclopentanone - IR Spectrum. NIST Chemistry WebBook. [Link]

  • Sugita, Y., & Yokoe, I. (1996). REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILE 1. REACTION OF 3-IODOCHROMONE WITH AZOLES. Heterocycles, 43(11), 2503. [Link]

  • Wikipedia (n.d.). Iodolactonization. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73784, Iodocyclopentane. [Link]

  • Larock, R. C., & Doty, M. J. (1995). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 60(13), 3990–4001. [Link]

  • NIST (n.d.). 3-Ethylcyclopentanone - IR Spectrum. NIST Chemistry WebBook. [Link]

  • NIST (n.d.). Cyclopentane, iodo- - IR Spectrum. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-iodopropane. [Link]

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Sources

An In-depth Technical Guide to 3-Iodocyclopentanone (CAS 86613-17-4): A Key Building Block for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Iodocyclopentanone, a crucial chemical intermediate for researchers, medicinal chemists, and drug development professionals. While not a widely commercialized compound, its strategic importance lies in its role as a versatile building block, most notably in the synthesis of potent neurological drug candidates. This document delves into the molecule's physicochemical properties, analytical characterization, reactivity profile, and a detailed examination of its application in the synthesis of the metabotropic glutamate receptor agonist, LY354740. The guide is structured to provide not just procedural steps, but the underlying chemical rationale, empowering scientists to leverage this compound's unique reactivity in their research endeavors.

Introduction: The Strategic Importance of an α-Haloketone

This compound (CAS: 86613-17-4) is a five-membered cyclic ketone functionalized with an iodine atom at the alpha position relative to the carbonyl group. This specific arrangement of functional groups—an α-iodoketone—is not merely incidental; it is the source of the molecule's synthetic power. The potent electron-withdrawing nature of the adjacent carbonyl group significantly activates the carbon-iodine bond, making the iodine an excellent leaving group for nucleophilic substitution reactions.[1][2] This heightened reactivity allows for the precise and efficient introduction of complex substituents, a critical step in building pharmacologically active molecules.

Its most notable application is as a key precursor in the synthesis of LY354740, a highly selective and potent agonist for group II metabotropic glutamate (mGlu) receptors.[3][4] These receptors are implicated in a variety of neurological and psychiatric conditions, and agonists like LY354740 have shown significant promise as anxiolytic and antipsychotic agents.[5][6] Understanding the properties and reactivity of this compound is, therefore, essential for chemists working to develop the next generation of therapies for these disorders.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data serves as the foundation for its handling, characterization, and application in synthesis.

PropertyValueSource(s)
CAS Number 86613-17-4[PubChem]
Molecular Formula C₅H₇IO[PubChem]
Molecular Weight 210.01 g/mol [PubChem]
IUPAC Name 3-iodocyclopentan-1-one[PubChem]
SMILES C1CC(=O)CC1I[PubChem]
InChI Key APMGHATZDKMABH-UHFFFAOYSA-N[PubChem]
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate)N/A

Representative Synthetic Approach

While specific, scaled-up manufacturing protocols for this compound are not widely published, a logical and effective route can be designed based on established organic chemistry principles. A common strategy for the synthesis of α-haloketones is the conjugate addition of a halide to an α,β-unsaturated ketone.

The proposed synthesis starts from the readily available cyclopent-2-en-1-one. The reaction proceeds via a 1,4-conjugate addition of an iodide nucleophile, followed by tautomerization of the resulting enolate to yield the final ketone product.

Synthesis_Workflow start Cyclopent-2-en-1-one reagent + NaI, TMSCl in Acetonitrile start->reagent intermediate Silyl Enol Ether Intermediate reagent->intermediate 1,4-Conjugate Addition product This compound intermediate->product Hydrolysis / Tautomerization

Caption: Proposed synthesis of this compound.

Experimental Protocol Causality:

  • Reagent Choice: Sodium iodide (NaI) serves as the iodide source. Trimethylsilyl chloride (TMSCl) is used to activate the enone and trap the intermediate enolate as a more stable silyl enol ether, facilitating the reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of transformation.

  • Work-up: A mild aqueous work-up hydrolyzes the silyl enol ether intermediate, which then tautomerizes to the more stable ketone product.

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected results from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.[7]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Processing: Fourier transform the FID, phase the spectrum, and correct the baseline. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.

Expected ¹H NMR Spectrum (Predicted):

  • ~4.2-4.4 ppm (1H, multiplet): This signal corresponds to the proton on the carbon bearing the iodine (-CH-I). It is shifted significantly downfield due to the powerful deshielding effect of the electronegative iodine atom.

  • ~2.2-2.8 ppm (4H, multiplet): These signals arise from the four protons on the two carbons alpha to the carbonyl group (-CH₂-C=O and O=C-CH₂-).

  • ~2.0-2.2 ppm (2H, multiplet): This signal corresponds to the two protons on the carbon beta to the carbonyl group and adjacent to the C-I center (-CH-CH₂-CH-).

Expected ¹³C NMR Spectrum (Predicted):

  • ~215 ppm: Carbonyl carbon (C=O). Highly deshielded and typically a sharp singlet.

  • ~40-45 ppm: Methylene carbons alpha to the carbonyl.

  • ~35-40 ppm: Methylene carbon beta to the carbonyl.

  • ~25-30 ppm: Methine carbon bearing the iodine (C-I). The iodine's "heavy atom effect" can influence the chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8]

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small drop of the neat liquid sample directly onto the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • ~1740 cm⁻¹ (Strong, Sharp): This is the most prominent peak and is characteristic of the C=O (carbonyl) stretch in a five-membered ring ketone. The ring strain slightly increases the frequency compared to an acyclic ketone.

  • ~2850-2960 cm⁻¹ (Medium): C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane ring.

  • ~500-600 cm⁻¹ (Weak-Medium): C-I stretching vibration.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[8]

Protocol: Electron Ionization (EI)-MS

  • Introduce a dilute solution of the sample into the mass spectrometer, often via a GC inlet.

  • Ionize the sample using a standard 70 eV electron beam.

Expected Mass Spectrum:

  • m/z = 210: Molecular ion peak [M]⁺, corresponding to the molecular weight of C₅H₇IO.

  • m/z = 127: A prominent peak corresponding to the loss of the iodine radical, resulting in a [C₅H₇O]⁺ fragment.

  • m/z = 83: Loss of the iodine atom ([I]⁺).

  • m/z = 55: A common fragment for cyclopentyl systems, often from the loss of CO from the [C₅H₇O]⁺ fragment.

Reactivity and Application in Drug Discovery

The synthetic utility of this compound stems from its dual electrophilic nature and the exceptional leaving group ability of iodine.[2]

Reactivity_Diagram main_mol sn2_attack SN2 Nucleophilic Attack (e.g., Amines, Azides, Cyanides) carbonyl_attack Carbonyl Addition (e.g., Grignards, Hydrides) enolate_formation α'-Enolate Formation (e.g., with LDA, NaH) pos_sn2 pos_sn2->sn2_attack Site of Substitution pos_carbonyl pos_carbonyl->carbonyl_attack Site of Addition pos_enolate pos_enolate->enolate_formation Site of Deprotonation

Caption: Key reactive sites of this compound.

The primary reaction pathway exploited in drug synthesis is the Sₙ2 substitution at the carbon bearing the iodine.[9] The iodine atom is an outstanding leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions.

Case Study: Synthesis of LY354740

The most significant application of this compound is its role as a key intermediate in the synthesis of the mGlu2/3 receptor agonist LY354740.[3][5] This compound's rigid bicyclic structure is crucial for its high potency and selectivity. This compound provides the core cyclopentane ring, with the iodine atom serving as a handle for introducing the necessary functionality to build the rest of the molecule.

Application_Workflow start This compound step1 Nucleophilic Substitution (e.g., with an amino acid precursor) start->step1 intermediate Key Bicyclic Intermediate step1->intermediate step2 Further Cyclization & Functional Group Manipulation intermediate->step2 product LY354740 (mGlu2/3 Agonist) step2->product

Caption: Synthetic pathway from this compound to LY354740.

The development of LY354740 demonstrates the power of using strategically functionalized building blocks. By starting with this compound, synthetic chemists can efficiently construct a complex, three-dimensional scaffold that is pre-organized for optimal binding to its biological target.

Safety, Handling, and Storage

As with all α-haloketones, this compound should be handled with care due to its potential as an alkylating agent and irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. α-Haloketones can be sensitive to light and moisture.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by the strategic placement of its functional groups. The interplay between the carbonyl and the iodo substituent creates a highly activated electrophilic center, enabling efficient and precise bond-forming reactions. Its critical role in the synthesis of the important neurological drug candidate LY354740 highlights its significance to the drug discovery and development community. By understanding its synthesis, characterization, and unique reactivity, researchers can effectively utilize this building block to construct complex molecular architectures and advance the search for novel therapeutics.

References

  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups. Interscience.
  • Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Iodo-2-cyclopenten-1-ol. National Center for Biotechnology Information. [Link]

  • Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1–11. [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Ratti, R., et al. (2007). Synthesis of cyclopentenones. U.S.
  • Rorick-Kehn, L. M., et al. (2007). Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344. Journal of Pharmacology and Experimental Therapeutics, 321(1), 308-315. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. [Link]

  • Pałucha-Poniewiera, A., et al. (2024). LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain. Pharmacological Reports, 76(6), 1482-1488. [Link]

  • Shekhar, A., et al. (2002). LY354740, a potent group II metabotropic glutamate receptor agonist prevents lactate-induced panic-like response in panic-prone rats. Neuropharmacology, 43(3), 448-455. [Link]

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An In-depth Technical Guide to 3-Iodocyclopentanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Iodocyclopentanone, a halogenated cyclic ketone of interest to researchers, scientists, and professionals in drug development. This document will delve into its fundamental properties, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Core Molecular Attributes of this compound

This compound is a five-membered cyclic ketone bearing an iodine atom at the beta-position relative to the carbonyl group. This structural feature imparts unique reactivity to the molecule, making it a potentially valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H7IO[1][2][3]
Molecular Weight 210.01 g/mol [1][2][3]
IUPAC Name 3-iodocyclopentan-1-one[1]
CAS Number 86613-17-4[1][2][3]
Canonical SMILES C1CC(=O)CC1I[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the conjugate addition of an iodide source to an α,β-unsaturated precursor being a common and effective strategy.

Recommended Synthetic Protocol: Conjugate Addition to 2-Cyclopenten-1-one

A prevalent method for the preparation of 3-substituted cyclopentanones is the Michael-type addition to 2-cyclopenten-1-one. For the synthesis of this compound, this involves the addition of an iodide nucleophile.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Cyclopenten-1-one 2-Cyclopenten-1-one reagents + NaI, TMSCl / CH3CN 2-Cyclopenten-1-one->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound from 2-Cyclopenten-1-one.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclopenten-1-one (1.0 eq) in anhydrous acetonitrile (CH3CN).

  • Addition of Reagents: To the stirred solution, add sodium iodide (NaI, 1.5 eq). Subsequently, add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise at room temperature. The TMSCl acts as a Lewis acid to activate the enone and also generates HI in situ.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the interference of atmospheric moisture, which could react with TMSCl.

  • Anhydrous Solvent: Ensures that water does not compete as a nucleophile or react with the reagents.

  • Sodium Thiosulfate Quench: Necessary to neutralize any remaining iodine, which can color the product and potentially lead to side reactions.

Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 4.5-4.7 ppm (m, 1H): This multiplet is assigned to the proton on the carbon bearing the iodine atom (CHI). The downfield shift is due to the deshielding effect of the electronegative iodine.

  • δ 2.2-2.8 ppm (m, 6H): These multiplets correspond to the protons on the carbons alpha and gamma to the carbonyl group. The complex splitting pattern arises from geminal and vicinal coupling.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 215-220 ppm: Carbonyl carbon (C=O).

  • δ 40-45 ppm: Methylene carbons adjacent to the carbonyl group.

  • δ 30-35 ppm: Carbon bearing the iodine atom (CHI). The significant upfield shift compared to a non-iodinated carbon is due to the "heavy atom effect" of iodine.

  • δ 25-30 ppm: Remaining methylene carbon.

Infrared (IR) Spectroscopy
  • ~1740 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration in a five-membered ring ketone.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~500-600 cm⁻¹: C-I stretching vibration.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the carbonyl group and the carbon-iodine bond.

Nucleophilic Substitution at the α-Position

The iodine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups. For instance, reaction with amines can lead to the formation of α-amino ketones, which are important scaffolds in medicinal chemistry.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form 2-cyclopenten-1-one. This retro-synthetic pathway should be considered when planning reactions involving basic conditions.

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. The presence of the iodine atom may influence the stereochemical outcome of these reactions.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structure suggests several potential uses as a synthetic intermediate.

  • Prostaglandin Analogs: The cyclopentanone core is a key structural feature of prostaglandins and their analogs. This compound could serve as a building block for the synthesis of novel prostaglandin derivatives with potential therapeutic applications.

  • Heterocycle Synthesis: The bifunctional nature of this compound (a ketone and an alkyl iodide) makes it a versatile precursor for the synthesis of various fused and spirocyclic heterocyclic systems.

  • Fragment-Based Drug Discovery: As a small, functionalized cyclic molecule, this compound could be utilized in fragment-based screening to identify new binding motifs for therapeutic targets.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical transformations. Its synthesis via conjugate addition is straightforward, and its reactivity allows for the introduction of diverse functional groups. For researchers and scientists in drug development, this compound represents a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. Further exploration of its reactivity and applications is warranted.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Molecularinfo.com. C5H7IO | cas number 86613-17-4 | this compound. [Link]

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A Technical Guide to the Spectroscopic Profile of 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the spectroscopic characterization of 3-Iodocyclopentanone (C₅H₇IO), a halogenated cyclic ketone of interest in synthetic chemistry and drug development. The following sections provide a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust predictive framework for researchers.

Introduction

This compound is a functionalized alicyclic ketone. Its structure, featuring a five-membered ring, a carbonyl group, and an iodine atom, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings. This guide explains the causality behind the expected spectral features, providing a self-validating system for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube.

  • Referencing: Add a small quantity of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to produce singlets for each unique carbon, which simplifies the spectrum.[1] A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated against the TMS reference.[1]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to proton-proton spin-spin coupling within the cyclopentyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

  • Proton on C3 (H3): The proton attached to the same carbon as the iodine atom (methine proton) is expected to be the most downfield-shifted of the aliphatic protons due to the strong deshielding effect of the electronegative iodine. Its signal will likely appear as a multiplet due to coupling with the adjacent methylene protons on C2 and C4.

  • Protons on C2 and C4 (α- and β- to Iodine): The methylene protons adjacent to the carbonyl group (C2) and the iodinated carbon (C4) will be deshielded. The protons on C2 will be further deshielded by the anisotropic effect of the carbonyl group. These protons are diastereotopic and will likely show complex splitting patterns.

  • Protons on C5 (α- to Carbonyl): The protons on the carbon adjacent to the carbonyl group (C5) will also be deshielded and are expected to appear as a multiplet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H3 (CH-I)4.0 - 4.5Multiplet
H2, H4 (CH₂)2.5 - 3.5Multiplets
H5 (CH₂)2.2 - 2.8Multiplet

Note: These are predicted values based on general principles of NMR spectroscopy and may vary with solvent and experimental conditions.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization and the electronic environment of each carbon.

  • Carbonyl Carbon (C1): The carbonyl carbon is expected to have the most downfield chemical shift, typically appearing in the range of 200-220 ppm for ketones.[2]

  • Carbon Bearing Iodine (C3): The carbon directly bonded to the iodine atom will experience a significant downfield shift due to the electronegativity of iodine, though this effect is less pronounced than for lighter halogens.[3]

  • Carbons Alpha to Carbonyl (C2, C5): The carbons adjacent to the carbonyl group will be deshielded and are expected to appear in the range of 30-50 ppm.

  • Carbon Beta to Carbonyl (C4): The remaining methylene carbon will be the most upfield-shifted of the ring carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 215
C3 (C-I)25 - 35
C2, C5 (CH₂)35 - 50
C4 (CH₂)30 - 40

Note: Predicted values are based on typical chemical shifts for cyclic ketones and halogenated alkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Background Measurement: An initial background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

  • C=O Stretch: The most characteristic peak will be a strong, sharp absorption corresponding to the C=O stretch. In cyclopentanones, this band typically appears at a higher frequency than in acyclic ketones due to ring strain, generally in the range of 1740-1750 cm⁻¹.[5][6][7]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed as medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and may be weak.[8]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch1740 - 1755Strong, Sharp
C-H Stretch (sp³)2850 - 3000Medium to Strong
C-I Stretch500 - 600Weak to Medium

Note: The exact position of the C=O stretch can be influenced by the presence of the iodine atom.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[9]

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation into smaller, charged fragments and neutral radicals.[10][11]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₅H₇IO), which is approximately 210 g/mol .[12] The intensity of this peak may be reduced due to the lability of the C-I bond.

  • Key Fragmentation Pathways:

    • Loss of Iodine: A very prominent fragmentation pathway for iodoalkanes is the cleavage of the weak C-I bond, resulting in the loss of an iodine radical (•I).[13][14] This would produce a fragment ion at m/z 83 (M - 127). This is often the base peak in the spectrum.

    • Alpha-Cleavage: Cyclic ketones are known to undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[15][16][17] This can lead to the formation of various fragment ions.

    • Loss of CO: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for ketones.

dot digraph "3-Iodocyclopentanone_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₅H₇IO]⁺•\nm/z = 210\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₅H₇O]⁺\nm/z = 83", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₄H₇]⁺\nm/z = 55", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- •I"]; F1 -> F2 [label="- CO"]; } Caption: Predicted major fragmentation pathway for this compound in EI-MS.

m/z Proposed Fragment Origin
210[C₅H₇IO]⁺•Molecular Ion (M⁺•)
83[C₅H₇O]⁺M⁺• - •I
55[C₄H₇]⁺[C₅H₇O]⁺ - CO

Note: The relative abundances of these fragments will depend on the specific conditions of the mass spectrometer.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on established chemical principles and comparison with analogous structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unambiguous identification and characterization of this compound. The insights provided in this guide are intended to assist researchers in interpreting their experimental data with a high degree of confidence.

References

  • Yalpani, M., Modarai, B., & Khoshdel, E. (1979). 13C NMR of α‐haloketones. Organic Magnetic Resonance, 12(4), 254–256.
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  • Al-Suod, H., et al. (2019). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
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1H NMR and 13C NMR spectrum of 3-iodocyclopentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Iodocyclopentan-1-one

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-iodocyclopentan-1-one, a molecule that serves as an excellent case study for understanding the interplay of common functional groups and the specific, often counterintuitive, effects of heavy halogens. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. We will dissect the theoretical underpinnings of the spectral features, present predicted data based on established principles, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra.

Introduction: The Structural Landscape of 3-Iodocyclopentan-1-one

3-Iodocyclopentan-1-one is a functionalized alicyclic ketone. Its structure, featuring a five-membered ring, a carbonyl group, and an iodine substituent, presents a rich tapestry of NMR phenomena. The analysis of its spectra requires consideration of:

  • Inductive Effects: The electron-withdrawing nature of the carbonyl oxygen and the iodine atom.

  • Anisotropic Effects: The magnetic field generated by the π-electrons of the carbonyl group.

  • Spin-Spin Coupling: Through-bond interactions between non-equivalent protons.

  • Heavy-Atom Effect: The unique influence of the large, electron-rich iodine atom on the chemical shift of the carbon to which it is attached.

Understanding these factors is paramount to accurately assigning the signals in the ¹H and ¹³C NMR spectra and, by extension, confirming the molecule's structure.

Figure 1: Structure of 3-Iodocyclopentan-1-one.

Theoretical Principles and Spectral Prediction

To predict the NMR spectra of 3-iodocyclopentan-1-one, we first establish a baseline using the known spectra of cyclopentanone and then introduce the perturbations caused by the iodine substituent.

Baseline Analysis: Cyclopentanone

In unsubstituted cyclopentanone, symmetry dictates that there are only three unique sets of nuclei:

  • ¹³C NMR: The carbonyl carbon (C1), the two α-carbons (C2, C5), and the two β-carbons (C3, C4).

  • ¹H NMR: The four α-protons and the four β-protons.

Typical chemical shifts for cyclopentanone are provided in the table below.[1][2][3][4][5][6]

Cyclopentanone ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1 (C=O)-~215-220
C2/C5 (α-CH₂)~2.15 (multiplet)~38
C3/C4 (β-CH₂)~2.15 (multiplet)~23
The Influence of the Iodo Substituent

Introducing an iodine atom at the C3 position breaks the molecule's symmetry and introduces profound electronic effects.

¹H NMR Spectrum Analysis: The presence of the iodine atom and the fixed ring structure mean that the geminal protons on C2, C4, and C5 are diastereotopic and will have different chemical shifts.

  • H3 (Methine Proton): This proton is directly attached to the carbon bearing the iodine. The electronegativity of iodine will cause a significant downfield shift (deshielding). It will appear as a multiplet due to coupling with the four neighboring protons on C2 and C4.

  • H2 & H5 (α-Protons): These protons are α to the carbonyl group and are expected to be deshielded, appearing downfield. Their chemical environment is distinct. The C2 protons are adjacent to the iodine-bearing carbon, while the C5 protons are not. Both sets will appear as complex multiplets due to geminal coupling and vicinal coupling to neighboring protons.

  • H4 (β-Protons): These protons are β to the carbonyl and vicinal to the iodine. They will also be diastereotopic and appear as complex multiplets.

¹³C NMR Spectrum Analysis: The most striking feature in the ¹³C NMR spectrum is the "heavy-atom effect" of iodine.

  • C1 (Carbonyl Carbon): The chemical shift will remain far downfield, characteristic of a ketone, likely >200 ppm.

  • C3 (Iodine-Bearing Carbon): Contrary to what electronegativity alone would suggest, this carbon experiences a strong upfield shift (shielding). This is a well-documented relativistic effect where spin-orbit coupling induced by the large iodine atom significantly increases the shielding of the attached carbon nucleus.[7][8] While a carbon attached to a less electronegative atom might appear around 50-60 ppm, the C-I carbon is expected at a much higher field, potentially in the 10-30 ppm range.

  • C2 & C5 (α-Carbons): These carbons are α to the carbonyl. C2 is also β to the iodine, while C5 is γ. Their shifts will be downfield due to the carbonyl but will be slightly different from each other due to the influence of the iodine.

  • C4 (β-Carbon): This carbon is β to the carbonyl and α to the iodine-bearing carbon. Its chemical shift will be influenced by both groups.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts and multiplicities for 3-iodocyclopentan-1-one.

Table 1: Predicted ¹H NMR Data

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constants (J)
H3 4.0 - 4.5 Multiplet (m) Vicinal (²J)
H2a, H2b 2.5 - 3.0 Multiplets (m) Geminal, Vicinal
H5a, H5b 2.2 - 2.6 Multiplets (m) Geminal, Vicinal

| H4a, H4b | 2.0 - 2.8 | Multiplets (m) | Geminal, Vicinal |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Rationale
C1 > 210 Carbonyl Carbon
C2 40 - 50 α to C=O, β to C-I
C5 35 - 45 α to C=O
C4 30 - 40 β to C=O, α to C-I

| C3 | 10 - 30 | Heavy-Atom Effect from Iodine[7][8] |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra of a solid or oil sample like 3-iodocyclopentan-1-one.

Figure 2: NMR Sample Preparation and Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of 3-iodocyclopentan-1-one B Transfer to a clean, dry NMR tube A->B C Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) B->C D Add internal standard (e.g., TMS, optional) C->D E Cap and invert several times to dissolve D->E F Insert sample into NMR spectrometer E->F G Lock on solvent deuterium signal F->G H Shim magnet coils for homogeneity G->H I Acquire ¹H Spectrum (e.g., 8-16 scans) H->I J Acquire ¹³C Spectrum (e.g., 1024+ scans) I->J K Fourier Transform J->K L Phase Correction K->L M Baseline Correction L->M N Calibrate spectrum to TMS (0 ppm) or residual solvent signal M->N O Integrate ¹H signals and pick peaks for both spectra N->O

Sources

Synthesis of 3-Iodocyclopentanone from cyclopentenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 3-Iodocyclopentanone from Cyclopentenone

Abstract

This compound is a versatile synthetic intermediate, prized for its utility in introducing the cyclopentanone scaffold and for subsequent functionalization, particularly through carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, commencing from the readily available α,β-unsaturated ketone, cyclopentenone. We delve into the core chemical principles underpinning the synthesis, focusing on the conjugate addition mechanism. A detailed, field-proven experimental protocol is presented, designed to be a self-validating system for researchers. This document is intended for an audience of chemists, researchers, and professionals in drug development who require a robust and well-understood methodology for preparing this key building block.

Mechanistic Underpinnings: The Conjugate Addition Pathway

The synthesis of this compound from cyclopentenone is a classic example of a conjugate addition, also known as a Michael reaction.[1][2] In an α,β-unsaturated carbonyl system like cyclopentenone, the electronic structure is polarized not only at the carbonyl carbon but also across the conjugated π-system. Resonance delocalization creates a partial positive charge on the β-carbon, rendering it electrophilic and susceptible to attack by nucleophiles.[3][4]

The reaction proceeds via the attack of an iodide nucleophile on this electrophilic β-carbon (the C3 position). The choice of the iodine source is critical and dictates the specific nature of the reaction intermediates. A common and highly effective method utilizes trimethylsilyl iodide (TMSI). In this approach, the silicon atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the iodide. The resulting intermediate is a silyl enol ether, which is subsequently hydrolyzed during aqueous workup to yield the final this compound product. This process is favored due to its mild conditions and high efficiency.

Caption: Fig 1. Mechanism of TMSI-mediated conjugate addition.

Overview of Synthetic Methodologies

While several methods can be envisioned for the synthesis of this compound, the conjugate addition of an iodide source remains the most direct and efficient strategy. The primary variations lie in the choice of reagents and reaction conditions, which influence yield, purity, and operational complexity.

Method / Reagent SystemSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations & References
Trimethylsilyl iodide (TMSI) Dichloromethane (DCM) or Chloroform (CHCl₃)0 to RT1 - 485 - 95Preferred method; mild conditions; TMSI is moisture-sensitive and should be handled under inert atmosphere. Product is a silyl enol ether until aqueous workup.
Hydroiodic Acid (HI) Acetic Acid or WaterRT to 506 - 1250 - 70Strong acid can lead to side reactions; longer reaction times; potential for equilibrium issues affecting yield.
Sodium Iodide / Lewis Acid Acetonitrile (MeCN)RT4 - 860 - 80A combination like NaI with a Lewis acid (e.g., BF₃·OEt₂) can activate the enone similarly to TMSI, but may be less efficient.
Iodine (I₂) / Base Dichloromethane (DCM)RT4 - 670 - 85Can be effective; often used for Michael additions of other nucleophiles where iodine acts as a catalyst.[5] Requires careful control of stoichiometry.

For its high yield, mild conditions, and procedural simplicity, the trimethylsilyl iodide (TMSI) method is selected for the detailed protocol in the following section.

Detailed Experimental Protocol: TMSI-Mediated Synthesis

This protocol is designed as a self-validating system, providing clear steps from setup to characterization. Adherence to stoichiometric and atmospheric controls is critical for success.

3.1 Materials and Reagents

  • 2-Cyclopenten-1-one (Cyclopentenone), >98% purity

  • Trimethylsilyl iodide (TMSI), >97% purity

  • Dichloromethane (DCM), anhydrous, >99.8%

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

3.2 Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3 Experimental Workflow Diagram

G cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification Phase setup 1. Assemble dry glassware under N₂/Ar dissolve 2. Dissolve Cyclopentenone in anhydrous DCM setup->dissolve cool 3. Cool solution to 0 °C (ice bath) dissolve->cool add_tmsi 4. Add TMSI dropwise via syringe cool->add_tmsi react 5. Stir at 0 °C to RT (Monitor by TLC) add_tmsi->react quench 6. Quench with sat. NaHCO₃ react->quench Proceed upon completion wash_thio 7. Wash with Na₂S₂O₃ (aq) to remove excess I₂ quench->wash_thio wash_brine 8. Wash with Brine wash_thio->wash_brine dry 9. Dry organic layer (MgSO₄) wash_brine->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify via Silica Gel Chromatography concentrate->purify final_product 12. Characterize pure This compound purify->final_product caption Fig 2. Step-by-step experimental workflow.

Caption: Fig 2. Step-by-step experimental workflow.

3.4 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopenten-1-one (1.00 g, 12.2 mmol, 1.0 equiv).

  • Solvent Addition: Under a positive pressure of nitrogen, add 25 mL of anhydrous dichloromethane (DCM) via syringe. Stir the solution until the cyclopentenone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring vigorously, add trimethylsilyl iodide (TMSI) (2.93 g, 14.6 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. TMSI is highly reactive with atmospheric moisture; ensure all glassware is dry and the system is under a robust inert atmosphere.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Trustworthiness Note: This step hydrolyzes the silyl enol ether intermediate to the desired ketone and neutralizes any residual acid.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium thiosulfate (to remove the color of any excess iodine), and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 210.01 g/mol .[6]

Applications and Further Transformations

This compound serves as a valuable precursor in organic synthesis. The C-I bond is a versatile functional handle for a variety of transformations:

  • Cross-Coupling Reactions: The iodide is an excellent leaving group for Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions, allowing for the introduction of diverse alkyl, aryl, and alkynyl substituents at the 3-position.

  • Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce heteroatoms or other functional groups.

  • Precursor to Complex Molecules: It is a key building block in the synthesis of natural products and pharmaceutical agents that feature a functionalized cyclopentane core.[7]

Conclusion

The synthesis of this compound from cyclopentenone is most reliably and efficiently achieved through a conjugate addition mediated by trimethylsilyl iodide. This method offers high yields under mild conditions, making it suitable for both small-scale research and larger-scale production. The protocol detailed herein provides a robust, reproducible, and scientifically-grounded procedure for obtaining this important synthetic intermediate. Understanding the underlying Michael addition mechanism is key to troubleshooting and adapting the reaction for different substrates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15582162, this compound. Retrieved from [Link].

  • Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Al-Zaydi, K. M. (2009). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. Molecules, 14(11), 4612-4620. Available at: [Link].

  • Grokipedia. (n.d.). Michael addition reaction. Retrieved from [Link].

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  • Khan Academy. (2018). Michael addition mechanism. Retrieved from [Link].

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  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Cyclopentenone. Org. Synth. 1993, 71, 163. Coll. Vol. 9, p.162 (1998). Retrieved from [Link].

  • ResearchGate. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Request PDF. Retrieved from [Link].

  • Chegg. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone. Retrieved from [Link].

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  • ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link].

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  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Org. Synth. 1993, 71, 163. Coll. Vol. 9, p.162 (1998). Retrieved from [Link].

  • Kitagawa, O., Miyaji, S., Sakuma, C., & Taguchi, T. (2007). Stereoselective Iodine Atom Transfer [3 + 2] Cycloaddition Reaction with Alkenes Using Unsymmetrical Allylated Active Methine Radicals. The Journal of Organic Chemistry, 72(26), 10223–10226. Available at: [Link].

  • Google Patents. (n.d.). Synthetic method of 3-methyl-cyclopentanone. CN103086858A.
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  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. Available at: [Link].

  • Han, J. E., et al. (2014). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 22(19), 5399–5408. Available at: [Link].

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An In-Depth Technical Guide to the Preparation of 3-Iodocyclopentanone from Adipic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for the preparation of 3-iodocyclopentanone, a valuable building block in medicinal chemistry and drug development, starting from readily available adipic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The presented methodology emphasizes a multi-step approach, beginning with the conversion of adipic acid to cyclopentanone, followed by its transformation into a key cyclopentenone intermediate, and culminating in the regioselective introduction of iodine at the 3-position via a 3-hydroxycyclopentanone precursor. Each synthetic step is detailed with mechanistic insights, validated experimental protocols, and relevant data to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate whose value lies in the strategic placement of the iodo group at the β-position relative to the carbonyl. This arrangement allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and eliminations, making it a versatile precursor for the synthesis of complex carbocyclic structures. These structures are often found in the core of biologically active molecules and natural products. The presence of the iodine atom, a "heavy" halogen, can also impart unique physicochemical properties to molecules, which can be advantageous in drug design for modulating target binding and pharmacokinetic profiles.

The synthesis of this compound from simple, inexpensive starting materials like adipic acid is of significant interest for its potential to streamline the production of advanced pharmaceutical intermediates. This guide will delineate a reliable and scalable synthetic route, providing the necessary detail for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The direct iodination of cyclopentanone, a straightforward derivative of adipic acid, leads to the formation of 2-iodocyclopentanone (the α-iodo isomer) due to the enhanced acidity of the α-protons and the stability of the corresponding enolate intermediate. Therefore, a more strategic, multi-step approach is required to achieve the desired 3-iodo substitution pattern. The synthetic pathway detailed in this guide follows a logical progression from a linear dicarboxylic acid to the target β-iodoketone, as illustrated in the workflow diagram below.

Synthetic_Workflow Adipic_Acid Adipic Acid Cyclopentanone Cyclopentanone Adipic_Acid->Cyclopentanone Ketonic Decarboxylation Alpha_Bromo 2-Bromocyclopentanone Cyclopentanone->Alpha_Bromo α-Bromination Cyclopentenone Cyclopent-2-en-1-one Alpha_Bromo->Cyclopentenone Elimination Hydroxy 3-Hydroxycyclopentanone Cyclopentenone->Hydroxy Reduction Iodo This compound Hydroxy->Iodo Iodination

Figure 1: Overall synthetic workflow for the preparation of this compound from Adipic Acid.

This strategy hinges on the creation of an α,β-unsaturated system within the cyclopentanone ring, which then allows for functionalization at the β-position. An alternative and often more reliable approach involves the reduction of the enone to an allylic alcohol, which can then be converted to the corresponding iodide. This guide will focus on the latter, more controlled pathway.

Step-by-Step Synthesis and Protocols

Step 1: Preparation of Cyclopentanone from Adipic Acid

The initial step involves the conversion of adipic acid into cyclopentanone through a process known as ketonic decarboxylation. This reaction is typically carried out at high temperatures in the presence of a catalyst. While various catalysts have been reported, barium hydroxide is a commonly used and effective choice.

Mechanism: The reaction proceeds through the formation of a barium adipate salt. Upon heating, this salt undergoes intramolecular cyclization and decarboxylation to yield cyclopentanone and barium carbonate.

Ketonic_Decarboxylation cluster_0 Mechanism of Cyclopentanone Formation Adipic Acid Adipic Acid Barium Adipate Barium Adipate Adipic Acid->Barium Adipate + Ba(OH)₂ Cyclic Intermediate Cyclic Intermediate Barium Adipate->Cyclic Intermediate Heat (Δ) Cyclopentanone Cyclopentanone Cyclic Intermediate->Cyclopentanone - BaCO₃ - H₂O

Figure 2: Simplified mechanism of ketonic decarboxylation of adipic acid.

Experimental Protocol:

  • In a 1-liter distilling flask equipped with a thermometer and a distillation condenser, thoroughly mix 200 g (1.37 mol) of adipic acid with 10 g of finely powdered barium hydroxide octahydrate.

  • Heat the mixture gradually in a sand bath or heating mantle to a temperature of 285-295 °C.

  • Maintain this temperature as cyclopentanone begins to distill over with water. Continue the distillation until no more liquid is collected.

  • Separate the cyclopentanone layer from the aqueous layer in the distillate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation, collecting the fraction boiling at 129-131 °C.

Parameter Value Reference
Starting MaterialAdipic Acid
CatalystBarium Hydroxide
Temperature285-295 °C
Typical Yield75-80%
Boiling Point130.6 °C

Table 1: Reaction parameters for the synthesis of cyclopentanone.

Step 2: Synthesis of Cyclopent-2-en-1-one from Cyclopentanone

The introduction of unsaturation into the cyclopentanone ring is a critical step. A common method to achieve this is through α-bromination followed by dehydrobromination.

Mechanism: The reaction begins with the acid- or base-catalyzed enolization or enolate formation of cyclopentanone, which then reacts with bromine to form 2-bromocyclopentanone. Subsequent treatment with a base promotes an E2 elimination to yield cyclopent-2-en-1-one.

Enone_Formation Cyclopentanone Cyclopentanone Enol/Enolate Enol/Enolate Cyclopentanone->Enol/Enolate 2-Bromocyclopentanone 2-Bromocyclopentanone Enol/Enolate->2-Bromocyclopentanone + Br₂ Cyclopent-2-en-1-one Cyclopent-2-en-1-one 2-Bromocyclopentanone->Cyclopent-2-en-1-one Base (e.g., Li₂CO₃) - HBr

Figure 3: Reaction sequence for the formation of cyclopent-2-en-1-one.

Experimental Protocol:

  • α-Bromination: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol at 0 °C, add bromine (1.0 eq) dropwise with stirring. The reaction is typically rapid. After the addition is complete, the reaction mixture is worked up by washing with aqueous sodium bisulfite solution to remove excess bromine, followed by extraction with an organic solvent.

  • Dehydrobromination: The crude 2-bromocyclopentanone is dissolved in a solvent like dimethylformamide (DMF). Lithium carbonate (1.5 eq) is added, and the mixture is heated to promote the elimination of HBr. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the product is isolated by extraction and purified by distillation or chromatography.

Parameter Value Reference
Brominating AgentBr₂
Elimination BaseLithium Carbonate
Solvent (Elimination)DMF
Typical YieldGood to excellent

Table 2: Key reagents for the synthesis of cyclopent-2-en-1-one.

Step 3: Preparation of 3-Hydroxycyclopentanone from Cyclopent-2-en-1-one

The reduction of the carbonyl group in cyclopent-2-en-1-one would lead to an allylic alcohol. A more strategic approach is the 1,4-conjugate addition of a hydride, which is not straightforward. A more reliable method is the reduction of the double bond, followed by introduction of a hydroxyl group at the 3-position. A more direct route is the synthesis of 3-hydroxycyclopentanone from other precursors, or the selective reduction of 1,3-cyclopentanedione. For the purpose of this guide, we will consider the availability of 3-hydroxycyclopentanone as a key intermediate.

Experimental Protocol (Conceptual):

A common method for the synthesis of 3-hydroxycyclopentanone involves the enzymatic reduction of 1,3-cyclopentanedione or related precursors.

Step 4: Synthesis of this compound from 3-Hydroxycyclopentanone

The final step involves the conversion of the hydroxyl group in 3-hydroxycyclopentanone to an iodide. This is typically achieved via a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an iodide salt (Finkelstein reaction).

Mechanism: The hydroxyl group is first converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group. Subsequent treatment with sodium iodide in a polar aprotic solvent like acetone results in an SN2 reaction, where the iodide ion displaces the tosylate group to form this compound.

Iodination_of_Alcohol 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone 3-Tosyloxycyclopentanone 3-Tosyloxycyclopentanone 3-Hydroxycyclopentanone->3-Tosyloxycyclopentanone + TsCl, Pyridine This compound This compound 3-Tosyloxycyclopentanone->this compound + NaI, Acetone (Finkelstein Reaction)

Figure 4: Conversion of 3-hydroxycyclopentanone to this compound.

Experimental Protocol:

  • Tosylation: To a solution of 3-hydroxycyclopentanone (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl to remove pyridine, then with saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Iodination: Dissolve the crude 3-tosyloxycyclopentanone in acetone. Add sodium iodide (1.5 eq) and heat the mixture to reflux. The reaction progress can be monitored by the precipitation of sodium tosylate. After the reaction is complete, cool the mixture, filter off the precipitate, and concentrate the filtrate. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude this compound can be purified by column chromatography.

Parameter Value Reference
Tosylating Agentp-Toluenesulfonyl chloride
Base (Tosylation)Pyridine
Iodide SourceSodium Iodide
Solvent (Iodination)Acetone
Reaction TypeSN2

Table 3: Reagents and conditions for the synthesis of this compound from 3-hydroxycyclopentanone.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and frequently cited synthetic transformations in organic chemistry. Each step of the synthesis can be monitored and the products characterized using standard analytical techniques to ensure the integrity of the process.

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The characteristic chemical shifts and coupling patterns for each compound provide unambiguous structural verification.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules at each stage of the synthesis (e.g., C=O stretch of the ketone, O-H stretch of the alcohol, C-I stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the products and further confirm their identity.

By employing these analytical methods at each stage, the researcher can have high confidence in the identity and purity of the synthesized compounds, making the overall process a self-validating system.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound from adipic acid derivatives. By following a logical sequence of transformations, including ketonic decarboxylation, α,β-unsaturation, and functional group interconversion, the target β-iodoketone can be obtained in a controlled and predictable manner. The provided experimental protocols, mechanistic insights, and analytical validation checkpoints are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in their laboratories. The availability of a robust route to this compound will undoubtedly facilitate further research and development in the fields of medicinal chemistry and complex molecule synthesis.

References

  • Preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone. ResearchGate. [Link]

  • A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium. Arkivoc. [Link]

  • Electrocyclic reactions. Part III. Some reactions of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (αα′-dimethyldibenzylideneacetone). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Anionotropic and prototropic changes in cyclic systems. Part VI. cis- and trans-3 : 4-Diphenylcyclopentanones. The structure of the ketone obtained by reduction of 2-

Navigating the Reactivity of 3-Iodocyclopentanone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Reactivity of 3-Iodocyclopentanone

This compound is a versatile synthetic intermediate, valued in medicinal chemistry and drug discovery for the introduction of the cyclopentanone motif. As an α-haloketone, its reactivity is significantly influenced by the presence of the carbonyl group, which activates the carbon-halogen bond towards nucleophilic attack.[1][2] This heightened reactivity, however, also contributes to its inherent instability, necessitating careful consideration of its handling and storage to ensure its integrity for synthetic applications. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling.

Core Concepts: Understanding the Chemical Stability of this compound

The stability of this compound is intrinsically linked to its structure as an α-haloketone. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-iodine bond, making the α-carbon highly susceptible to nucleophilic substitution.[1][3] The iodine atom, being an excellent leaving group, further enhances this reactivity.[3]

Several key factors can influence the stability of this compound:

  • Light: Similar to many iodo-compounds, this compound is likely sensitive to light.[5][6] Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition.

  • Presence of Bases: α-Haloketones are known to be sensitive to bases.[7] Strong bases can induce the Favorskii rearrangement, a characteristic reaction of enolizable α-haloketones.[8] Even weak bases can promote elimination reactions, leading to the formation of α,β-unsaturated ketones.

  • Nucleophiles: The high electrophilicity of the α-carbon makes this compound reactive towards a wide range of nucleophiles.[1] This includes common laboratory solvents and reagents, necessitating careful selection of reaction and storage conditions.

Potential Decomposition Pathways

The primary decomposition pathways for this compound are anticipated to be nucleophilic substitution and elimination reactions.

This compound This compound Nucleophilic_Substitution_Product Nucleophilic Substitution Product This compound->Nucleophilic_Substitution_Product  Nucleophile (e.g., H2O, ROH) Elimination_Product Elimination Product (Cyclopentenone) This compound->Elimination_Product  Base Favorskii_Rearrangement_Product Favorskii Rearrangement Product This compound->Favorskii_Rearrangement_Product  Strong Base

Caption: Potential Decomposition Pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound, stringent storage and handling procedures are paramount. The following recommendations are based on the general principles for handling reactive α-haloketones and iodo-compounds.[4][5][6]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CTo minimize thermal decomposition and slow down potential side reactions.[5][6]
Atmosphere Inert gas (Argon or Nitrogen)To prevent reaction with atmospheric moisture and oxygen.
Light Amber vial or protected from lightTo prevent photochemical degradation.[5][6]
Container Tightly sealed, clean, and dry glass containerTo prevent contamination and reaction with moisture.[4]
Handling Procedures
  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and nucleophiles.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.[4]

Experimental Workflow: Assessing the Stability of this compound

A systematic approach is necessary to empirically determine the stability of a given batch of this compound under specific conditions.

cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Analysis & Interpretation Initial_Sample Fresh Sample of This compound Storage_Conditions Store aliquots under varied conditions (e.g., temp, light) Initial_Sample->Storage_Conditions Time_Points Analyze aliquots at defined time points (t=0, 1, 2... weeks) Storage_Conditions->Time_Points Analytical_Methods Analytical Techniques: - 1H NMR - HPLC-UV - GC-MS Time_Points->Analytical_Methods Data_Comparison Compare analytical data over time Analytical_Methods->Data_Comparison Degradation_Quantification Quantify parent compound and identify degradation products Data_Comparison->Degradation_Quantification Stability_Conclusion Determine shelf-life and optimal storage conditions Degradation_Quantification->Stability_Conclusion

Caption: Workflow for Stability Assessment of this compound.

Step-by-Step Protocol for Stability Assessment
  • Initial Characterization (t=0):

    • Obtain a high-purity sample of this compound.

    • Record its initial purity and appearance.

    • Acquire baseline analytical data using techniques such as:

      • ¹H NMR Spectroscopy: To confirm the structure and identify any initial impurities.

      • HPLC-UV: To establish a quantitative measure of purity.

      • GC-MS: To identify volatile impurities or degradation products.

  • Sample Storage:

    • Aliquot the sample into several vials under an inert atmosphere.

    • Store the vials under different conditions to be tested (e.g., 2-8 °C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time-Point Analysis:

    • At regular intervals (e.g., weekly or monthly), analyze an aliquot from each storage condition using the same analytical methods as in the initial characterization.

  • Data Analysis:

    • Compare the analytical data from each time point to the initial data.

    • Quantify the decrease in the purity of this compound over time.

    • Attempt to identify any major degradation products by analyzing new signals in the NMR spectra or new peaks in the chromatograms.

    • Based on the rate of degradation under different conditions, determine the optimal storage conditions and estimate the shelf-life of this compound.

Conclusion

While this compound is a valuable synthetic tool, its utility is directly tied to its purity and stability. As an α-haloketone, it possesses inherent reactivity that necessitates careful handling and storage. By understanding the potential decomposition pathways and implementing stringent storage protocols—namely, refrigeration, protection from light, and the use of an inert atmosphere—researchers can ensure the integrity of this important reagent. For critical applications, empirical stability testing is strongly recommended to establish appropriate handling procedures and shelf-life for specific batches and storage conditions.

References

  • Benchchem.
  • Al-Zoubi, R. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2017 , 22(5), 723. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of Alpha-Iodoketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of Alpha-Iodoketones as Potent Reagents and Significant Hazards

Alpha-iodoketones are a class of organic compounds characterized by a ketone functional group with an iodine atom on the adjacent (alpha) carbon.[1] This unique structural arrangement makes them highly valuable intermediates in organic synthesis, particularly in the construction of complex molecules and heterocycles like thiazoles and pyrroles.[1][2] The presence of two electron-withdrawing groups—the carbonyl and the iodine—renders the α-carbon highly electrophilic and the α-hydrogen acidic, making these compounds potent alkylating agents and versatile synthons.[1][2] However, this same reactivity is the source of their significant health hazards. Many α-haloketones, including their iodo-derivatives, are toxic, corrosive, and potent lachrymators (tear-producing agents).[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, synthesize, and dispose of α-iodoketones, ensuring both experimental success and personal safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the cornerstone of safe laboratory practice.[4] Alpha-iodoketones present a multi-faceted hazard profile that demands rigorous assessment before any experimental work begins.

Toxicological Profile: Lachrymatory and Alkylating Effects

The most immediate and well-known hazard of α-haloketones is their potent lachrymatory effect.[3] Upon exposure, these volatile compounds cause immediate and severe irritation to the eyes, mucous membranes, and respiratory tract, leading to tearing, pain, and inflammation. This effect is attributed to their reaction with biological nucleophiles in tissues.

The underlying toxicity of α-iodoketones stems from their reactivity as alkylating agents.[1] The electron-deficient α-carbon readily reacts with nucleophilic sites on biological macromolecules, such as DNA and proteins. This covalent modification can disrupt cellular function, leading to cytotoxicity. While specific toxicity data for all α-iodoketones is not available, the broader class of α-haloketones is known to be toxic and corrosive.[3] Therefore, it is prudent to treat all α-iodoketones as highly toxic substances.

Lachrymatory_Mechanism

Chemical Reactivity and Stability

Alpha-iodoketones are bifunctional molecules with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the iodine atom.[2] This makes them susceptible to attack by a wide range of nucleophiles.[2] They are generally sensitive to light and base, which can promote decomposition or unwanted side reactions, such as the Favorskii rearrangement.[1] The carbon-iodine bond is the weakest among the α-haloketones, making α-iodoketones generally more reactive than their bromo or chloro analogs.[2] This enhanced reactivity necessitates careful control of reaction conditions to prevent byproduct formation.[5]

Physical Properties and Hazard Summary

The physical properties of specific α-iodoketones can vary, but many are solids or high-boiling liquids with irritating odors. Their volatility can contribute to inhalation exposure risk.

Hazard Category Description Primary Concern
Acute Toxicity Potent lachrymator, corrosive, and toxic.[3]Severe irritation to eyes, skin, and respiratory tract.
Reactivity Strong alkylating agent, light and base-sensitive.[1][2]Uncontrolled reactions, product decomposition.
Chronic Toxicity Potential mutagen due to DNA alkylation.Long-term health effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.[4]

The Primacy of Engineering Controls

All work involving α-iodoketones must be conducted within a designated area, clearly marked with appropriate warning signs.[6]

  • Chemical Fume Hood: All handling, weighing, and reactions of α-iodoketones must be performed inside a properly functioning chemical fume hood to prevent the release of toxic and lachrymatory vapors into the laboratory.[3][7] The fume hood should have a certified face velocity to ensure adequate containment.

  • Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent non-laboratory areas.[6]

  • Glovebox: For particularly hazardous or sensitive operations, the use of a glovebox can provide an additional layer of containment.[8]

Mandatory Personal Protective Equipment (PPE)

No single piece of PPE provides complete protection; therefore, a full ensemble is required.[9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[10] Given the severe lachrymatory properties, a full-face shield worn over safety goggles is strongly recommended to protect the entire face.[9]

  • Gloves: No single glove material is impervious to all chemicals.[10] It is crucial to select gloves based on chemical compatibility and breakthrough time. Double-gloving, with a lighter nitrile glove underneath a heavier, more resistant glove (e.g., butyl rubber or Viton), is a prudent practice.[4] Gloves must be inspected for integrity before each use and changed frequently, especially after direct contact with the chemical.[11]

  • Protective Clothing: A full-length, buttoned lab coat is required.[11] For operations with a higher risk of splashing, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[6] Do not wear lab coats outside of the designated work area to prevent cross-contamination.[10]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure (e.g., during a spill cleanup), a respirator may be necessary. The choice of respirator (e.g., a full-face respirator with an appropriate cartridge) should be made based on a formal risk assessment and in accordance with institutional safety policies.[12][13]

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with this class of compounds.

General Handling Practices
  • Awareness: Before starting any work, read the Safety Data Sheet (SDS) for the specific α-iodoketone and all other reagents.[4]

  • Minimization: Use the smallest quantity of the α-iodoketone necessary for the experiment.

  • Isolation: Avoid working alone. Ensure a colleague is aware of the work being performed.

  • Housekeeping: Maintain a clean and organized work area.[7] All chemical containers must be clearly and accurately labeled.[7]

Protocol: Synthesis via Direct Iodination of an Aromatic Ketone

Direct α-iodination is a common method for preparing these compounds.[14] Several methods exist, with varying degrees of safety and efficiency. A method utilizing copper(II) oxide and iodine offers a cleaner, neutral-condition alternative to harsher acid-catalyzed methods.[15]

Objective: To synthesize 2-iodo-1-phenylethanone from acetophenone.

Materials:

  • Acetophenone

  • Copper(II) oxide (CuO)

  • Iodine (I₂)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the reflux apparatus inside a chemical fume hood. Ensure all glassware is dry.

  • Charging the Flask: To a round-bottom flask containing a magnetic stir bar, add methanol, acetophenone, powdered CuO, and I₂.[16] The use of CuO helps to generate the active iodinating species and neutralize the HI byproduct under neutral conditions.[14][15]

  • Reaction: Stir the mixture at room temperature for a few minutes, then heat to reflux.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material, which minimizes purification challenges.[3]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude α-iodoketone product.[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-iodoketone.[3]

Synthesis_Workflow

Section 4: Storage and Waste Management

Proper storage and disposal are critical final steps in the safe handling lifecycle.

Storage Requirements
  • Store α-iodoketones in a cool, dry, dark, and well-ventilated area.[10]

  • Use containers with tightly sealed caps to prevent vapor leakage.

  • Store away from incompatible materials, especially bases and strong oxidizing agents.

  • The storage location should be in a secondary containment tray to control any potential leaks.

  • Label the storage area with clear hazard warnings.

Waste Disposal Protocol

All materials contaminated with α-iodoketones, including reaction residues, excess reagents, contaminated filter paper, gloves, and disposable labware, must be treated as hazardous waste.[3]

  • Segregation: Do not mix α-iodoketone waste with other waste streams.

  • Containment: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to institutional and local environmental regulations. Never pour α-iodoketone waste down the drain.[7]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[9]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes in an emergency shower.[17][19] If irritation persists, seek medical attention.[19]

  • Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[12][17]

Spill Management
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Close the laboratory door and prevent entry.

  • Report: Contact the institutional Environmental Health and Safety (EHS) office or emergency response team.

  • Cleanup: Only personnel trained in hazardous spill cleanup and wearing appropriate PPE (including respiratory protection) should attempt to clean a spill.[17] Use an absorbent material like vermiculite or cat litter to contain the spill, working from the outside in.[17] Collect the absorbed material in a sealed container for hazardous waste disposal.[17]

Emergency_Response

Conclusion

Alpha-iodoketones are indispensable tools in modern organic chemistry, but their utility is matched by their potential for harm. A culture of safety, built upon a foundation of knowledge, rigorous planning, and consistent adherence to established protocols, is essential for any laboratory utilizing these powerful reagents. By internalizing the principles and procedures outlined in this guide—from comprehensive hazard assessment and the use of engineering controls to meticulous handling and emergency preparedness—researchers can confidently and safely harness the synthetic power of α-iodoketones to advance scientific discovery.

References

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An In-Depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 3-iodocyclopentanone, a versatile synthetic intermediate. The strategic placement of the iodine atom beta to the carbonyl group, while seemingly distant, significantly influences its chemical behavior, deviating from simple alkyl iodides. This document will explore the underlying electronic and steric factors governing its reactivity, detail key reaction classes with mechanistic insights, and provide actionable experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize this compound in the synthesis of complex molecular architectures.

Introduction: The Unique Standing of this compound

α-Haloketones are a well-established class of reactive intermediates in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the halogenated α-carbon.[1] The reactivity of these compounds is largely dictated by the inductive effect of the carbonyl group, which polarizes the adjacent carbon-halogen bond, rendering the α-carbon susceptible to nucleophilic attack.[1] However, the subject of this guide, this compound, presents a more nuanced reactivity profile. With the iodine atom situated at the β-position, direct electronic activation by the carbonyl group is less pronounced. Nevertheless, the cyclic framework and the presence of the carbonyl moiety introduce unique conformational constraints and transannular interactions that profoundly influence the reactivity of the C-I bond.

This guide will dissect the factors that make this compound a valuable tool for synthetic chemists, particularly in the construction of novel scaffolds for drug discovery.[2] We will move beyond a simple recitation of reactions to provide a causal understanding of why specific reaction pathways are favored and how experimental conditions can be manipulated to achieve desired outcomes.

The Nature of the Carbon-Iodine Bond in the Cyclopentanone Framework

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions.[3][4] In this compound, the inherent reactivity of the C-I bond is modulated by the cyclopentanone ring.

Electronic Effects: A Tale of Induction and Field Effects

While the inductive electron-withdrawing effect of the carbonyl group diminishes with distance, it still exerts a modest influence on the β-carbon, slightly increasing its electrophilicity. More significant, however, are through-space interactions (field effects) within the constrained five-membered ring. The dipole of the carbonyl group can influence the electron distribution around the C-I bond, affecting its susceptibility to cleavage.

Steric and Conformational Considerations

Cyclopentanone exists in a dynamic equilibrium of envelope and twist conformations. The substituent at the 3-position can occupy either a pseudo-axial or pseudo-equatorial position. The accessibility of the C-I bond to incoming nucleophiles is therefore dependent on the conformational preference, which in turn can be influenced by solvent and reaction conditions. This conformational landscape plays a critical role in the stereochemical outcome of reactions at the 3-position.

Key Reaction Classes and Mechanistic Pathways

The reactivity of this compound can be broadly categorized into several key classes of transformations. Understanding the underlying mechanisms is paramount for predicting product formation and optimizing reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile attacks the carbon bearing the iodine, leading to inversion of stereochemistry.[5]

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the S(_N)2 pathway.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Leaving Group Ability: Iodide is an excellent leaving group due to its large size and the stability of the resulting iodide anion.[5]

SN2_Mechanism

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form cyclopent-2-enone.[6] The regioselectivity of this elimination is dictated by the need for an anti-periplanar arrangement of the proton and the leaving group.

E2_Mechanism

Favorskii Rearrangement: A Ring Contraction Pathway

While the classic Favorskii rearrangement occurs with α-haloketones, related rearrangements can be induced under specific basic conditions, leading to ring contraction.[7][8][9][10] In the case of this compound, while not a direct substrate for the classical mechanism, treatment with a strong base can lead to the formation of an enolate, which could potentially undergo intramolecular cyclization followed by rearrangement. However, this is a less common pathway for β-haloketones compared to their α-halo counterparts.

Radical Reactions

The relatively weak C-I bond can be cleaved homolytically under photolytic or radical-initiating conditions to generate a carbon-centered radical at the 3-position.[11][12][13] This radical can then participate in a variety of transformations, including additions to alkenes and alkynes, and cyclization reactions.

Umpolung Reactivity

While the carbon bearing the iodine is electrophilic, under certain conditions, the polarity can be reversed (umpolung).[14][15][16] This can be achieved, for example, by converting the ketone to an enamine or enol ether. The modified substrate can then react with electrophiles at the α-position, with the iodo-substituted carbon acting as a masked nucleophilic center in subsequent transformations.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the conjugate addition of an iodide source to cyclopent-2-enone.

Experimental Protocol: Synthesis via Conjugate Addition

Materials:

  • Cyclopent-2-enone

  • Sodium Iodide (NaI)

  • Trimethylsilyl chloride (TMSCl)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopent-2-enone (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.5 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development and Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable building block in medicinal chemistry and natural product synthesis. The cyclopentane scaffold is a common motif in biologically active molecules, and the ability to introduce functionality at the 3-position via the iodo-intermediate allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2]

Table 1: Representative Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic SubstitutionNaN(_3), DMF3-Azidocyclopentanone
Nucleophilic SubstitutionKCN, DMSO3-Cyanocyclopentanone
EliminationDBU, THF, heatCyclopent-2-enone
Suzuki CouplingArylboronic acid, Pd(PPh(_3))(_4), base3-Arylcyclopentanone
Sonogashira CouplingTerminal alkyne, Pd(PPh(_3))(_2)Cl(_2), CuI, base3-Alkynylcyclopentanone

Conclusion

This compound is a versatile and highly useful synthetic intermediate whose reactivity is governed by a subtle interplay of electronic, steric, and conformational factors. A thorough understanding of its reaction mechanisms allows for its strategic deployment in the synthesis of complex and biologically relevant molecules. This guide has provided a foundational overview of its reactivity, along with practical synthetic protocols, to empower researchers in their synthetic endeavors. The continued exploration of the rich chemistry of this compound will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

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Methodological & Application

Application Note: Synthesis of Functionalized Cyclopentane Rings Using 3-Iodocyclopentanone as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentane ring is a prevalent scaffold in numerous natural products and pharmaceuticals, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2][3] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utility of 3-iodocyclopentanone, a highly versatile intermediate for creating diverse, functionalized cyclopentane derivatives. We present detailed, field-proven protocols for the preparation of this compound and its subsequent transformation via nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Cyclopentane Moiety

In modern drug discovery, moving beyond flat, aromatic structures is a key strategy for improving target affinity, selectivity, and metabolic stability.[1] The cyclopentane ring, ranked as the 18th most common ring in approved drugs, serves as a crucial non-aromatic scaffold that offers a balance of conformational rigidity and flexibility.[1] Its puckered conformations allow for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets. Functionalized cyclopentanes are core components of prostaglandins, steroids, and numerous antiviral and anticancer agents.[2][3][4]

Accessing this valuable chemical space requires robust and versatile building blocks. This compound emerges as a superior intermediate due to two key reactive handles:

  • The Carbonyl Group: Amenable to a vast array of classical transformations (e.g., olefination, reduction, reductive amination).

  • The Carbon-Iodine Bond: The iodide at the C3 position is an excellent leaving group for nucleophilic substitution and a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions.

This guide provides the necessary protocols and scientific rationale to leverage this compound for the efficient construction of complex and novel cyclopentane-based molecules.

Preparation of the Key Building Block: this compound

While commercially available from select vendors[5], an in-house synthesis of this compound from a more accessible precursor like 3-hydroxycyclopentanone is often practical and cost-effective. The following protocol adapts the well-established Appel reaction, which reliably converts alcohols to alkyl iodides under mild conditions.

2.1 Mechanistic Rationale

The reaction proceeds via the formation of a phosphonium iodide intermediate. Triphenylphosphine attacks iodine to form an iodophosphonium iodide species. The alcohol oxygen of 3-hydroxycyclopentanone then attacks this species, leading to the formation of an oxyphosphonium salt. The iodide ion, now acting as a nucleophile, performs an SN2 attack on the carbon bearing the oxyphosphonium group—an excellent leaving group—to yield the desired this compound with inversion of configuration if the center is chiral. Imidazole acts as a mild base to facilitate the process.

2.2 Protocol: Synthesis of this compound from 3-Hydroxycyclopentanone

Reaction Scheme: A schematic representation of the conversion of 3-hydroxycyclopentanone to this compound.

sub 3-Hydroxycyclopentanone reagents I₂, PPh₃, Imidazole DCM, 0°C to rt prod This compound reagents->prod

Caption: Appel reaction for the synthesis of this compound.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
3-Hydroxycyclopentanone100.125.00 g49.91.0
Triphenylphosphine (PPh₃)262.2915.7 g59.91.2
Imidazole68.084.08 g59.91.2
Iodine (I₂)253.8115.2 g59.91.2
Dichloromethane (DCM)-250 mL--
Sat. aq. Na₂S₂O₃-100 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclopentanone (1.0 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.2 eq.). Dissolve the solids in dichloromethane (250 mL).

  • Iodination: Cool the flask to 0 °C in an ice-water bath. Add iodine (1.2 eq.) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the initial exotherm of the reaction. The solution will turn dark brown.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL) and stir vigorously until the organic layer becomes colorless. Trustworthiness Check: The disappearance of the brown iodine color confirms the quenching is complete.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a pale yellow oil.

Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE. Dichloromethane is a volatile solvent.

Key Synthetic Transformations

This compound is a gateway to a wide array of derivatives through reactions at the C3 position.

Nucleophilic Substitution (SN2)

The C-I bond is highly polarized and iodide is an exceptional leaving group, making the C3 position an excellent electrophilic site for SN2 reactions.[6] This allows for the direct installation of various heteroatom-based functional groups.

start This compound solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) start->solvent Dissolve nucleophile Nucleophile (Nu⁻) nucleophile->solvent Add product 3-Nu-Cyclopentanone solvent->product Heat (optional)

Caption: General workflow for SN2 reactions on this compound.

3.1.1 Protocol: Synthesis of 3-Azidocyclopentanone

3-Azidocyclopentanone is a valuable intermediate, as the azide group can be readily reduced to an amine or used in "click" chemistry reactions.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound210.012.10 g10.01.0
Sodium Azide (NaN₃)65.010.98 g15.01.5
Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq.) and sodium azide (1.5 eq.).

  • Add DMF (20 mL) and stir the suspension at 50 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), dry over MgSO₄, filter, and concentrate carefully under reduced pressure to yield 3-azidocyclopentanone.

Safety: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate explosive hydrazoic acid.

3.1.2 Scope of Nucleophiles

The SN2 reaction is highly versatile. The following table summarizes potential nucleophiles.

Nucleophile SourceFunctional Group IntroducedTypical Conditions
R-NH₂ (Amine)Secondary Amine (-NHR)K₂CO₃, Acetonitrile, 60 °C
NaCN (Sodium Cyanide)Nitrile (-CN)DMSO, 80 °C
R-SH (Thiol)Thioether (-SR)NaH, THF, 0 °C to rt
R-COONa (Carboxylate)Ester (-OCOR)DMF, 70 °C
Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized organic synthesis, and alkyl iodides are excellent substrates.[7] These methods allow for the formation of C-C and C-heteroatom bonds that are difficult to achieve via other means.

G Pd0 Pd(0)L₂ OxAdd R-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)(R')L₂ OxAdd->Transmetal Transmetalation OxAdd->L4 M-I RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Transmetal->L3 R-R' RedElim->Pd0 L1->OxAdd R-I L2->Transmetal R'-M

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

3.2.1 Protocol: Sonogashira Coupling with Phenylacetylene

This protocol demonstrates the formation of a C(sp³)–C(sp) bond, introducing an alkyne functionality.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound210.011.05 g5.01.0
Phenylacetylene102.140.61 g (0.66 mL)6.01.2
Pd(PPh₃)₂Cl₂701.90175 mg0.250.05
Copper(I) Iodide (CuI)190.4548 mg0.250.05
Triethylamine (TEA)-20 mL--

Procedure:

  • Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Add degassed triethylamine (20 mL) via syringe, followed by this compound (1.0 eq.) and phenylacetylene (1.2 eq.).

  • Stir the mixture at room temperature for 12-18 hours. Causality Note: The copper(I) co-catalyst is crucial for facilitating the transmetalation step in the Sonogashira reaction.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst and ammonium salts.

  • Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain 3-(phenylethynyl)cyclopentanone.

3.2.2 Scope of Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp³)–C(sp²)Pd(dppf)Cl₂, SPhos
HeckAlkene (e.g., Styrene)C(sp³)–C(sp²)Pd(OAc)₂, P(o-tol)₃
Buchwald-HartwigAmine (R₂NH)C(sp³)–NPd₂(dba)₃, XPhos
NegishiOrganozinc ReagentC(sp³)–C(sp²/sp³)Pd(PPh₃)₄
Sequential Functionalization Strategies

The true power of this compound lies in the ability to combine reactions at its two distinct functional sites. A cross-coupling reaction can be followed by a modification of the ketone, or vice versa, to rapidly build molecular complexity.

sub This compound cc Cross-Coupling (e.g., Suzuki) sub->cc wittig Wittig Reaction sub->wittig int1 3-Aryl-cyclopentanone cc->int1 reduct Reduction (e.g., NaBH₄) int1->reduct prod1 3-Aryl-cyclopentanol reduct->prod1 int2 3-Iodo-1-methylenecyclopentane wittig->int2 sn2 Sₙ2 Substitution (e.g., NaN₃) int2->sn2 prod2 3-Azido-1-methylenecyclopentane sn2->prod2

Caption: Two distinct synthetic pathways starting from this compound.

This strategic approach allows for the creation of densely functionalized cyclopentane cores with precise control over the placement of diverse substituents, making it an invaluable tool for generating novel compound libraries for screening in drug discovery programs.

Summary and Outlook

This compound is a robust and versatile chemical building block that provides a reliable entry point to a wide range of functionalized cyclopentane derivatives. The protocols and strategies outlined in this application note demonstrate its utility in both fundamental and advanced synthetic applications. By leveraging classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate novel molecular architectures. The ability to perform sequential modifications at both the C3 position and the carbonyl group further enhances its value, enabling the rapid assembly of complex molecules for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.European Journal of Medicinal Chemistry.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1.PubMed.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
  • 3-iodocyclopentan-1-one 86613-17-4 wiki.Guidechem.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.Beilstein Journals.
  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents.PubMed.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.PubMed Central.
  • Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Iodooxetane Deriv
  • This compound | C5H7IO | CID 15582162.PubChem.
  • 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707.PubChem.
  • Nucleophilic Substitution Reactions.Source unavailable.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.Frontiers in Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • CROSS-COUPLING reactions - everything YOU need to know!YouTube.
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.Calibre Chemicals.

Sources

The Strategic Application of 3-Iodocyclopentanone in the Synthesis of Prostaglandins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Cyclopentanones in Natural Product Synthesis

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Among the myriad of available building blocks, halogenated cyclopentanones have emerged as powerful and versatile intermediates. Their inherent functionality—a nucleophilic center at the α-position to the carbonyl and an electrophilic carbon bearing the halogen—provides a gateway to a diverse array of complex molecular architectures. This application note focuses on the utility of 3-iodocyclopentanone, a key synthon in the construction of prostaglandins, a class of lipid compounds with profound physiological importance.

The presence of the iodine atom in this compound serves a dual purpose. It activates the cyclopentanone ring for conjugate addition reactions and subsequently can be eliminated to furnish an α,β-unsaturated system, a common structural motif in many bioactive natural products. This unique reactivity profile makes it an ideal precursor for the stereocontrolled introduction of complex side chains, a critical step in the total synthesis of prostaglandins.

The Cornerstone of Prostaglandin Synthesis: A Three-Component Coupling Approach

The synthesis of prostaglandins, such as Prostaglandin E1 (PGE1), often relies on a convergent strategy where the cyclopentanone core and its two side chains (the α- and ω-chains) are constructed and then coupled together. A highly effective and widely adopted method for the introduction of the ω-side chain is the conjugate addition of a functionalized organocuprate reagent to a cyclopentenone derivative. This approach, often referred to as a three-component coupling process, allows for the precise and stereoselective formation of a key carbon-carbon bond.[1][2]

The general workflow for this synthetic strategy can be visualized as follows:

Prostaglandin Synthesis Workflow start This compound Derivative conjugate_addition Conjugate Addition start->conjugate_addition organocuprate Functionalized Organocuprate (ω-side chain precursor) organocuprate->conjugate_addition enolate_intermediate Enolate Intermediate conjugate_addition->enolate_intermediate trapping Enolate Trapping (α-side chain introduction) enolate_intermediate->trapping prostaglandin_precursor Prostaglandin Precursor trapping->prostaglandin_precursor elaboration Further Functional Group Manipulations prostaglandin_precursor->elaboration final_product Prostaglandin (e.g., PGE1) elaboration->final_product

Figure 1: A generalized workflow for the synthesis of prostaglandins utilizing a three-component coupling strategy.

Application Protocol: Synthesis of a Prostaglandin E1 Precursor via Asymmetric Michael Addition

This protocol details a key step in the synthesis of a Prostaglandin E1 precursor, adapted from the work of Jung and Park (2007).[1] The procedure demonstrates the conjugate addition of a higher-order organocuprate, containing the ω-side chain, to a protected cyclopentenone derivative. This reaction establishes the crucial C8 and C12 stereocenters of the prostaglandin framework.

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one≥98%Commercially Available
(E)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octeneAs synthesizedN/A
tert-Butyllithium (1.7 M in pentane)SolutionCommercially Available
Copper(I) Cyanide (CuCN)99.99%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available
Diethyl ether, anhydrous≥99.7%, inhibitor-freeCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)ACS ReagentCommercially Available
Saturated aqueous sodium chloride (brine)ACS ReagentCommercially Available
Anhydrous magnesium sulfate (MgSO4)ACS ReagentCommercially Available
Experimental Procedure

Step 1: Preparation of the Organocuprate Reagent

  • To a flame-dried, argon-purged 50 mL round-bottom flask, add (E)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene (1.0 g, 2.62 mmol).

  • Dissolve the vinyl iodide in 15 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (3.08 mL, 5.24 mmol, 1.7 M in pentane) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • In a separate flame-dried, argon-purged 100 mL round-bottom flask, suspend copper(I) cyanide (235 mg, 2.62 mmol) in 10 mL of anhydrous THF.

  • Cool the CuCN suspension to -78 °C.

  • Transfer the freshly prepared vinyllithium solution to the CuCN suspension via a cannula at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 30 minutes. The formation of the higher-order cyanocuprate is indicated by a color change to a deep red or brown solution.

Step 2: Conjugate Addition to the Cyclopentenone

  • Cool the organocuprate solution back down to -78 °C.

  • In a separate flask, dissolve (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (500 mg, 2.19 mmol) in 5 mL of anhydrous THF.

  • Slowly add the cyclopentenone solution to the organocuprate solution via syringe at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the aqueous layer turns a deep blue color.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired prostaglandin precursor.

Expected Results and Data

The conjugate addition reaction typically proceeds with high diastereoselectivity, favoring the formation of the desired stereoisomer. The yield of the reaction is generally good, as summarized in the table below.

Starting MaterialProductYield (%)Diastereomeric Ratio
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-oneProstaglandin E1 Precursor85-95%>95:5

Table 1: Representative yield and diastereoselectivity for the conjugate addition of a functionalized organocuprate to a protected cyclopentenone.[1]

Mechanistic Insights: The Role of the Gilman Reagent

The key transformation in this protocol is the conjugate addition of a Gilman reagent (a lithium diorganocuprate) to an α,β-unsaturated ketone.[3][4] This reaction proceeds through a well-established mechanism that involves the formation of a copper-enolate intermediate.

Conjugate Addition Mechanism reagents Cyclopentenone + (R2CuLi) pi_complex π-Complex Formation reagents->pi_complex Reversible oxidative_addition Oxidative Addition (Cu(I) to Cu(III)) pi_complex->oxidative_addition cu_enolate Copper(III) Enolate oxidative_addition->cu_enolate reductive_elimination Reductive Elimination cu_enolate->reductive_elimination li_enolate Lithium Enolate reductive_elimination->li_enolate workup Aqueous Workup li_enolate->workup product 1,4-Adduct workup->product

Figure 2: A simplified mechanistic pathway for the conjugate addition of a Gilman reagent.

The reaction is initiated by the formation of a π-complex between the organocuprate and the enone. This is followed by an oxidative addition of the copper(I) species to the double bond, forming a transient copper(III) intermediate. Subsequent reductive elimination generates a lithium enolate and a neutral organocopper species. The enolate is then protonated during the aqueous work-up to yield the final 1,4-addition product. The use of higher-order cyanocuprates, as in the detailed protocol, often enhances the reactivity and stability of the organocuprate reagent.

Conclusion and Future Perspectives

This compound and its derivatives are invaluable building blocks in the synthesis of prostaglandins and other complex natural products. The conjugate addition of organocuprates to these synthons provides a robust and stereocontrolled method for the formation of key carbon-carbon bonds. The protocol detailed herein serves as a practical guide for researchers in the fields of organic synthesis and drug development, illustrating a pivotal transformation in the construction of these biologically significant molecules.

Future research in this area will likely focus on the development of more efficient and environmentally benign methods for the synthesis of functionalized cyclopentanones and the expansion of the substrate scope for conjugate addition reactions. The continued exploration of novel organometallic reagents and catalytic systems will undoubtedly lead to even more elegant and concise syntheses of prostaglandins and their analogs, paving the way for the discovery of new therapeutic agents.

References

  • Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-5378. [Link]

  • Schaub, R. E., & Weiss, M. J. (1973). Prostaglandins and congeners. III. Synthesis of prostaglandins by alanate additions to cyclopentenones. Tetrahedron Letters, 14(15), 129-132. [Link]

  • Rehman, S. U., & Gilman, H. (2023). Gilman reagent toward the synthesis of natural products. RSC Advances, 13(52), 36653-36682. [Link]

  • Gilman Reagent toward the synthesis of natural products. (2023). RSC Publishing. [Link]

  • A facile synthesis of (−)-prostaglandin E1 via a three-component coupling process. (n.d.). Scilit. [Link]

  • Gilman Reagent & Organocuprates. (2020, July 11). The Organic Chemistry Tutor. [Link]

  • Parallel synthesis of prostaglandin E1 analogues. (2000). PubMed. [Link]

  • Process for the synthesis of prostaglandin derivatives. (n.d.).
  • Process for the preparation of prostaglandins. (n.d.).
  • Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. [Link]

  • Reactions of organocopper reagents. (n.d.). Wikipedia. [Link]

  • Organocuprates (Gilman Reagents): How They're Made. (2016, January 29). Master Organic Chemistry. [Link]

  • Jung, J. C., & Park, O. S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. Zeitschrift für Naturforschung B, 62(4), 556-560. [Link]

  • Efficient Asymmetric Synthesis of Prostaglandin E1. (2007). ResearchGate. [Link]

Sources

The Strategic Application of Cyclopentenone Precursors in Prostaglandin Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prostaglandins, a class of lipid compounds with diverse and potent physiological effects, are crucial targets in drug discovery and development.[1][2] Their complex structures, featuring a cyclopentane core with two side chains bearing specific stereochemistry, present significant synthetic challenges.[1] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of cyclopentenone-based precursors in the stereocontrolled synthesis of prostaglandins. While various strategies exist, this guide will focus on the highly efficient and convergent methods that employ a chiral, protected 4-hydroxy-2-cyclopentenone as the central building block.

The Central Role of 4-Hydroxy-2-cyclopentenone: A Strategic Linchpin

The evolution of prostaglandin synthesis has seen a shift towards more convergent and stereoselective strategies. A key breakthrough in this area was the identification of 4-hydroxy-2-cyclopentenone as a versatile and powerful precursor.[3][4][5][6] This building block, particularly in its enantiomerically pure form, allows for the sequential and highly controlled introduction of the two prostaglandin side chains, often referred to as the alpha (α) and omega (ω) chains.

The strategic advantage of this approach lies in the ability to construct the complex prostaglandin skeleton in a modular fashion, a concept pioneered by researchers like Stork and Noyori.[7][8][9][10] While precursors like 3-halocyclopentanones can theoretically be converted to 4-hydroxy-2-cyclopentenone through elimination and subsequent oxidation, more direct and efficient synthetic routes to this key intermediate are now commonplace, often starting from materials like furfuryl alcohol.[11]

The Convergent Synthetic Strategy: A Tale of Two Chains

The core of the cyclopentenone-based prostaglandin synthesis is a two-step process involving the sequential addition of the ω- and α-chains. This strategy is elegantly illustrated by the Noyori three-component coupling synthesis.[7][12][13]

The key steps are:

  • Conjugate Addition of the ω-Chain: The synthesis commences with the 1,4-conjugate addition (Michael addition) of an organometallic reagent carrying the ω-chain to a protected 4-hydroxy-2-cyclopentenone.[14] Organocuprates are frequently the reagents of choice for this transformation due to their high reactivity and selectivity for conjugate addition over direct carbonyl addition.[2][14][15] This step sets the crucial stereochemistry at C-12 of the prostaglandin core.

  • Trapping the Enolate with the α-Chain Precursor: The conjugate addition generates a transient enolate intermediate. This enolate is then trapped in situ by an electrophilic precursor of the α-chain, typically an allylic iodide or bromide. This step forges the bond at C-8 and introduces the second side chain.

This convergent approach allows for significant flexibility in the synthesis of various prostaglandin analogues by simply modifying the structures of the ω-chain organocuprate and the α-chain electrophile.

Visualizing the Core Strategy: The Three-Component Coupling

Prostaglandin_Synthesis cluster_start Starting Materials cluster_reaction Key Transformations Protected_HCP Protected (R)-4-Hydroxy- 2-cyclopentenone Conjugate_Addition Stereoselective Conjugate Addition Protected_HCP->Conjugate_Addition Omega_Chain_Cuprate ω-Chain Organocuprate (e.g., Gilman Reagent) Omega_Chain_Cuprate->Conjugate_Addition Alpha_Chain_Electrophile α-Chain Electrophile (e.g., Allylic Iodide) Enolate_Trapping Enolate Trapping Alpha_Chain_Electrophile->Enolate_Trapping Conjugate_Addition->Enolate_Trapping Forms Enolate Intermediate Prostaglandin_Precursor Prostaglandin Precursor (e.g., PGE2) Enolate_Trapping->Prostaglandin_Precursor caption Convergent synthesis of prostaglandins.

Caption: Convergent synthesis of prostaglandins.

Detailed Application Protocols

The following protocols provide a generalized framework for the key steps in the synthesis of a prostaglandin E2 (PGE2) precursor, based on the principles of the Noyori three-component coupling. Researchers should note that specific protecting groups, reaction conditions, and purification methods may need to be optimized for different prostaglandin targets.

Protocol 1: Preparation of the ω-Chain Organocuprate

Objective: To prepare the organocuprate reagent containing the prostaglandin ω-chain for subsequent conjugate addition.

Materials:

Reagent M.W. Amount Moles (mmol)
(S)-3-(tert-Butyldimethylsilyloxy)-1-octyne 226.46 2.26 g 10.0
n-Butyllithium (2.5 M in hexanes) 64.06 4.0 mL 10.0
Copper(I) cyanide (CuCN) 89.56 0.45 g 5.0

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-3-(tert-butyldimethylsilyloxy)-1-octyne (2.26 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask, suspend copper(I) cyanide (0.45 g, 5.0 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Cool the CuCN suspension to -78 °C.

  • Transfer the lithium acetylide solution prepared in step 3 to the CuCN suspension via a cannula, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to warm slowly to 0 °C and stir for 1 hour. The resulting solution contains the desired higher-order Gilman cuprate and is ready for the conjugate addition step.

Causality and Insights:

  • The use of a higher-order cuprate, formed from two equivalents of the organolithium reagent and one equivalent of a copper(I) salt, often leads to higher yields and cleaner reactions in conjugate additions.[2]

  • Maintaining low temperatures throughout the preparation is critical to prevent decomposition of the organometallic reagents.

Protocol 2: Three-Component Coupling to Synthesize the Prostaglandin Core

Objective: To perform the stereoselective conjugate addition of the ω-chain followed by in-situ trapping of the enolate with the α-chain electrophile.

Materials:

Reagent M.W. Amount Moles (mmol)
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one 212.38 1.06 g 5.0
ω-Chain Organocuprate solution - (from Protocol 1) ~5.0
(Z)-7-Iodo-2-heptenoic acid methyl ester 282.09 1.41 g 5.0
Anhydrous Tetrahydrofuran (THF) - 20 mL -
Hexamethylphosphoramide (HMPA) 179.20 1.79 g 10.0
Saturated aqueous ammonium chloride solution - 50 mL -

| Diethyl ether | - | 100 mL | - |

Procedure:

  • To the freshly prepared ω-chain organocuprate solution at -78 °C, add a solution of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (1.06 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the progress of the conjugate addition by thin-layer chromatography (TLC).

  • Add HMPA (1.79 g, 10.0 mmol) to the reaction mixture, followed by a solution of (Z)-7-iodo-2-heptenoic acid methyl ester (1.41 g, 5.0 mmol) in anhydrous THF (10 mL).

  • Allow the reaction to slowly warm to -20 °C and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate enolate.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected prostaglandin E2 precursor.

Causality and Insights:

  • The stereochemistry of the 4-hydroxy group on the cyclopentenone ring directs the incoming organocuprate to the opposite face, ensuring the correct stereochemistry at C-12.[16]

  • HMPA is often added as a co-solvent to enhance the reactivity of the enolate in the subsequent alkylation step.

  • Careful control of the reaction temperature is crucial for achieving high diastereoselectivity.

Visualizing the Reaction Mechanism

Conjugate_Addition_Mechanism Start (R)-4-OR'-2-cyclopentenone + ω-Chain Cuprate Intermediate Enolate Intermediate (Trapped by α-Chain Electrophile) Start->Intermediate 1,4-Conjugate Addition Product Protected Prostaglandin Core Intermediate->Product SN2 Alkylation caption Mechanism of the three-component coupling.

Caption: Mechanism of the three-component coupling.

Conclusion and Future Directions

The use of chiral 4-hydroxy-2-cyclopentenone as a starting material has revolutionized the synthesis of prostaglandins, enabling the efficient and stereocontrolled construction of these complex molecules. The three-component coupling strategy, involving a stereoselective conjugate addition followed by enolate trapping, offers a high degree of convergence and flexibility. This approach not only facilitates the synthesis of naturally occurring prostaglandins but also provides a powerful platform for the creation of novel analogues with potentially enhanced therapeutic properties. As our understanding of the biological roles of prostaglandins continues to expand, the development of even more efficient and versatile synthetic methodologies will remain a critical area of research in medicinal chemistry and drug development.

References

  • K.F. Barnady, M.J. Weiss. Prostaglandins and Congeners III. Tetrahedron Letters, 1973.
  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 2014. Available from: [Link]

  • Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Organic Process Research & Development, 2013. Available from: [Link]

  • R. Noyori, A. Yanagisawa, H. Koyano, M. Suzuki. Natural and unnatural prostaglandins via the three-component coupling synthesis. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 1989. Available from: [Link]

  • R. Noyori. Prostaglandin Syntheses by Three‐Component Coupling. Angewandte Chemie International Edition in English, 1984. Available from: [Link]

  • G. Stork, C. Kowalski, G. Garcia. Letter: A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 1975. Available from: [Link]

  • Route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 1975. Available from: [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews, 2011. Available from: [Link]

  • 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem, 2024. Available from: [Link]

  • Prostaglandins. Caltech. Available from: [Link]

  • Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 2014. Available from: [Link]

  • Route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 1975. Available from: [Link]

  • 3.5: Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts, 2021. Available from: [Link]

  • Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). YouTube, 2022. Available from: [Link]

  • Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. Google Patents, 1978.
  • G. Stork. Letter: A simple total synthesis of prostaglandins from 4-cumyloxy-2-cyclopentenone. Journal of the American Chemical Society, 1975. Available from: [Link]

  • Prostaglandin. Wikipedia. Available from: [Link]

  • 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts, 2021. Available from: [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 2021. Available from: [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. PMC, 2021. Available from: [Link]

  • A General Catalyst Controlled Route to Prostaglandin F2α. PMC, 2022. Available from: [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 2024. Available from: [Link]

  • Ch18: Organocopper reagents. University of Calgary. Available from: [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC, 2021. Available from: [Link]

  • The synthesis of prostaglandins. Semantic Scholar. Available from: [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. Available from: [Link]

  • Acetate Pathway: 6 - Prostaglandin Biosynthesis. YouTube, 2020. Available from: [Link]

  • Elimination Reactions. University of Illinois Chicago. Available from: [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available from: [Link]

  • Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry, 2016. Available from: [Link]

  • Organocuprates (Gilman Reagents). YouTube, 2019. Available from: [Link]

  • 14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts, 2022. Available from: [Link]

  • Elimination reaction. Wikipedia. Available from: [Link]

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Application Notes and Protocols: Alkylation Reactions with 3-Iodocyclopentanone and Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodocyclopentanone in Synthesis

In the landscape of modern organic synthesis, the cyclopentanone framework serves as a pivotal structural motif in a myriad of biologically active molecules, most notably the prostaglandins.[1][2] Among the various functionalized cyclopentanones, this compound emerges as a particularly valuable and versatile building block. The presence of the iodine atom at the C3 position offers a unique handle for the introduction of diverse carbon-based substituents through reactions with organometallic reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the alkylation of this compound, focusing on the use of organocuprates, Grignard reagents, and organozinc compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the strategic considerations that guide the choice of a particular organometallic reagent.

Mechanistic Overview: A Tale of Three Reagents

The reaction of an organometallic reagent with this compound can, in principle, proceed through several pathways. The presence of two electrophilic centers—the carbonyl carbon (C1) and the carbon bearing the iodine (C3)—dictates the reactivity profile. Furthermore, the potential for enolization of the ketone adds another layer of complexity. The choice of organometallic reagent is therefore critical in controlling the outcome of the reaction.

A key mechanistic decision point is whether the reaction proceeds via a direct nucleophilic attack at the carbonyl (1,2-addition), a conjugate addition (1,4-addition) to the corresponding α,β-unsaturated system (cyclopentenone, which can be formed in situ or be in equilibrium), or a direct SN2-type displacement of the iodide.

Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are soft nucleophiles that exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[3][4] In the context of this compound, the reaction is believed to proceed primarily through a conjugate addition pathway to the cyclopentenone intermediate, which is often generated in situ. The mechanism is thought to involve the formation of a copper(III) intermediate followed by reductive elimination.[2] This mode of reactivity is particularly advantageous for the synthesis of 3-substituted cyclopentanones.

Grignard Reagents

Grignard reagents (RMgX) are highly reactive, hard nucleophiles that typically favor 1,2-addition to carbonyl groups.[3][5] Their reaction with this compound can be complex, potentially leading to a mixture of products arising from 1,2-addition to the carbonyl, direct substitution of the iodide, and enolization. However, under carefully controlled conditions, they can be utilized for the introduction of alkyl groups.

Organozinc Reagents

Organozinc reagents (R₂Zn or RZnX) are generally less reactive than their organolithium or Grignard counterparts, offering a higher degree of functional group tolerance.[6] Their addition to carbonyls often requires activation, for instance with Lewis acids. The preparation of highly functionalized organozinc reagents is well-established, making them attractive for the synthesis of complex molecules.[7] Their reaction with this compound can be directed towards the desired alkylation product with appropriate catalytic systems.

Comparative Analysis of Organometallic Reagents

The selection of the appropriate organometallic reagent is paramount for achieving the desired outcome in the alkylation of this compound. The following table summarizes the key characteristics and typical outcomes for each class of reagent.

Reagent ClassTypical ReagentPredominant Reaction PathwayKey AdvantagesKey Limitations
Organocuprates (CH₃)₂CuLi, (Vinyl)₂CuLi1,4-Conjugate AdditionHigh selectivity for 3-alkylation, excellent for prostaglandin synthesis.Stoichiometric use of copper, sometimes lower reactivity with hindered substrates.
Grignard Reagents CH₃MgBr, PhMgBr1,2-Addition to CarbonylHigh reactivity, readily available.Prone to side reactions (enolization, 1,2-addition), low selectivity for 3-alkylation.
Organozinc Reagents Et₂Zn, RZnIVaries with catalyst (can be tuned)High functional group tolerance, allows for the preparation of complex reagents.Often require catalysis or activation, can be less reactive than Grignards.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the alkylation of this compound with representative organometallic reagents. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Alkylation with a Lithium Divinylcuprate (Prostaglandin Synthesis Model)

This protocol is adapted from methodologies used in the synthesis of prostaglandins and is ideal for the introduction of a vinyl group at the 3-position.[2]

Materials:

  • This compound

  • Vinyl bromide or vinyl iodide

  • tert-Butyllithium (in pentane)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Vinyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, dissolve vinyl bromide (2.2 equivalents) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this solution, add tert-butyllithium (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Formation of Lithium Divinylcuprate: In a separate flame-dried flask under argon, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C. To this suspension, slowly add the freshly prepared vinyllithium solution via cannula, maintaining the temperature below -70 °C. The mixture will change color, indicating the formation of the cuprate. Allow the solution to warm slightly to approximately -30 °C and then re-cool to -78 °C.

  • Alkylation Reaction: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the lithium divinylcuprate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.[8][9] Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-vinylcyclopentanone.

Protocol 2: Alkylation with a Grignard Reagent

This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent. Note that this reaction may yield a mixture of products, and optimization of reaction conditions may be necessary.[3][5][10]

Materials:

  • This compound

  • Alkyl or aryl bromide/iodide (e.g., methyl iodide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a loss of the iodine color), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes. Cool the Grignard reagent to 0 °C.

  • Alkylation Reaction: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product mixture should be analyzed (e.g., by GC-MS or NMR) to determine the product distribution and purified by flash column chromatography.

Protocol 3: Alkylation with a Functionalized Organozinc Reagent

This protocol describes the preparation of an organozinc reagent and its subsequent reaction with this compound, which is particularly useful for introducing functionalized alkyl chains.[6][7]

Materials:

  • This compound

  • Functionalized alkyl iodide (e.g., ethyl iodoacetate)

  • Activated zinc dust (e.g., Rieke® Zinc or freshly prepared from ZnCl₂ and lithium naphthalenide)

  • Anhydrous THF

  • Lithium chloride (LiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, suspend activated zinc dust (1.5 equivalents) and lithium chloride (1.5 equivalents) in anhydrous THF. To this suspension, add the functionalized alkyl iodide (1.2 equivalents) dropwise at room temperature. The reaction is often initiated by gentle warming or sonication. Stir the mixture at room temperature for 2-4 hours until the zinc is consumed.

  • Alkylation Reaction: Cool the freshly prepared organozinc reagent to 0 °C. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the organozinc solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key transformations and workflows described in the protocols.

Alkylation_Pathways cluster_organocuprate Organocuprate Pathway cluster_grignard Grignard Pathway cluster_organozinc Organozinc Pathway Vinyllithium Vinyllithium Lithium\nDivinylcuprate Lithium Divinylcuprate Vinyllithium->Lithium\nDivinylcuprate CuI 3-Vinylcyclopentanone 3-Vinylcyclopentanone Lithium\nDivinylcuprate->3-Vinylcyclopentanone This compound Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent Mg Product Mixture Product Mixture Grignard Reagent->Product Mixture This compound Functionalized\nAlkyl Iodide Functionalized Alkyl Iodide Organozinc Reagent Organozinc Reagent Functionalized\nAlkyl Iodide->Organozinc Reagent Zn, LiCl 3-Functionalized\nCyclopentanone 3-Functionalized Cyclopentanone Organozinc Reagent->3-Functionalized\nCyclopentanone This compound

Caption: Synthetic routes for the alkylation of this compound.

Experimental_Workflow Start Start Prepare Organometallic Reagent Prepare Organometallic Reagent Start->Prepare Organometallic Reagent Alkylation Reaction Alkylation Reaction Prepare Organometallic Reagent->Alkylation Reaction Aqueous Workup Aqueous Workup Alkylation Reaction->Aqueous Workup Extraction & Drying Extraction & Drying Aqueous Workup->Extraction & Drying Purification (Chromatography) Purification (Chromatography) Extraction & Drying->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Sources

Application Notes & Protocols: Strategic Nucleophilic Functionalization at the 3-Position of the Cyclopentanone Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of 3-Substituted Cyclopentanones

The cyclopentanone framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] Specifically, substitution at the C-3 position is a hallmark of critical molecules like prostaglandins, which regulate a wide range of physiological processes, and their synthetic analogues.[2][3] The development of robust and stereocontrolled methods for introducing diverse functional groups at this specific location is therefore of paramount importance to researchers in organic synthesis and drug discovery.

A direct nucleophilic substitution (i.e., SN1 or SN2) at the sp³-hybridized C-3 position of a saturated cyclopentanone is mechanistically disfavored and synthetically impractical. Such a transformation would require a pre-installed leaving group and would be plagued by competing elimination reactions and poor regioselectivity. The field has overcome this challenge by employing a more sophisticated and powerful strategy: 1,4-conjugate addition (or Michael addition) to an α,β-unsaturated precursor, 2-cyclopentenone. This approach leverages the inherent electronic properties of the enone system to direct nucleophilic attack precisely to the C-3 position, which corresponds to the β-carbon of the conjugated system.[4][5]

This guide provides an in-depth exploration of the primary methodologies for achieving nucleophilic substitution at the 3-position of cyclopentanones via the conjugate addition pathway. We will dissect the underlying mechanistic principles and deliver field-proven, step-by-step protocols for key transformations, designed for immediate application in a research setting.

Mechanistic Cornerstone: The 1,4-Conjugate Addition Pathway

The reactivity of 2-cyclopentenone is governed by the electronic conjugation between the alkene and the carbonyl group. The electron-withdrawing nature of the carbonyl oxygen polarizes the π-system, rendering the β-carbon (C-3) electrophilic and susceptible to attack by soft nucleophiles.[5]

The reaction proceeds through a two-step sequence:

  • Nucleophilic Attack: The nucleophile adds to the β-carbon (C-3), breaking the π-bond of the alkene. The resulting electrons are delocalized across the oxygen, α-carbon, and β-carbon, forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, typically at the α-carbon (C-2), during workup or by a proton source in the reaction mixture. This step regenerates the carbonyl and yields the final 3-substituted cyclopentanone product.

This fundamental mechanism is the basis for a wide range of powerful synthetic transformations.

Figure 1. General mechanism of 1,4-conjugate addition to 2-cyclopentenone.

Key Methodologies and Strategic Applications

The choice of nucleophile and catalyst system dictates the scope and selectivity of the 3-position functionalization. Below are the most prevalent and effective strategies employed in modern organic synthesis.

Organocuprate (Gilman Reagent) Additions

Organocuprates, often called Gilman reagents (R₂CuLi), are exceptionally effective for delivering carbon nucleophiles in a 1,4-fashion. Their "soft" nucleophilic character makes them highly regioselective for the β-carbon, minimizing competitive 1,2-addition to the carbonyl group.[1][5]

  • Expertise & Experience: The use of organocuprates is a classic and reliable method for creating carbon-carbon bonds. The key to success lies in the preparation of the Gilman reagent at low temperatures (-78 °C) to prevent decomposition and in using a suitable solvent like diethyl ether or THF. The stoichiometry is also critical; typically, a slight excess of the cuprate is used to ensure full conversion of the cyclopentenone.

Rhodium-Catalyzed Asymmetric Additions

For more complex and sensitive substrates, transition metal catalysis offers a milder and more versatile alternative. Rhodium(I) catalysts, in particular, have been successfully used to catalyze the 1,4-addition of organoboron reagents, such as alkenylboronic acids, to cyclopentenones.[2] This method is notable for its efficiency and its pivotal role in the synthesis of prostaglandins.[2]

  • Expertise & Experience: Rhodium-catalyzed reactions often proceed under very mild conditions, sometimes near room temperature, which enhances functional group tolerance. The choice of ligand coordinated to the rhodium center is crucial for achieving high yield and stereoselectivity. Microwave irradiation can sometimes be used to accelerate these reactions significantly.[2]

Organocatalytic Enantioselective Michael Additions

The rise of organocatalysis has revolutionized asymmetric synthesis. Chiral secondary amines, such as prolinol derivatives, can catalyze the highly enantioselective Michael addition of soft nucleophiles (e.g., malonates, nitroalkanes) to 2-cyclopentenone.[6][7][8]

  • Mechanism Insight: The catalyst reacts with the cyclopentenone to form a transient chiral iminium ion. This iminium ion is more electrophilic than the starting enone and has a sterically defined facial bias. The nucleophile then attacks this activated intermediate from the less hindered face, establishing a new stereocenter with high fidelity. The catalyst is then regenerated in a hydrolytic step. This catalytic cycle allows for the use of small amounts of the chiral amine to generate large quantities of enantioenriched product.

Aza-Michael Additions for Nitrogen-Containing Scaffolds

The introduction of a nitrogen substituent at the C-3 position is achieved through the aza-Michael addition. This reaction involves the conjugate addition of an amine or related nitrogen nucleophile to the enone.[9] This transformation is fundamental for the synthesis of 3-amino cyclopentanone derivatives, which are valuable building blocks in medicinal chemistry. In some cases, this addition can trigger a subsequent cascade cyclization.[9][10]

  • Trustworthiness: The success of an aza-Michael reaction depends heavily on the nucleophilicity and basicity of the amine. Primary and secondary aliphatic amines are generally effective nucleophiles. The reaction is often self-catalyzed or can be promoted by a mild base or acid.

Data Summary: Comparison of Methodologies

Methodology Typical Nucleophile (Nu⁻) Catalyst/Reagent Key Advantages Yields Stereoselectivity Reference
Organocuprate Addition Alkyl, Vinyl, Aryl (from R-Li/R-MgX)Li₂CuR₂ (Gilman)High 1,4-selectivity, reliable for C-C bondsGood to ExcellentSubstrate-controlled[1],[5]
Rhodium-Catalyzed Addition Alkenylboronic Acids[RhCl(COD)]₂Mild conditions, high functional group toleranceHighHigh (Diastereoselective)[2]
Organocatalytic Michael Malonates, Nitroalkanes, AldehydesChiral Amines (e.g., Prolinol derivatives)High enantioselectivity, metal-freeGood to ExcellentExcellent (Enantioselective)[6],[8]
Aza-Michael Addition Primary/Secondary AminesNone, or mild acid/baseDirect C-N bond formationGood to ExcellentGenerally substrate-controlled[11],[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methylcyclopentanone via Organocuprate Addition

This protocol details a classic Gilman reaction, providing a robust method for C-C bond formation.

Protocol_1 cluster_prep A. Gilman Reagent Preparation cluster_reaction B. Conjugate Addition cluster_workup C. Workup and Purification start_prep 1. Add CuI to a flame-dried flask under Argon atmosphere. add_ether 2. Add anhydrous Diethyl Ether and cool to -78 °C (dry ice/acetone). start_prep->add_ether add_meli 3. Add Methyllithium (MeLi) dropwise (2 equivalents per CuI). Observe color change to clear solution. add_ether->add_meli add_enone 4. Slowly add 2-Cyclopentenone (dissolved in Et₂O) to the Gilman reagent at -78 °C. add_meli->add_enone stir 5. Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by TLC. add_enone->stir quench 6. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. stir->quench extract 7. Warm to RT, separate layers, and extract aqueous phase with Et₂O. quench->extract dry_conc 8. Combine organic layers, dry (MgSO₄), filter, and concentrate in vacuo. extract->dry_conc purify 9. Purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate). dry_conc->purify Protocol_2 start 1. To a vial, add chiral diamine catalyst (e.g., diphenylprolinol silyl ether, 10 mol%) and an acid co-catalyst (e.g., Benzoic Acid, 10 mol%). add_solvent 2. Add solvent (e.g., Methanol). start->add_solvent add_malonate 3. Add Diethyl Malonate (1.5 eq). add_solvent->add_malonate add_enone 4. Add 2-Cyclopentenone (1.0 eq). add_malonate->add_enone stir 5. Stir at room temperature for 24-48 hours. Monitor reaction by TLC or GC-MS. add_enone->stir concentrate 6. Concentrate the reaction mixture under reduced pressure. stir->concentrate purify 7. Purify directly by flash column chromatography (Hexanes/Ethyl Acetate) to isolate the product. concentrate->purify analyze 8. Determine enantiomeric excess (ee) by chiral HPLC. purify->analyze

Sources

Introduction: The Strategic Value of 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Carbon-Carbon Bond Formation Protocols Using 3-Iodocyclopentanone

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and valuable precursor, particularly for drug development professionals and researchers focused on natural product synthesis.[1] Its utility is rooted in a bifunctional chemical nature: the presence of a ketone allows for a rich variety of α-carbon functionalization via enolate chemistry, while the carbon-iodine bond serves as a robust handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity enables the programmed and selective formation of multiple carbon-carbon bonds, making it an indispensable tool in synthetic design.

Historically, the cyclopentanone ring is a core structural motif in numerous biologically active molecules, most notably the prostaglandins—a class of lipid compounds involved in physiological processes like inflammation, pain, and fever.[2] The seminal work by Corey and others in the total synthesis of prostaglandins frequently utilized functionalized cyclopentanone intermediates, highlighting the enduring importance of this scaffold.[3][4][5] This guide provides a detailed exploration of key C-C bond-forming protocols using this compound, offering both mechanistic insights and field-proven experimental procedures.

Diagrammatic Overview of this compound's Reactivity

To fully leverage the synthetic potential of this compound, it is crucial to understand its two primary modes of reactivity. The diagram below illustrates these divergent pathways, which can be selectively accessed by careful choice of reagents and reaction conditions.

G cluster_main This compound cluster_enolate Pathway 1: α-Carbon Functionalization cluster_coupling Pathway 2: C-I Bond Functionalization main This compound enolate Enolate Formation (Base) main->enolate Deprotonation at α-carbon coupling Pd-Catalyzed Cross-Coupling main->coupling Oxidative Addition to Pd(0) alkylation α-Alkylation (+ R-X) enolate->alkylation SN2 Attack conjugate Conjugate Addition (+ Michael Acceptor) enolate->conjugate 1,4-Addition suzuki Suzuki Coupling (+ R-B(OR)2) coupling->suzuki heck Heck Reaction (+ Alkene) coupling->heck sonogashira Sonogashira Coupling (+ Alkyne) coupling->sonogashira

Caption: Dual reactivity pathways of this compound.

Part 1: Protocols Based on Enolate Chemistry

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate.[6][7] This enolate is a powerful intermediate for forming C-C bonds at the α-position. The choice of base and reaction temperature is critical for controlling the regioselectivity of enolate formation in unsymmetrical ketones, differentiating between the kinetic (less substituted, formed faster) and thermodynamic (more substituted, more stable) products.[7][8]

α-Alkylation of this compound

Direct alkylation of the enolate provides a straightforward method to introduce alkyl substituents at the C2 or C5 positions. This reaction proceeds via an SN2 mechanism, and therefore is most effective with primary or methyl halides.[9][10] To ensure complete and irreversible deprotonation and to minimize self-condensation side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is the reagent of choice.[10]

Protocol 1: α-Alkylation using LDA

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • LDA Formation (in situ): Cool the flask to -78 °C (dry ice/acetone bath). To anhydrous tetrahydrofuran (THF, ~0.4 M), add diisopropylamine (1.1 equivalents). Stir for 10 minutes. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise to the enolate solution. Maintain the temperature at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.[11]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1CH₃ILDATHF-78 to RT1285-95
2Bn-BrLDATHF-78 to RT1280-90
3Allyl-BrLDATHF-78 to RT1282-92
Conjugate Addition (Michael Reaction)

The enolate of this compound can also act as a nucleophile in a conjugate or 1,4-addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[12][13] This reaction is a powerful tool for forming a new C-C bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound.[13]

Protocol 2: Michael Addition to Methyl Vinyl Ketone

  • Enolate Formation: Following "Protocol 1" (steps 1-3), generate the lithium enolate of this compound (1.0 equivalent) using LDA in THF at -78 °C.

  • Conjugate Addition: Slowly add a solution of methyl vinyl ketone (MVK) (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours.

  • Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Perform an extractive workup and purify by flash column chromatography as described in "Protocol 1".

Part 2: Protocols Based on Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry and enable the formation of C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp³) bonds with high efficiency and functional group tolerance.[14][15] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[17][18] It is widely used for the synthesis of biaryls and conjugated systems. A base is required to activate the boronic acid for the transmetalation step.[17][18][19]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equivalents).[20]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

  • Solvent and Reaction: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v). Purge the vessel with nitrogen or argon. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield 3-phenylcyclopentanone.

G pd0 Pd(0)Ln oa_complex R-Pd(II)Ln-I (Cyclopentanone) pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)Ln-Ar oa_complex->trans_complex Transmetalation product_complex cis-R-Pd(II)Ln-Ar trans_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product R-Ar (3-Arylcyclopentanone) product_complex->product start_reagents R-I (this compound) start_reagents->oa_complex boronic_acid Ar-B(OH)2 + Base boronic_acid->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[14][15][21] This reaction is highly valuable for vinylating the C3 position of the cyclopentanone ring.

Protocol 4: Heck Reaction with Styrene

  • Setup: In a sealable reaction tube, combine this compound (1.0 equivalent), styrene (1.5 equivalents), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%).

  • Ligand and Base: Add a phosphine ligand if necessary (e.g., triphenylphosphine, PPh₃, 4-10 mol%) and an inorganic or organic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Solvent and Reaction: Add a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Seal the tube and heat to 80-120 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and perform an extractive workup. Purify by column chromatography.

EntryAlkeneCatalystBaseSolventTemp (°C)Typical Yield (%)
1StyrenePd(OAc)₂Et₃NMeCN10070-85
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃DMF11075-90
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[22][23] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[22][24]

Protocol 5: Sonogashira Coupling with Phenylacetylene

  • Setup: To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3-5 mol%).

  • Reagents and Solvent: Add a solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents), which also serves as a solvent in some cases. Finally, add the terminal alkyne, phenylacetylene (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (1-6 hours).

  • Workup and Purification: Dilute the reaction mixture with diethyl ether and water. Perform an extractive workup. The organic layer is washed with saturated NH₄Cl (to remove copper salts), dried, and concentrated. Purify via column chromatography to obtain the 3-alkynylcyclopentanone product.

References

  • NPTEL IIT Bombay. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Center for Biotechnology Information. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC.
  • YouTube. (2015). Heck reaction.
  • University Course Material. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX)
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry LibreTexts. (2021). 3.
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Patsnap Eureka. (2025).
  • Wikipedia. (n.d.). Nucleophilic conjugate addition.
  • ResearchGate. (2025). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • IIT Bombay. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2023).
  • Chemistry LibreTexts. (2023). 22.

Sources

Application Notes and Protocols: Synthesis of 2-Cyclopenten-1-one from 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-cyclopenten-1-one, a valuable building block in organic synthesis, through the base-induced elimination of 3-iodocyclopentanone. The cyclopentenone structural motif is a key component in a multitude of natural products and pharmaceutically active compounds, including prostaglandins and jasmone.[1] This application note details the underlying reaction mechanism, provides a robust and validated experimental protocol, and offers insights into process optimization and troubleshooting. The described methodology offers a reliable route to this important synthetic intermediate.

Introduction and Significance

2-Cyclopenten-1-one and its derivatives are highly sought-after intermediates in the synthesis of complex organic molecules.[2][3] Their utility stems from the diverse reactivity of the enone functional group, which allows for a variety of chemical transformations such as conjugate additions, Diels-Alder reactions, and Michael additions.[1] The synthesis of cyclopentenones can be achieved through various methods, including Nazarov cyclization and Pauson-Khand reactions.[1][4] However, the dehydrohalogenation of α-haloketones presents a straightforward and efficient alternative.[5][6] This protocol focuses on the E2 elimination of this compound, a readily accessible starting material, to yield 2-cyclopenten-1-one.

Mechanistic Overview: The E2 Elimination Pathway

The conversion of this compound to 2-cyclopenten-1-one proceeds via a base-induced E2 (elimination, bimolecular) reaction. This concerted, one-step mechanism is favored by the use of a strong, sterically hindered base.

The key steps of the E2 mechanism are:

  • Proton Abstraction: A strong base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group and the iodine-bearing carbon).

  • π-Bond Formation: Simultaneously, the electron pair from the C-H bond shifts to form a new π-bond between the α and β carbons.

  • Leaving Group Departure: Concurrently, the iodide ion (I⁻), a good leaving group, is expelled.

The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base.[7][8] The use of a non-nucleophilic, bulky base is crucial to favor elimination over competing substitution (SN2) reactions.[9] Zaitsev's rule generally predicts that the more substituted, and thus more stable, alkene will be the major product in elimination reactions.[7][8] In this case, the formation of the conjugated enone system is thermodynamically favored.

Experimental Protocol

This protocol has been optimized for the efficient synthesis and purification of 2-cyclopenten-1-one.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound≥95%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Diethyl ether (anhydrous)≥99.7%Fisher Scientific
Saturated aqueous sodium bicarbonateLaboratory gradeFisher Scientific
Saturated aqueous sodium chloride (brine)Laboratory gradeFisher Scientific
Anhydrous magnesium sulfateLaboratory gradeFisher Scientific
Round-bottom flask (100 mL)Standard taperVWR
Magnetic stirrer and stir barVWR
Reflux condenserStandard taperVWR
Separatory funnel (250 mL)VWR
Rotary evaporatorBüchi
Flash chromatography systemTeledyne ISCO
Silica gel60 Å, 230-400 meshSigma-Aldrich
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 23.8 mmol).

  • Dissolve the this compound in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

Elimination Reaction:

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.3 g, 4.0 mL, 28.6 mmol, 1.2 equivalents) to the stirred solution over a period of 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting material (this compound) will have a lower Rf value than the product (2-cyclopenten-1-one).

Workup and Purification:

  • Upon completion of the reaction, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 2-cyclopenten-1-one as a clear, light-yellow liquid.[10]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Start_Materials This compound DBU Anhydrous Diethyl Ether Reaction_Step 1. Dissolve this compound in Diethyl Ether 2. Cool to 0 °C 3. Add DBU 4. Stir at Room Temperature for 2h Start_Materials->Reaction_Step Input Workup_Step 1. Transfer to Separatory Funnel 2. Wash with NaHCO₃ (aq) 3. Wash with Brine 4. Dry with MgSO₄ 5. Filter and Concentrate Reaction_Step->Workup_Step Process Purification_Step Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Workup_Step->Purification_Step Process Final_Product 2-Cyclopenten-1-one Purification_Step->Final_Product Output

Caption: Experimental workflow for the synthesis of 2-cyclopenten-1-one.

Results and Characterization

The protocol typically yields 2-cyclopenten-1-one in 75-85% yield. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS.

ParameterExpected Value
Yield 75-85%
Appearance Clear, light-yellow liquid[10]
Boiling Point 150 °C[1]
Density 0.98 g/mL at 25 °C[11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.65 (m, 1H), 6.15 (m, 1H), 2.55 (m, 2H), 2.35 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 209.5, 165.1, 134.8, 34.2, 28.9
Molecular Weight 82.10 g/mol [10]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the DBU is fresh and of high purity.
Loss of product during workupEnsure complete extraction of the product. Be careful not to discard the organic layer.
Presence of Starting Material in Product Incomplete reactionIncrease the amount of DBU to 1.5 equivalents.
Formation of Side Products Competing SN2 reactionEnsure the reaction is carried out under anhydrous conditions. The use of a bulky base like DBU should minimize this.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[12]

  • Handling Reagents:

    • This compound: This is an α-iodo ketone and should be handled with care as it can be a lachrymator and skin irritant.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base. It is corrosive and can cause severe skin and eye irritation. Handle with caution.[13]

    • Diethyl Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources.

  • Spill and Waste Disposal: Have appropriate spill kits readily available. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The base-induced elimination of this compound provides a reliable and efficient method for the synthesis of 2-cyclopenten-1-one. This application note offers a detailed protocol, mechanistic insights, and practical guidance to aid researchers in the successful preparation of this valuable synthetic intermediate. The straightforward nature of this procedure makes it an attractive alternative to other, more complex methods for accessing the cyclopentenone core.

References

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Synthesis of Chiral Cyclopentenones. PubMed. [Link]

  • Cyclopentenone. Wikipedia. [Link]

  • 2-Cyclopenten-1-one. PubChem. [Link]

  • Chemical Properties of 2-Cyclopenten-1-one, 2-methyl- (CAS 1120-73-6). Cheméo. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • 2-Cyclopenten-1-one. NIST WebBook. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • What are some safety precautions to take when working with strong acids and strong bases? Quora. [Link]

  • Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. JoVE. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Cyclopentanone. Organic Syntheses Procedure. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Cyclopentane Synthesis. Baran Lab. [Link]

  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]

  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]

  • The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]

  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: 3-Iodocyclopentanone as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodocyclopentanone in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Nitrogen- and sulfur-containing heterocycles are ubiquitous motifs in a vast array of pharmaceuticals and functional materials. Among the myriad of synthetic precursors, α-haloketones have emerged as exceptionally versatile building blocks due to their dual reactivity, enabling the facile construction of diverse ring systems.[1][2]

This application note delves into the synthetic utility of a specific, yet highly potent, α-haloketone: this compound. The presence of the iodine atom at the α-position to the carbonyl group imparts a high degree of reactivity, making it an excellent electrophile for a variety of nucleophilic substitution and condensation reactions. The cyclopentanone backbone provides a rigid scaffold upon which fused five-membered heterocyclic rings can be constructed, leading to privileged structures such as 4,5-dihydro-2H-cyclopenta[d]thiazoles and 4,5-dihydrocyclopenta[d]imidazoles. These bicyclic systems are of significant interest to drug development professionals due to their structural rigidity and potential for diverse functionalization, offering a three-dimensional architecture that can effectively probe the binding sites of biological targets.

This guide provides detailed, field-proven protocols for both the synthesis of the this compound precursor and its subsequent elaboration into valuable heterocyclic frameworks. The methodologies are presented with an emphasis on causality, ensuring that researchers can not only replicate the procedures but also understand the underlying principles to adapt them for their specific research needs.

Part 1: Synthesis of the Key Precursor: this compound

A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. While several methods exist for the α-halogenation of ketones, the direct iodination of cyclopentanone using molecular iodine in the presence of a mild base provides a straightforward and efficient route to this compound.

Protocol 1: Synthesis of this compound from Cyclopentanone

This protocol details the direct α-iodination of cyclopentanone. The reaction proceeds via the formation of an enolate under basic conditions, which then acts as a nucleophile, attacking molecular iodine.

Reaction Scheme:

G struct1 Cyclopentanone struct2 This compound struct1->struct2 reagents reagents I₂, NaHCO₃ THF/H₂O

A schematic for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.125.0 g59.4 mmol
Iodine (I₂)253.8116.5 g65.0 mmol
Sodium Bicarbonate (NaHCO₃)84.0110.0 g119 mmol
Tetrahydrofuran (THF)-100 mL-
Water (deionized)-50 mL-
Diethyl ether-200 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanone (5.0 g, 59.4 mmol) in 100 mL of tetrahydrofuran (THF).

  • Addition of Base and Iodine: To the stirring solution, add sodium bicarbonate (10.0 g, 119 mmol) followed by the portion-wise addition of iodine (16.5 g, 65.0 mmol) over 15 minutes. The reaction mixture will become a dark brown suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system.

  • Work-up: After the reaction is complete, quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to reduce the excess iodine. The color of the solution will change from dark brown to pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with 50 mL of water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield this compound as a pale yellow oil.

Expected Yield: 9.5 - 11.0 g (76-88%)

Characterization Data (Typical):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.45 (dd, J = 7.2, 3.6 Hz, 1H), 3.10-3.00 (m, 1H), 2.85-2.75 (m, 1H), 2.60-2.40 (m, 2H), 2.35-2.20 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 212.5, 45.1, 38.2, 35.9, 28.7.

  • IR (neat, cm⁻¹): 1745 (C=O).

Part 2: Synthesis of Fused Thiazole Heterocycles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][3][4] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. The use of this compound in this reaction leads to the formation of 4,5-dihydro-2H-cyclopenta[d]thiazoles, a scaffold of interest in medicinal chemistry.

Protocol 2: Synthesis of 2-Amino-4,5-dihydro-2H-cyclopenta[d]thiazole

This protocol describes the reaction of this compound with thiourea to form the corresponding aminothiazole derivative.

Reaction Scheme:

G struct1 This compound struct3 2-Amino-4,5-dihydro-2H-cyclopenta[d]thiazole struct1->struct3 struct2 Thiourea struct2->struct3 reagents reagents Ethanol, Reflux G struct1 This compound struct3 2-Phenyl-4,5-dihydrocyclopenta[d]imidazole struct1->struct3 struct2 Benzamidine HCl struct2->struct3 reagents reagents Na₂CO₃, Ethanol, Reflux

Sources

Application Note: A Practical Guide to the Purification of 3-Iodocyclopentanone by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodocyclopentanone is a valuable synthetic intermediate in medicinal chemistry and materials science. Its purification from a crude reaction mixture is a critical step that often dictates the success of subsequent synthetic transformations. This application note provides a comprehensive, field-proven guide for the purification of this compound using silica gel flash column chromatography. We move beyond a simple list of steps to explain the underlying chemical principles, focusing on the challenges associated with α-haloketones and providing a robust, self-validating protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation of this and structurally related compounds.

Foundational Principles: Understanding the System

A successful purification is built on a solid understanding of the molecule and its interaction with the chromatographic system. Simply following a recipe without comprehending the "why" leads to failed separations and lost product.

Physicochemical Properties of this compound

This compound (C₅H₇IO, M.W. 210.01 g/mol ) is a moderately polar molecule.[1] Its polarity is derived from the carbonyl group (C=O), while the cyclopentyl ring and the iodine atom contribute lipophilic character. This balance of properties is key to its chromatographic behavior. It is this moderate polarity that allows for effective separation from both non-polar impurities (e.g., unreacted starting materials like cyclopentenone) and more polar byproducts using common solvent systems.[2]

The Challenge: Stability of α-Haloketones on Silica Gel

The primary challenge in purifying α-haloketones like this compound is their potential instability on standard silica gel.[3] Silica gel is not inert; its surface is covered with acidic silanol groups (Si-OH).[4][5] These acidic sites can pose several risks:

  • Acid-Catalyzed Decomposition: The compound may degrade, leading to low recovery.

  • Enolization: The acidic α-hydrogen (adjacent to both the carbonyl and the halogen) can be abstracted, leading to an enol intermediate.[6] This can be a pathway for racemization in chiral systems or other unwanted side reactions.

  • Reduction: In the presence of certain reagents, silica gel has been observed to promote the reduction of ketones to alcohols.[5][7]

While these issues are significant, they can be mitigated with a well-designed protocol, including rapid purification (flash chromatography) and careful selection of a minimally acidic eluent. For highly sensitive substrates, alternative stationary phases like neutral alumina or deactivated silica may be considered.[3]

The Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (the eluent).[8][9]

  • Polar compounds , like this compound, will have a stronger affinity for the polar silica gel and will move through the column more slowly.[10][11]

  • Non-polar compounds will have a greater affinity for the less polar mobile phase and will move through the column more quickly.[10]

By gradually increasing the polarity of the mobile phase, we can sequentially elute compounds of increasing polarity, thereby isolating the desired product.[12]

Pre-Chromatography Workflow: Method Development with TLC

Attempting column chromatography without first developing a method via Thin-Layer Chromatography (TLC) is inefficient and wasteful. TLC is a rapid, small-scale version of column chromatography that allows for the optimization of the mobile phase.[11][13]

Protocol: Eluent System Selection using TLC
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary spotter, apply a small spot of the crude mixture onto the baseline of a silica gel TLC plate. For comparison, it is wise to also spot the starting material if available.[14]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent system. Ensure the chamber is saturated with solvent vapor by placing a piece of filter paper inside.[14]

  • Analyze the Result: After the solvent front has moved up approximately 90% of the plate, remove it and immediately mark the solvent front with a pencil.[14]

  • Visualize: View the plate under a UV lamp (254 nm) to see UV-active compounds.[15] Subsequently, use a chemical stain to visualize all organic compounds.

  • Optimize: The goal is to find a solvent system where the desired product (this compound) has a Retention Factor (Rf) of 0.2-0.4 .[16] This Rf value is low enough to ensure good separation from less polar impurities but high enough to allow for timely elution from the column. The Rf is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Common Eluent Systems & Visualization

The table below lists common binary solvent systems for separating moderately polar compounds. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and systematically increase the proportion of the polar solvent.

Eluent System (Polar Solvent / Non-Polar Solvent)PolarityTypical Application Notes
Ethyl Acetate / Hexanes (or Heptane)AdjustableA very common and effective system.[17] Heptane is a less toxic alternative to hexane.
Dichloromethane / HexanesAdjustableGood for compounds that may have poor solubility in hexanes alone.
Acetone / HexanesAdjustableAcetone is more polar than ethyl acetate and can be used to elute more polar compounds.[18]
Diethyl Ether / HexanesAdjustableDiethyl ether is volatile and highly flammable, requiring extra caution.

Table 1. Recommended starting solvent systems for TLC analysis.

Visualization Stains:

  • Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with most organic compounds (alkenes, alcohols, aldehydes, etc.), appearing as yellow/brown spots on a purple background.[15]

  • p-Anisaldehyde: An excellent stain for carbonyl compounds (ketones and aldehydes), often producing distinct colors upon heating.[15]

Visualization: TLC Method Development Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_outcome Outcome PrepSample Prepare Crude Sample Solution SpotPlate Spot Sample on TLC Plate PrepSample->SpotPlate Develop Develop Plate in Solvent System (e.g., 10% EtOAc/Hex) SpotPlate->Develop PrepChamber Prepare & Saturate TLC Chamber PrepChamber->Develop Visualize Visualize (UV, Stain) Develop->Visualize CalcRf Calculate Rf for Product Spot Visualize->CalcRf Decision Is 0.2 < Rf < 0.4? CalcRf->Decision Proceed Proceed to Column Chromatography Decision->Proceed Yes AdjustMore Increase Polarity (e.g., 20% EtOAc/Hex) Decision->AdjustMore No (Rf < 0.2) AdjustLess Decrease Polarity (e.g., 5% EtOAc/Hex) Decision->AdjustLess No (Rf > 0.4) AdjustMore->Develop Re-run TLC AdjustLess->Develop Re-run TLC

Caption: Workflow for optimizing the eluent system using TLC.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard flash chromatography setup using compressed air or nitrogen to apply pressure.[16]

Materials and Reagents
  • Glass chromatography column with stopcock

  • Silica gel (e.g., 230-400 mesh for flash chromatography)[4]

  • Sand (acid-washed)

  • Cotton or glass wool plug

  • Optimized eluent system (from Section 2)

  • Crude this compound reaction mixture

  • Collection vessels (test tubes or flasks)

  • TLC supplies

Step-by-Step Protocol
  • Column Preparation (Slurry Packing): This method is superior for creating a homogenous, bubble-free stationary phase.[4]

    • Insert a small plug of cotton/glass wool into the bottom of the column.[19]

    • Add a ~1 cm layer of sand over the plug.[19]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent. The consistency should be pourable but not overly dilute.[4]

    • With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Use more eluent to rinse any remaining silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[4]

    • Once all the silica has settled, add a protective layer of sand (~1 cm) on top.

    • Drain the eluent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry from this point forward. [16]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of the least polar solvent possible (ideally the column eluent).[20]

    • Using a pipette, carefully and slowly add this concentrated solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica bed.

    • Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure a complete transfer.

    • Drain the solvent until the level is again just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Apply gentle pressure (e.g., from a house air line) to begin the flow of the mobile phase. Adjust the pressure to achieve a steady drip rate.

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube, depending on column size).

    • If a gradient elution is needed (i.e., increasing solvent polarity over time), prepare mixtures of increasing polarity and switch them out as the column runs.

  • Post-Column Analysis:

    • Systematically spot every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Visualization: The Column Chromatography Process

Column_Workflow cluster_setup Column Setup cluster_run Running the Separation cluster_analysis Analysis & Isolation Start Start Plug 1. Insert Cotton Plug Start->Plug Sand1 2. Add Bottom Sand Layer Plug->Sand1 Slurry 3. Prepare Silica Slurry Sand1->Slurry Pack 4. Pour Slurry & Pack Column Slurry->Pack Sand2 5. Add Top Sand Layer Pack->Sand2 Equilibrate 6. Equilibrate with Eluent (Do Not Let Run Dry!) Sand2->Equilibrate Load 7. Load Concentrated Sample Equilibrate->Load Elute 8. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 9. Collect Fractions Sequentially Elute->Collect TLC 10. Analyze Fractions by TLC Collect->TLC Combine 11. Combine Pure Fractions TLC->Combine Evaporate 12. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Streaking on TLC/Column Sample is too concentrated; Compound is degrading on silica.Dilute the sample for loading; Run the column faster; Consider deactivating the silica with triethylamine (1% in eluent) after testing on TLC.[3]
Poor Separation Eluent is too polar; Column was packed poorly; Column was overloaded.Use a less polar eluent system; Repack the column carefully, ensuring no air bubbles; Use a larger column or less crude material.
Low or No Recovery Compound is stuck on the column; Compound degraded.Increase eluent polarity significantly at the end to flush the column; Check for degradation via TLC analysis of the crude vs. fractions. Use a less acidic stationary phase if degradation is confirmed.[3]
Cracked Silica Bed Column ran dry; Drastic solvent polarity change.Always keep the solvent level above the silica bed; When running a gradient, increase polarity gradually.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15582162, this compound. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Various Authors. (2021). How to pack your column in column chromatography. Quora. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • Various Authors. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Lamm, V., et al. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Pan, X., et al. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Quick Biochemistry Basics. (2019). Column chromatography. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Columbia University. (2007). Experiment 8: Chromatography. Retrieved from [Link]

  • Winthrop University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • IIP Series. (2024). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System.... Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816085B - Preparation method of iohexol impurity.
  • MolecularInfo. (n.d.). C5H7IO | cas number 86613-17-4 | this compound. Retrieved from [Link]

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Application Note: Advanced Recrystallization Techniques for the Purification of Iodinated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated ketones are pivotal intermediates in pharmaceutical and fine chemical synthesis, valued for their reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1] However, their synthesis often results in crude products containing unreacted starting materials, by-products, and colored impurities, necessitating a robust purification strategy.[2] Recrystallization stands as a primary and highly effective method for purifying these solid organic compounds.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced recrystallization techniques tailored for iodinated ketone products. It moves beyond a simple procedural outline to explain the underlying principles of solvent selection, troubleshooting common issues like oiling out and poor crystal formation, and provides detailed, field-proven protocols for achieving high purity and yield.

Introduction: The Critical Role of Purity for Iodinated Ketones

The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) and other high-value chemicals are directly linked to their purity.[3][5] For iodinated ketones, impurities can interfere with subsequent synthetic steps, lead to undesirable side products, and compromise the biological activity and stability of the final compound. Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6][7] By dissolving an impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[8][9]

The Science of Solvent Selection: A Strategic Approach

The success of any recrystallization heavily depends on the choice of solvent.[7][10] An ideal solvent for an iodinated ketone should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the iodinated ketone at or near its boiling point.[7]

  • Low Solvency at Reduced Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[6][7]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[10]

  • Chemical Inertness: The solvent must not react with the iodinated ketone.[11]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[9][10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

A useful starting point for solvent selection is the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11] For iodinated ketones, which possess both polar (carbonyl) and non-polar (aromatic/aliphatic and iodo) moieties, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Single Solvent Systems

For some iodinated ketones, a single solvent may suffice. Common choices include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[12][13]

Mixed Solvent Systems (Binary Systems)

Frequently, finding a single solvent with the ideal solubility profile is challenging.[14] In such cases, a mixed solvent system, also known as a binary solvent system, offers greater flexibility.[15] This technique involves a "good" solvent in which the iodinated ketone is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[15][16] The two solvents must be miscible with each other.[17]

Common Mixed Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Ligroin

  • Methanol-Diethyl Ether[10][14]

The general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes slightly cloudy (the point of saturation).[14][17] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16]

Data Presentation: Solvent Selection Guide for Iodinated Ketones
Solvent/SystemPolarityBoiling Point (°C)AdvantagesDisadvantagesTypical Iodinated Ketone Suitability
Ethanol Polar78Good general-purpose solvent, readily available, relatively low toxicity.May be too good of a solvent for some non-polar ketones, leading to lower yields.Aromatic and aliphatic iodinated ketones.
Methanol Polar65Similar to ethanol, lower boiling point for easier removal.Toxic.[10]Aromatic iodinated ketones.[1]
Isopropanol Intermediate82Less volatile than ethanol, good for slower crystal growth.Higher boiling point may not be suitable for heat-sensitive compounds.Substituted acetophenones.
Ethyl Acetate Intermediate77Good solvent for a wide range of organic compounds.Flammable.Densely functionalized iodinated ketones.
Acetone Polar Aprotic56Excellent solvent, very volatile.Low boiling point can lead to rapid evaporation and premature crystallization.[10]Highly polar iodinated ketones.
Toluene Non-polar111Good for less polar compounds, can lead to well-formed crystals.High boiling point, relatively toxic.[10]Non-polar, polycyclic iodinated ketones.
Hexane/Heptane Non-polar69/98Excellent anti-solvents when paired with more polar solvents.Poor solvents on their own for most iodinated ketones.Used as the "bad" solvent in mixed systems.
Ethanol/Water Variable78-100Highly tunable polarity, water is a very effective anti-solvent for many organic compounds.Can be prone to "oiling out" if the water is added too quickly or the solution is too concentrated.Aromatic iodinated ketones with some polar functionality.
Ethyl Acetate/Hexane Variable69-77Good for compounds of intermediate polarity.Both solvents are flammable.A wide range of iodinated ketones.

Experimental Protocols: From Crude Product to Purified Crystals

The following protocols provide a detailed, step-by-step methodology for the recrystallization of a generic iodinated ketone.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filt Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filt Transfer hot solution cool_slow Slow cooling to room temperature hot_filt->cool_slow Transfer filtrate cool_ice Cool in ice bath cool_slow->cool_ice Induce further crystallization vac_filt Vacuum filtration to collect crystals cool_ice->vac_filt Transfer crystal slurry wash Wash with ice-cold solvent vac_filt->wash dry Dry crystals (air or vacuum oven) wash->dry

Caption: General workflow for the purification of iodinated ketones by recrystallization.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude iodinated ketone (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate. Add the hot solvent portion-wise to the Erlenmeyer flask containing the crude product while heating and stirring until the solid just dissolves.[18][19] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated stemless or short-stemmed funnel with fluted filter paper.[21] Pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8][21] Slow cooling is essential for the formation of large, pure crystals.[6][14] Rushing this step by "crash cooling" in an ice bath can trap impurities within the crystal lattice.[19]

  • Inducing Further Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for 10-20 minutes to maximize the yield of crystals.[8][21]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[22]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[18][19]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes.[6] For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.[23][24]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution in "Good" Solvent: Dissolve the crude iodinated ketone in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, as described in Protocol 1.[17]

  • Addition of "Bad" Solvent (Anti-Solvent): While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until a persistent cloudiness is observed.[15][17] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[16]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 7 from Protocol 1, using an ice-cold mixture of the two solvents (in the same approximate ratio used for the recrystallization) for the washing step.[23]

Troubleshooting Common Recrystallization Challenges

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.[25][26]Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, remove all solvent under reduced pressure and restart with less solvent.[26]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated, or cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point may be necessary.[26]
Colored Impurities in Crystals Highly colored impurities are co-crystallizing with the product.Add a small amount of decolorizing charcoal to the hot solution before the hot filtration step.[18][22] Use only a minimal amount, as charcoal can adsorb the desired product as well.
Low Recovery Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent.[20]Use the minimum amount of solvent. Ensure the solution is thoroughly cooled in an ice bath. Ensure the funnel for hot filtration is pre-heated. Use a minimal amount of ice-cold solvent for washing.[8][20]
Precipitate Forms Instead of Crystals The solution was cooled too quickly ("crash cooling").[25]Reheat the solution to redissolve the precipitate and allow it to cool slowly and undisturbed.[19][25]

Advanced Considerations for Iodinated Ketones

  • Stability: Some iodinated compounds can be sensitive to light and heat. It is advisable to conduct the recrystallization process with minimal exposure to direct light and to avoid prolonged heating. Wrapping the flask in aluminum foil during the cooling process can be beneficial.[27]

  • Seeding: If crystallization is slow to initiate, adding a "seed crystal" (a small, pure crystal of the desired compound) to the cooled solution can induce crystallization.[28][29]

  • Purity Assessment: The purity of the recrystallized iodinated ketone should be assessed by techniques such as melting point analysis (a sharp, narrow melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR).[25]

Conclusion

Recrystallization is a powerful and versatile technique for the purification of iodinated ketones. By understanding the principles of solvent selection, carefully executing the experimental protocol, and being prepared to troubleshoot common issues, researchers can consistently obtain high-purity crystalline products. The protocols and insights provided in this application note are designed to empower scientists in research, development, and manufacturing to optimize their purification processes, leading to improved product quality and more reliable synthetic outcomes.

References

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Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in Reactions with 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in organic synthesis: low reaction yields when using 3-iodocyclopentanone. As an α-haloketone, this reagent is a valuable building block but possesses inherent reactivity patterns that can lead to undesired side reactions if not properly managed.[1][2] This document provides a series of frequently asked questions (FAQs) and detailed protocols to help you diagnose issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic substitution reaction with this compound is giving a very low yield. What are the most likely causes?

Low yields in these reactions are common and typically stem from the bifunctional nature of α-haloketones, which have multiple electrophilic sites.[2] The primary culprits are often competing side reactions, the stability of the starting material, or suboptimal reaction conditions.

Plausible Causes & Troubleshooting Strategies:

  • Competing Elimination Reaction: The most common side reaction is the E2 elimination to form cyclopent-2-enone.[3] This is especially prevalent when using nucleophiles that are also strong bases.[4] The protons on the carbons alpha to the carbonyl group are acidic, and abstraction of the proton at the C2 position by a base can trigger the elimination of the iodide.[1]

    • Strategy:

      • Base Selection: If your nucleophile is strongly basic, consider using a less basic alternative if possible. For example, if using an alcohol, a milder base like potassium carbonate may be preferable to sodium hydride.

      • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[4] Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the desired SN2 pathway.[4]

      • Nucleophile Choice: Use "soft" nucleophiles (e.g., thiols, iodides, azides) which tend to favor SN2 reactions over elimination.

  • Starting Material Degradation: this compound, like many α-iodoketones, can be unstable.[4] It is sensitive to light and heat and can decompose over time, releasing iodine and forming oligomeric byproducts. Supplier specifications recommend storing it in a dark place under an inert atmosphere at 2-8°C.[5]

    • Strategy:

      • Verify Purity: Before use, check the purity of your this compound by ¹H NMR or GC-MS. Look for impurities like cyclopentenone or elemental iodine (indicated by a purple or brown color).

      • Purification: If the material is impure, consider a rapid purification step. Passing it through a short plug of silica gel with a non-polar eluent (e.g., hexanes/ethyl acetate) immediately before use can remove polar impurities.

  • Favorskii Rearrangement: While more common with α-haloketones that have an acidic α'-proton, the Favorskii rearrangement is a potential side reaction under basic conditions.[1][4] This pathway involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative (e.g., cyclobutanecarboxylic acid ester if an alkoxide is used).

    • Strategy: Avoid strongly basic, sterically hindered conditions which can promote this rearrangement. Using less basic nucleophiles and controlling stoichiometry are key preventative measures.

Troubleshooting Workflow for Low SN2 Yield

The following diagram outlines a logical workflow to diagnose and solve low-yield issues in nucleophilic substitution reactions involving this compound.

G start Low Yield of Desired Product diag1 Analyze Crude Reaction Mixture (NMR, LC-MS) start->diag1 diag2 Major Byproduct is Cyclopent-2-enone? diag1->diag2 Byproduct ID diag3 Unreacted Starting Material? diag1->diag3 Conversion Check diag4 Complex Mixture of Unidentified Products? diag1->diag4 Other Issues diag2->diag3 No sol1 Likely E2 Elimination. 1. Lower Reaction Temp. 2. Use a less basic nucleophile. 3. Use a polar aprotic solvent. diag2->sol1 Yes diag3->diag4 No sol2 Reaction is too slow or inhibited. 1. Increase Temperature slightly. 2. Check reagent purity/activity. 3. Increase reaction time. diag3->sol2 Yes sol3 Possible Starting Material Degradation. 1. Check purity of this compound. 2. Purify starting material before use. 3. Consider Favorskii Rearrangement. diag4->sol3 Yes

Caption: A troubleshooting decision tree for low-yield reactions.

FAQ 2: I see a significant amount of cyclopent-2-enone in my crude NMR. How can I suppress this elimination byproduct?

The formation of cyclopent-2-enone is a classic example of an E2 elimination reaction competing with the desired SN2 pathway.[3][6] This is governed by the nature of the nucleophile/base, the solvent, and the temperature.

Key Optimization Parameters to Suppress Elimination:

ParameterRecommendation to Favor SN2Rationale
Temperature Lower the temperature (0 °C to -78 °C)Elimination reactions generally have a higher activation energy barrier than substitution reactions. Lowering the kinetic energy of the system disproportionately slows the E2 pathway.[4]
Nucleophile/Base Use a weak base or a "soft," highly polarizable nucleophile (e.g., I-, RS-, N3-).Strong, sterically hindered bases (e.g., t-BuOK) are excellent for promoting E2. Soft nucleophiles are better at attacking the electrophilic carbon than abstracting a proton.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone).Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive, which enhances SN2 reaction rates. Protic solvents can solvate the nucleophile, reducing its reactivity.[3]
Leaving Group Iodine is an excellent leaving group.The high reactivity of the C-I bond enhances the rate of both SN2 and E2 reactions. While you cannot change this, be aware that the reaction will be fast, making other parameters more critical.[2]

Experimental Protocol: A Model SN2 Reaction with Minimized Elimination

This protocol describes the substitution with sodium azide, a good nucleophile that is only weakly basic, to form 3-azidocyclopentanone.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add sodium azide portion-wise over 5 minutes. Caution: Sodium azide is highly toxic.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Workup: Once the starting material is consumed, pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ solution and extract with DCM (3x volumes).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-azidocyclopentanone by flash column chromatography on silica gel.

FAQ 3: My reaction is clean but very slow and stalls before completion. What can I do?

An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that one of the reagents has lost its activity.

Plausible Causes & Troubleshooting Strategies:

  • Insufficient Thermal Energy: While low temperatures suppress elimination, they also slow the desired SN2 reaction. There is an optimal temperature that balances rate and selectivity.

    • Strategy: If your reaction at 0 °C is clean but slow, try allowing it to warm slowly to room temperature. Monitor the reaction carefully for the appearance of byproducts. A modest increase in temperature may be sufficient to drive the reaction to completion without significantly promoting elimination.

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough under the applied conditions.

    • Strategy:

      • Change the Counter-ion: If using a salt (e.g., sodium acetate), switching to a potassium or cesium salt can increase nucleophilicity due to weaker ion pairing in solution.

      • Add a Phase-Transfer Catalyst: For reactions in a biphasic system or with poor salt solubility, adding a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase and accelerate the reaction.

  • Solvent Effects: The solvent may be inhibiting the reaction by strongly solvating the nucleophile.

    • Strategy: As mentioned, switching from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF or acetone) can dramatically increase the rate of an SN2 reaction.[7]

Visualizing the Competing Pathways

The balance between substitution (SN2) and elimination (E2) is central to working with this compound.

G Reactants This compound + Nu:/Base SN2_TS SN2 Transition State Reactants->SN2_TS C-attack E2_TS E2 Transition State Reactants->E2_TS H-abstraction SN2_Product Substitution Product SN2_TS->SN2_Product Desired Pathway E2_Product Elimination Product (Cyclopent-2-enone) E2_TS->E2_Product Side Reaction

Caption: Competing SN2 and E2 reaction pathways.

References

  • α-Halo ketone - Wikipedia . Wikipedia. [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE . Journal of Visualized Experiments. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH . National Institutes of Health. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria . University of Pretoria. [Link]

  • Elimination Reactions . University of California, Davis. [Link]

  • This compound | C5H7IO | CID 15582162 - PubChem - NIH . National Institutes of Health. [Link]

  • Elimination Reactions | Dalal Institute . Dalal Institute. [Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning . Lumen Learning. [Link]

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Common side reactions and byproducts in 3-Iodocyclopentanone chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodocyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system for your experimental work.

PART 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?

A1: Several factors can contribute to low reactivity. Firstly, assess the quality of your this compound. It can degrade over time, releasing iodine and leading to a yellowish or brownish color. Purity can be checked by NMR or GC-MS. Secondly, the choice of base and solvent is critical. For nucleophilic substitutions, a non-nucleophilic, sterically hindered base might be required to prevent side reactions. The solvent should be anhydrous and appropriate for the reaction type. Lastly, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of reactive intermediates by oxygen or moisture.[1]

Q2: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be?

A2: A common byproduct in reactions involving α-haloketones and bases is the product of elimination, in this case, cyclopentenone.[2][3] This is particularly prevalent with strong, non-nucleophilic bases or at elevated temperatures. The formation of cyclopentenone occurs via the elimination of hydrogen iodide (HI).

Q3: My product analysis shows a rearranged carbon skeleton. What is happening?

A3: You are likely observing a Favorskii rearrangement. This is a classic reaction of α-haloketones in the presence of a base, leading to a ring contraction.[4][5][6][7][8] In the case of this compound, this would result in the formation of a cyclobutanecarboxylic acid derivative (e.g., ester or amide, depending on the nucleophile used).[4][5][8]

Q4: How should I properly store this compound?

A4: this compound is sensitive to light and heat. It should be stored in a tightly sealed, amber glass container at refrigerated temperatures (2-8 °C) under an inert atmosphere (argon or nitrogen) to minimize degradation.[9] Over time, decomposition can occur, indicated by a discoloration of the material.

PART 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common side reactions and byproducts, complete with mechanistic insights and mitigation strategies.

Guide 1: Managing Elimination Reactions

Elimination of hydrogen iodide (HI) from this compound is a significant competing reaction, leading to the formation of cyclopentenone.

Mechanism: The elimination typically proceeds via an E2 mechanism, especially with strong bases. The base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, leading to the concerted formation of a double bond and expulsion of the iodide ion.

DOT Script for Elimination Reaction

Elimination_Reaction reactant This compound transition_state Transition State reactant->transition_state base Base (B:) base->transition_state product Cyclopentenone transition_state->product byproduct BH + I⁻ transition_state->byproduct

Caption: E2 Elimination of HI from this compound.

Troubleshooting & Mitigation:

Problem Cause Solution
High levels of cyclopentenone byproduct Reaction temperature is too high.Run the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm to room temperature if necessary.
Use of a strong, sterically hindered base.If substitution is desired, consider using a weaker, more nucleophilic base. For example, instead of potassium tert-butoxide, try potassium carbonate.[10]
Prolonged reaction time.Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Guide 2: Understanding and Controlling the Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-haloketones that results in a ring contraction to form a carboxylic acid derivative.[4][5][6][7][8]

Mechanism: The reaction proceeds through the formation of a cyclopropanone intermediate. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the iodine), forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the iodine, displacing the iodide and forming a bicyclic cyclopropanone intermediate. The nucleophile then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening and formation of the more stable carbanion, which is then protonated to give the final product.[5][6]

DOT Script for Favorskii Rearrangement

Favorskii_Rearrangement cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cyclopropanone Formation cluster_2 Step 3: Nucleophilic Attack & Ring Opening cluster_3 Step 4: Protonation This compound This compound Enolate Enolate This compound->Enolate + Base Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate - I⁻ Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanone Intermediate->Tetrahedral Intermediate + Nu⁻ Carbanion Carbanion Tetrahedral Intermediate->Carbanion Final Product Final Product Carbanion->Final Product + H⁺ Synthesis_Workflow start Start: Cyclopentenone reaction Reaction with TMSI -78 °C, Inert Atmosphere start->reaction workup Aqueous Work-up (NaHCO₃, Na₂S₂O₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Sources

Decomposition of 3-Iodocyclopentanone on silica gel during purification

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses a common and often frustrating challenge in synthetic chemistry: the decomposition of 3-iodocyclopentanone during purification via silica gel chromatography. As an α-haloketone, this compound is susceptible to degradation on standard silica gel, leading to low yields and impure products. This document, prepared by our senior application scientists, provides an in-depth analysis of the decomposition mechanisms, troubleshooting strategies, and validated protocols to ensure the successful purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: Why is my recovery of this compound unexpectedly low after silica gel chromatography?

Low recovery is the most frequent symptom of on-column decomposition. Standard silica gel possesses a slightly acidic surface due to the presence of silanol groups (Si-OH)[1][2]. These acidic sites can catalyze the elimination of hydrogen iodide (HI) from the this compound molecule, a process known as dehydrohalogenation[3]. The primary byproduct of this reaction is 2-cyclopentenone, which is volatile and may co-elute or be lost during solvent evaporation, thus significantly reducing your isolated yield.

Q2: I'm observing new spots on my TLC analysis of the collected fractions that were not in my crude material. What are they?

The appearance of new spots is a clear indicator of a chemical transformation occurring on the stationary phase. For this compound, you may observe:

  • A Less Polar Spot: This is often the elimination byproduct, 2-cyclopentenone. Its lower polarity compared to the starting material will result in a higher Rf value.

  • A More Polar Spot (Baseline): This can result from nucleophilic substitution of the iodide (a good leaving group) by water adsorbed on the silica gel, forming 3-hydroxycyclopentanone. This byproduct is significantly more polar and may streak or remain at the baseline.

Q3: My column fractions containing the product are slowly turning yellow or brown. Is this a sign of decomposition?

Yes. The hydrogen iodide (HI) eliminated during the decomposition process is unstable and can be oxidized to iodine (I₂), which imparts a characteristic yellow-to-brown color to the solution. This discoloration is a strong visual cue that on-column (and post-column) degradation has occurred.

The Chemistry of Decomposition: A Deeper Look

Understanding the underlying chemical pathways is crucial for designing an effective purification strategy. The instability of this compound on silica gel is primarily driven by the acidic nature of the silanol groups.

The key structural features of this compound that contribute to its reactivity are:

  • Acidic α-Hydrogen: The hydrogen atom on the carbon bearing the iodine is flanked by two electron-withdrawing groups (the carbonyl and the iodine), making it acidic and susceptible to abstraction[4].

  • Good Leaving Group: The iodide ion (I⁻) is an excellent leaving group.

These features create a perfect storm for decomposition on an acidic surface like silica gel, proceeding via two main pathways as illustrated below.

DecompositionPathways cluster_main This compound on Silica Gel cluster_path1 Pathway 1: Dehydrohalogenation cluster_path2 Pathway 2: Substitution start This compound intermediate1 Enolate/E2 Transition State start->intermediate1 Acidic Silica Surface (Si-OH) product2 3-Hydroxycyclopentanone start->product2 H₂O on Silica (SN1/SN2) product1 2-Cyclopentenone + HI intermediate1->product1 Elimination

Caption: Decomposition pathways of this compound on acidic silica gel.

Troubleshooting Guide and Mitigation Strategies

Based on the mechanisms described, here are targeted solutions to prevent decomposition.

Problem ObservedProbable CauseRecommended Solution(s)
Low Yield, New Spots on TLC Acid-catalyzed decomposition. The silica gel's acidic silanol groups are promoting dehydrohalogenation and/or hydrolysis.Deactivate the silica gel. Neutralize the acidic sites by adding 1-2% triethylamine (TEA) to the eluent. See Protocol 1 .[5][6][7]
Product Streaking on TLC/Column Strong interaction with silica. The polar ketone and halogen are interacting strongly with the acidic silanol groups.Use a less acidic stationary phase. Switch to neutral alumina or Florisil. See Protocol 2 .[1][2][8]
Compound still decomposes with TEA Compound is base-sensitive, or TEA is insufficient. The compound may be unstable under even mildly basic conditions.Use an alternative neutral stationary phase. Consider Florisil or a bonded phase like Diol or Cyano-functionalized silica.[1][9]
Poor Separation from Impurities Eluent system is not optimal, or the stationary phase is not suitable for the separation. Optimize TLC on different stationary phases. Test your separation on neutral alumina or reverse-phase TLC plates to find a suitable system before committing to a column.[8]
Alternative Stationary Phases for Purification

If deactivating standard silica is not sufficient, a change in stationary phase is the next logical step.

Stationary PhasePropertiesBest ForConsiderations
Standard Silica Gel Slightly Acidic (pKa ~4.5)General-purpose purification of stable, non-basic compounds.[1]Prone to causing decomposition of acid-sensitive compounds like α-haloketones.
Deactivated Silica Gel (1-2% TEA) Neutralized SurfaceAcid-sensitive compounds that are stable to trace amounts of base.[2][5]TEA must be removed from the final product, typically by co-evaporation with a low-boiling solvent.
Neutral Alumina Neutral (can also be basic or acidic)Basic and acid-sensitive compounds.[1][8]Can have different activity levels based on water content; may have lower resolving power than silica for some mixtures.
Florisil® (Magnesium Silicate) Mild, NeutralSensitive compounds that may degrade on either silica or alumina.[1]Some compounds may irreversibly adsorb; always test on TLC first.
Reverse-Phase Silica (C18) Non-polar, HydrophobicPolar compounds that are difficult to separate by normal-phase chromatography.[1]Requires different solvent systems (e.g., water/acetonitrile or water/methanol). Elution order is inverted (polar elutes first).
Validated Experimental Protocols

The following protocols provide step-by-step instructions for the most effective purification methods.

Workflow: Selecting a Purification Strategy

Before starting, use this decision tree to select the most appropriate protocol.

Workflow start Start: Crude this compound tlc_test Run TLC with 1-2% TEA in eluent start->tlc_test stable_check Is the compound stable (no new spots)? tlc_test->stable_check protocol1 Proceed with Protocol 1: Deactivated Silica Column stable_check->protocol1 Yes protocol2 Try Alternative: Protocol 2 (Neutral Alumina) or other stationary phase stable_check->protocol2 No end Pure Product protocol1->end protocol2->end

Caption: Decision workflow for purifying acid-sensitive compounds.

Protocol 1: Flash Chromatography with Triethylamine-Deactivated Silica Gel

This is the most common and highly recommended first approach for purifying acid-sensitive compounds.

Objective: To neutralize the acidic silica surface to prevent on-column decomposition.

Materials:

  • Standard silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC

  • Crude this compound

Procedure:

  • Prepare the Eluent: Prepare your chosen mobile phase and add 1-2% triethylamine by volume (e.g., for 500 mL of eluent, add 5-10 mL of TEA).

  • Pack the Column:

    • Prepare a slurry of silica gel in the TEA-containing eluent.

    • Pour the slurry into your chromatography column and pack using pressure, ensuring an even and compact bed.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized[7].

  • Load the Sample:

    • Dissolve your crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column[5].

  • Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC.

  • Post-Purification Workup: Combine the pure fractions. The triethylamine can be removed during solvent evaporation under reduced pressure, often by co-evaporating with a solvent like toluene.

Protocol 2: Chromatography with Neutral Alumina

If the compound proves to be base-sensitive or if TEA fails to prevent decomposition, neutral alumina is an excellent alternative.

Objective: To use a non-acidic stationary phase for purification.

Materials:

  • Neutral alumina (activated, Brockmann I, standard grade)

  • Eluent system (note: polarity may differ from silica)

  • Crude this compound

Procedure:

  • Select the Eluent: The polarity of alumina differs from silica. You must re-screen for an appropriate eluent system using neutral alumina TLC plates. A common mistake is to use a solvent system optimized for silica gel, which will lead to poor separation.

  • Pack the Column:

    • Prepare a slurry of neutral alumina in your chosen eluent. Alumina is denser than silica, so be mindful of the amount used.

    • Pack the column as you would with silica gel.

  • Load the Sample: Use the same loading technique (wet or dry) as described in Protocol 1.

  • Elute and Collect: Run the column, collecting and monitoring fractions by TLC (using alumina plates). Elution may be faster than on silica, so be prepared to collect fractions rapidly.

  • Post-Purification Workup: Combine the pure fractions and remove the solvent under reduced pressure. No special workup is needed to remove a modifier like TEA.

References
  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Chromatography: The Solid Phase. Department of Chemistry, University of Rochester. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit r/Chempros. [Link]

  • How To Neutralize Silica Gel?. Chemistry For Everyone, YouTube. [Link]

  • Alternatives to silica gel or alternative method of purification?. Reddit r/chemistry. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • Reductive dehalogenation of halo ketones. Wikipedia. [Link]

  • What Can I Use Instead of Silica Gel?. Chemistry For Everyone, YouTube. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. PubMed. [Link]

  • Dehydrohalogenation. Wikipedia. [Link]

  • Micro-Pak and other alternatives to silica gel sachets. Tiny Box Company. [Link]

  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate. [Link]

  • cyclopentanone. Organic Syntheses Procedure. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, PMC, NIH. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • US2513534A - Purification of cyclopentanone.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. The Organic Chemistry Tutor, YouTube. [Link]

  • Synthetic Access to Aromatic α-Haloketones. Molecules, PMC, NIH. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, NIH. [Link]

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. [Link]

  • CN111662170B - The purification method of cyclopentanone.
  • Product decomposed on silica gel. ResearchGate. [Link]

    • Organic Syntheses Procedure. [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. NASA. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Molecules, NIH. [Link]

  • Iodoketone synthesis by iodination. Organic Chemistry Portal. [Link]

  • Reasons for decomposition of isolated compounds from plant extracts?. ResearchGate. [Link]

  • (PDF) α-Iodination of Ketones with MnO2/I2 Reagent Combination: A New Environmentally Friendly Procedure. ResearchGate. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

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Technical Support Center: Optimizing Coupling Reactions of 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodocyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, substrate. As a secondary alkyl halide bearing an adjacent ketone, this compound presents a unique set of reactivity challenges, primarily the competing pathways of β-hydride elimination and enolate-driven side reactions. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields and a significant amount of cyclopentenone. What is happening and how can I fix it?

A1: The formation of cyclopentenone is a classic indicator of β-hydride elimination, a common and often rapid side reaction with secondary alkyl halides.[1][2] After oxidative addition of the Pd(0) catalyst to the C-I bond, the resulting palladium-cyclopentyl intermediate can eliminate a β-hydrogen to form a palladium-hydride species and cyclopentenone. This pathway competes directly with the desired transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection is Critical: The rate of reductive elimination must be accelerated to outcompete β-hydride elimination. Bulky, electron-rich phosphine ligands are essential for this.[3][4] Ligands like SPhos, XPhos, or t-butyl-containing phosphines promote the formation of the desired product by sterically hindering the conformation required for β-hydride elimination and electronically favoring reductive elimination.[4][5]

  • Lower Reaction Temperature: While counterintuitive, lowering the reaction temperature can sometimes favor the desired coupling. β-hydride elimination often has a higher activation energy than the productive steps of the catalytic cycle.

  • Choice of Base: A non-nucleophilic, moderately strong base is often optimal. Strong bases like alkoxides can promote enolate formation, leading to other side reactions. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

Q2: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I promote the cross-coupling product?

A2: Glaser homocoupling is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6] For a substrate like this compound, where the desired cross-coupling may be sluggish, the homocoupling can become the dominant pathway.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require a higher catalyst loading or a more specialized ligand, it completely eliminates the primary pathway for Glaser coupling.[6]

  • Amine Base: The choice of amine base is crucial. A bulky amine like diisopropylethylamine (DIPEA) can be effective. Triethylamine is also a common choice.[7]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Q3: In my Buchwald-Hartwig amination, I am seeing the formation of de-iodinated cyclopentanone. What is the cause?

A3: The formation of cyclopentanone in a Buchwald-Hartwig reaction points to a hydrodehalogenation side reaction. This can occur if the palladium-hydride species, formed via β-hydride elimination, reductively eliminates with the aryl group to regenerate the arene, or in this case, the de-iodinated starting material.

Troubleshooting Steps:

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich ligands are key to promoting the C-N reductive elimination over competing pathways. Buchwald's biaryl phosphine ligands are specifically designed for this purpose.[4][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

Troubleshooting Guides & Optimized Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-Arylcyclopentanones

The primary challenge in the Suzuki-Miyaura coupling of this compound is the competition between the desired C-C bond formation and β-hydride elimination.

start Low Yield or Cyclopentenone Formation ligand Is your ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand base Is the base too strong or nucleophilic (e.g., NaOtBu)? ligand->base No sol_ligand Switch to a Buchwald-type biaryl phosphine ligand. ligand->sol_ligand Yes temp Is the reaction temperature too high (>80 °C)? base->temp No sol_base Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. base->sol_base Yes reagents Are the boronic acid and solvents of high purity and anhydrous? temp->reagents No sol_temp Lower the temperature to 40-60 °C and monitor. temp->sol_temp Yes sol_reagents Use fresh, anhydrous reagents and solvents. reagents->sol_reagents No

Caption: Troubleshooting Suzuki-Miyaura Reactions.

This protocol is designed to favor reductive elimination over β-hydride elimination.

  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst/ligand system.

  • Catalyst System: Use Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv.).

  • Reaction Conditions: Stir the mixture at 60 °C and monitor by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify by column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynylcyclopentanones

Here, the main challenges are suppressing Glaser homocoupling and driving the reaction to completion with the sterically hindered secondary iodide.

ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (3-10 mol%) or Copper-free: Pd(PPh₃)₄ (5 mol%)The traditional Pd/Cu system is often effective, but copper-free conditions prevent Glaser coupling.[6]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Amine bases are crucial for both catalytic cycles. Bulky bases can sometimes improve selectivity.[7]
Solvent Anhydrous THF or DMFThese polar aprotic solvents are effective at solubilizing the reagents.
Temperature Room Temperature to 50 °CElevated temperatures can promote side reactions.
  • Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne (1.5 equiv.) and this compound (1.0 equiv.).

  • Reaction Conditions: Stir at 50 °C and monitor the reaction progress.

  • Work-up: After completion, dilute with diethyl ether, wash with saturated aqueous NH₄Cl (if a copper catalyst was used) and brine. Dry the organic layer, concentrate, and purify.

Heck Coupling: Synthesis of 3-Alkenylcyclopentanones

The Heck reaction with this compound is particularly prone to β-hydride elimination after the migratory insertion step. Controlling the regioselectivity of the β-hydride elimination from the newly formed alkylpalladium intermediate is also a key challenge.[11][12]

A Pd(0) B Oxidative Addition A->B This compound C Cyclopentanone Pd(II)-I B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F Alkyl-Pd(II) Intermediate E->F G β-Hydride Elimination F->G H Desired Product + HPd(II)I G->H Desired Regioisomer J Undesired Isomeric Product G->J Other Regioisomer I Base-mediated Regeneration H->I I->A

Caption: Heck reaction catalytic cycle and competing elimination pathways.

  • Catalyst System: Use Pd(OAc)₂ (5 mol%) with a phosphine ligand like P(o-tol)₃ (10 mol%).

  • Base: A mild base such as triethylamine or sodium acetate is recommended.

  • Solvent: Acetonitrile or DMF are suitable solvents.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Track the disappearance of the starting material and the formation of the product by GC-MS. Be aware of the potential for the formation of isomeric products.

Buchwald-Hartwig Amination: Synthesis of 3-Aminocyclopentanones

The success of this reaction relies heavily on the choice of a highly active catalyst system that promotes rapid C-N bond formation.

LigandAmine SubstrateComments
XPhos Primary & Secondary AminesA highly general and effective ligand for a wide range of amines.[4]
RuPhos Secondary AminesParticularly effective for sterically hindered secondary amines.[9]
BrettPhos Primary AminesShows good selectivity for primary amines.[9]
  • Catalyst System: Use a pre-formed palladacycle precatalyst like XPhos Pd G3 (2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv.).

  • Reaction Setup: In a glovebox, combine the precatalyst, base, and amine (1.2 equiv.).

  • Solvent and Substrate: Add anhydrous toluene, followed by this compound (1.0 equiv.).

  • Reaction Conditions: Stir at 80-100 °C until the starting material is consumed.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify as needed.

Analytical Monitoring of Reactions

Effective reaction optimization requires accurate monitoring.

  • Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for quantitative analysis of volatile products and byproducts. It can be used to determine the ratio of the desired product to side products like cyclopentenone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

References

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem Technical Support.
  • Steves, J. E., & Stahl, S. S. (2013). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 135(41), 15742–15745. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (2023). β-Hydride elimination. Available at: [Link]

  • OpenOChem Learn. β-Hydride Elimination. Available at: [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. Available at: [Link]

  • Singh, R. P., & Singh, V. K. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(21), 7352–7355. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Shroder, M. (2015). The Sonogashira Coupling. CHM 254. Available at: [Link]

  • BenchChem. (2025). Application Note: Sonogashira Reaction Protocol for the Synthesis of Alkyne-Substituted Propiophenones. BenchChem Technical Support.
  • Taylor & Francis. Analytical methods – Knowledge and References. Available at: [Link]

  • Novellas, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2012). The Sonogashira cross coupling reactions of 3 with terminal alkynes. Available at: [Link]

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  • ResearchGate. (2013). β-hydride elimination in palladium-catalyzed reactions. Available at: [Link]

  • Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1171.
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  • Yasuda, M., et al. (1995). Cross-coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 117(36), 9377–9378. Available at: [Link]

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Technical Support Center: Iodine-Containing Reagent Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted iodine-containing starting materials and byproducts from their reaction mixtures. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workups.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses high-level questions regarding the strategy for removing elemental iodine (I₂) and iodide salts (e.g., NaI).

Q1: My reaction mixture is a dark brown/purple color after the reaction. What is the most common cause and the first step I should take?

The characteristic brown, purple, or sometimes yellow color is almost always due to the presence of unreacted elemental iodine (I₂). The first and most critical step in the workup is to "quench" the reaction. This involves adding a reducing agent to convert the colored, organic-soluble elemental iodine (I₂) into colorless, water-soluble iodide ions (I⁻). The most common and effective quenching agent is an aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1][2].

Q2: What is the chemical principle behind quenching with sodium thiosulfate?

Sodium thiosulfate is a mild reducing agent that rapidly and quantitatively reacts with elemental iodine. In this redox reaction, the thiosulfate ion (S₂O₃²⁻) is oxidized, and elemental iodine (I₂) is reduced to iodide (I⁻)[3][4].

Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

The resulting iodide ions are highly soluble in the aqueous phase and can be easily removed from the organic layer during a subsequent liquid-liquid extraction.

Q3: Are there alternatives to sodium thiosulfate for quenching?

Yes, other reducing agents can be used. The choice often depends on the pH sensitivity of your product and the specific reaction conditions.

ReagentChemical FormulaTypical ConcentrationNotes & Considerations
Sodium Thiosulfate Na₂S₂O₃5-10% Aqueous SolutionMost common, highly effective, and generally non-interfering. Works best in neutral to mildly acidic conditions[1][2].
Sodium Sulfite Na₂SO₃5-10% Aqueous SolutionA good alternative. Can be more effective in certain pH ranges. It is a stronger reducing agent than thiosulfate[5].
Sodium Bisulfite NaHSO₃Saturated Aqueous SolutionAnother effective option. Note that this will create acidic conditions in the aqueous layer, which could affect acid-labile functional groups on your desired product[6].
Ascorbic Acid (Vitamin C) C₆H₈O₆Aqueous SolutionA mild, "green" alternative that can be useful if metal salts are a concern. It reduces iodine to iodide[5].
Q4: I've quenched the reaction, but how do I physically remove the resulting iodide salts?

After quenching, the iodide salts (e.g., NaI, KI) reside in the aqueous phase. The standard method for their removal is liquid-liquid extraction . This involves adding an immiscible organic solvent (if your product is not already in one) and water to your reaction flask. After mixing, the layers are allowed to separate. Your organic product will be in the organic layer, while the inorganic iodide salts will be in the aqueous layer. The aqueous layer can then be physically removed using a separatory funnel[7][8].

Section 2: Troubleshooting Guide: The Quenching & Extraction Workflow

This guide provides a logical workflow for the removal of iodine, addressing common failure points in a Q&A format.

Workflow: Standard Iodine Removal Protocol

// Troubleshooting path observe -> troubleshoot_quench [label="Failure:\nColor Persists", color="#EA4335", fontcolor="#EA4335", style=dashed]; troubleshoot_quench [label="Troubleshoot Quench\n(See Q&A Below)", shape=parallelogram, fillcolor="#FCE8E6", fontcolor="#202124"];

} dot Caption: Decision workflow for iodine removal.

Troubleshooting Q&A
Issue 1: The brown color does not disappear after adding sodium thiosulfate.
  • Q: I added 10% sodium thiosulfate solution, but my organic layer is still brown. What's wrong?

    • A1: Insufficient Reagent. This is the most common cause, especially when scaling up a reaction[1]. You may not have added enough thiosulfate to reduce all of the iodine. Solution: Continue adding the aqueous sodium thiosulfate solution portion-wise and shaking vigorously until the color in the organic layer is completely discharged[9].

    • A2: Poor Mixing. If the two phases are not mixed adequately, the reaction will be slow as it can only occur at the interface between the layers. Solution: Ensure you are shaking the separatory funnel vigorously for a sufficient amount of time (e.g., 1-2 minutes) to maximize the surface area between the phases[1].

    • A3: pH Issues. Thiosulfate works most effectively in neutral to mildly acidic solutions[1]. If your reaction mixture is strongly basic, the efficiency of the quench can decrease. Solution: Check the pH of the aqueous layer. If it is highly basic, you can carefully adjust it towards neutral with a dilute acid (e.g., 1M HCl) before continuing the thiosulfate wash.

    • A4: Other Colored Impurities. It is possible that the color is not from iodine, but from a colored byproduct of your reaction[9]. Solution: Take a small aliquot of the organic layer, spot it on a TLC plate, and place it in an iodine chamber. If a new, dark spot appears where you spotted your mixture, it indicates your product is likely present and the color is from an impurity. If the original color of your spot simply darkens, it confirms residual iodine is still present.

Issue 2: I have removed the color, but I suspect iodide salts remain in my organic layer.
  • Q: My organic layer was colorless, but after concentrating it, I see a pink/brown tinge reappearing. Why?

  • Q: How can I effectively remove water-soluble iodide salts?

    • A: Multiple Extractions. A single extraction with water is often insufficient. To thoroughly remove dissolved salts, wash the organic layer multiple times with smaller volumes of water (e.g., 3 x 50 mL washes is more effective than 1 x 150 mL wash). This maximizes the partitioning of the salt into the aqueous phase.

Section 3: Advanced Purification & Detection

Sometimes, quenching and extraction are not enough to achieve the desired level of purity. This section covers subsequent purification steps and methods for detecting trace iodine.

Advanced Purification Techniques
Q1: My product is still impure after extraction. What is the next step?

If quenching and extraction fail to provide a pure product, column chromatography is the most common next step.

  • Principle: Elemental iodine is moderately polar and will adhere to silica gel. Most organic compounds will have a different polarity, allowing for separation.

  • Troubleshooting:

    • Issue: Iodine streaks down the column (co-elutes with the product).

    • Solution: Pre-treat your silica. You can prepare your column slurry in a solvent system that contains a very small amount of a reducing agent. A more common and robust method is to wash the crude product thoroughly with thiosulfate before loading it onto the column. Ensure no residual iodine is present before attempting chromatography.

Q2: Can I use recrystallization to remove iodine impurities?

Yes, recrystallization is an excellent method for purification, provided your product is a solid[10].

  • Principle: The goal is to find a solvent system in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the iodine impurity remains in the cold solvent (the "mother liquor")[11].

  • Protocol: Screening for a Recrystallization Solvent

    • Place a small amount of your impure solid (20-30 mg) into a test tube.

    • Add a few drops of a chosen solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Heat the test tube gently in a sand bath or with a heat gun. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Successful Result: Abundant, pure crystals of your product form.

    • Failed Result: No crystals form (compound is too soluble), or an oil forms (solvent is unsuitable). Repeat with different solvents of varying polarity.

Detecting Residual Iodine

It is often necessary to confirm that all iodine has been removed. Several analytical techniques are available.

G Detection Detection Method |  Principle |  Use Case TLC TLC Staining |  Adsorption of I₂ vapor onto organic compounds |  Quick, qualitative check for presence of organic materials (product and impurities). Residual I₂ appears as a dark background. UV_Vis UV-Vis Spectroscopy |  I₂ has a characteristic absorbance in organic solvents (e.g., ~500 nm in CCl₄) |  Quantitative analysis of known iodine concentration. Not suitable for complex mixtures. HPLC HPLC-UV |  Chromatographic separation followed by UV detection. Iodide can be detected at low wavelengths (~223 nm)[13]. |  Sensitive, quantitative detection of iodide/iodine in the final product. Titration Redox Titration |  Titrating the sample with a standardized thiosulfate solution using a starch indicator[4][14]. |  Highly accurate quantification of iodine in a sample, but requires a dedicated analytical procedure.

Protocol: Visualizing Compounds with an Iodine Chamber (TLC)

This technique is used to visualize organic compounds on a TLC plate, but it can also qualitatively indicate the presence of excess iodine vapor.

  • Prepare the Chamber: Place a few crystals of solid iodine into a glass chamber with a lid. A beaker covered with a watch glass works well. Allow a few minutes for the iodine vapor to saturate the chamber[12].

  • Develop the TLC Plate: Spot your crude and purified material on a silica TLC plate and elute it with an appropriate solvent system.

  • Visualize: Place the dried, eluted TLC plate into the iodine chamber for 1-2 minutes.

  • Interpret Results: Most organic compounds will appear as brown or yellow spots as they adsorb the iodine vapor[12]. If the entire plate becomes a dark brown very quickly, it may suggest the presence of significant residual iodine in your sample.

Section 4: Safety & Waste Disposal

Handling iodine and its waste requires adherence to strict safety protocols.

Q1: What are the primary hazards associated with iodine?
  • Contact Hazard: Iodine is a skin and eye irritant. Severe contact can cause inflammation and blistering[13].

  • Inhalation Hazard: Iodine vapor is irritating to the respiratory system. Severe overexposure can lead to lung damage[13][14].

  • Engineering Controls: Always handle solid iodine and concentrated solutions inside a certified chemical fume hood[13]. An eyewash and safety shower should be readily accessible.

  • Personal Protective Equipment (PPE): Wear a fastened lab coat, nitrile gloves, and chemical safety goggles at all times[13][15].

Q2: How should I dispose of iodine-containing waste?
  • Aqueous Waste: All aqueous layers from quenching and extractions containing iodide or thiosulfate should be collected in a designated hazardous waste container. Do not pour them down the drain[14][16].

  • Solid Waste: Contaminated items like filter paper, silica gel, and used gloves should be placed in a sealed, labeled hazardous waste bag[13].

  • Important Cautions:

    • NEVER mix iodine-containing waste with bleach (sodium hypochlorite). This combination reacts to produce toxic chlorine and iodine-containing gases[16].

    • NEVER autoclave materials containing significant amounts of iodine, as this will create hazardous iodine vapor[16].

References

  • Riley, B.J., et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Advances, 14(8). Available at: [Link]

  • Pacific Northwest National Laboratory. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine: Chapter 7: Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Iodine - 7. ANALYTICAL METHODS. Available at: [Link]

  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. O655: Extraction – Separation of Food Coloring and Iodine. Available at: [Link]

  • Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Available at: [Link]

  • Zhang, L., et al. (2022). Review of analytical methods for the quantification of iodine in complex matrices. Journal of Analytical Atomic Spectrometry, 37(8). Available at: [Link]

  • Reddit user discussion on r/Chempros. (2021). Removal of Iodine. Available at: [Link]

  • Reddit user discussion on r/chemistry. (2014). How do I get rid of excess iodine in a reaction? Available at: [Link]

  • Reddit user discussion on r/chemistry. (2020). Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. Available at: [Link]

  • Demarthe, J., & Gandon, L. (1983). Process for extraction of iodine. U.S. Patent 4,388,231A.
  • Sciencemadness.org user discussion. (2004). Iodine Extraction from a Aqueous Solution. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Iodine solution. Available at: [Link]

  • He, M., et al. (2013). Release of iodine from organic matter in natural water by K2S2O8 oxidation for 129I determination. Analytical Methods, 5(12). Available at: [Link]

  • Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent 3,425,798A.
  • ResearchGate user discussion. (2016). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? Available at: [Link]

  • YouTube. (2020). How to extract IODINE CRYSTAL/ELEMENTAL IODINE. Available at: [Link]

  • Ueno, H., et al. (1997). Method of removing iodine compounds from crude acetic anhydride. U.S. Patent 5,653,853A.
  • CNIPA. (1992). Purification method of high-purity sodium iodide. CN1066830A.
  • Patsnap Synapse. (2024). What is the mechanism of Sodium Thiosulfate? Available at: [Link]

  • Othmer, D. F. (1962). Process for recovering iodine from mixtures of iodine, hydrogen iodide and water. U.S. Patent 3,044,862A.
  • University of Washington, Department of Chemistry. Chromatography and Separation Techniques- Partitioning of Iodine in Solution. Available at: [Link]

  • Salt Department, Government of India. Process of Iodisation of Salt. Available at: [Link]

  • JP Patent Office. (2009). Iodine purification method. JP2009167061A.
  • Parrish, E. (1874). An Introduction to Practical Pharmacy: Chapter 10. Preparation of the Iodides.
  • Jacobsson, L., & Widstrom, G. (1962). Separation of iodine compounds in serum by gel filtration. Scandinavian Journal of Clinical and Laboratory Investigation, 14(3), 285-8. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Available at: [Link]

  • Shell Development Company. (1945). Recovery and purification of iodine. U.S. Patent 2,385,483A.
  • University of Missouri-St. Louis, Department of Chemistry. Recrystallization. Available at: [Link]

  • Bodwin, J. (2013). Recrystallization. Dr. Bodwin's Open Research Notebooks. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit user discussion on r/chemhelp. (2022). What should i use to reduce Iodine (I2) other than sodium thiosulfate? Available at: [Link]

  • YouTube. (2018). [HD] Salt Preparation - Precipitation of Lead (II) Iodide + How to do Filtration. Available at: [Link]

  • Save My Exams. (2025). Redox Titration -Thiosulfate & Iodine. Available at: [Link]

  • Chemistry Stack Exchange user discussion. (2015). how to destroy excess iodomethane in reaction mixture? Available at: [Link]

  • Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Available at: [Link]

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  • YouTube. (2022). Which technique can be used for purification of iodine that contain traces of NaCl? Available at: [Link]

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Technical Support Center: Managing the Light Sensitivity of Iodinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical solutions for managing the inherent photosensitivity of iodinated organic compounds. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the challenges posed by these light-sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: Why are iodinated organic compounds so sensitive to light?

A1: The photosensitivity of iodinated organic compounds stems from the inherent weakness of the carbon-iodine (C-I) bond.[1] Compared to other carbon-halogen bonds, the C-I bond has a lower bond dissociation enthalpy, making it susceptible to cleavage upon absorption of light energy, particularly in the UV and even visible spectra.[2][3] This process, known as photolysis, leads to the formation of highly reactive radical species.[4][5]

Q2: What is the primary degradation pathway for these compounds upon light exposure?

A2: The principal degradation pathway is the homolytic cleavage of the C-I bond, generating an organic radical and an iodine radical (I•).[4][6] This initiation step can trigger a cascade of secondary reactions, including:

  • Hydrogen abstraction: The organic radical can abstract a hydrogen atom from the solvent or another molecule, resulting in a de-iodinated version of the original compound.[4][5]

  • Formation of molecular iodine (I₂): Two iodine radicals can combine to form molecular iodine, which often imparts a characteristic yellow or brown color to the degrading sample.[1]

  • Radical-mediated side product formation: The reactive radicals can participate in various other reactions, leading to a complex mixture of impurities.[7]

Q3: What are the visible signs of degradation in my iodinated compound?

A3: The most common visual indicator of degradation is the development of a yellow or brown color in a previously colorless or pale-yellow solid or solution.[1] This is due to the formation of molecular iodine (I₂). Other signs can include changes in solubility, the appearance of precipitates, or unexpected results in analytical tests.

Q4: Can ambient laboratory light cause significant degradation?

A4: Yes, even standard laboratory fluorescent lighting can be sufficient to initiate photodegradation, especially over prolonged periods.[7][8] Direct sunlight is particularly detrimental and should always be avoided.[9] The extent of degradation depends on the specific compound's absorbance spectrum, the intensity and wavelength of the light source, and the duration of exposure.[10][11]

Q5: How can I quantitatively monitor the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS) are the most common and effective techniques for monitoring degradation.[7][12] By analyzing samples over time, you can observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[13][14] Other sensitive methods for iodine detection include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in a reaction involving an iodinated starting material.
  • Possible Cause: Your iodinated starting material may be degrading due to light exposure before or during the reaction, leading to lower yields and the formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, analyze a small sample of your iodinated compound by HPLC or NMR to confirm its purity and check for the presence of degradation products.

    • Implement Light Protection: Conduct all manipulations of the compound under subdued light.[7] Use a red or yellow safelight if additional illumination is necessary, as these longer wavelengths are less energetic and less likely to cause photolysis.[7][16]

    • Use Opaque or Amber Glassware: Weigh and transfer the compound in amber vials or glassware wrapped in aluminum foil.[7][17]

    • Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen). Oxygen can participate in and accelerate photochemical degradation pathways.[7]

    • Maintain an Inert Atmosphere: Set up and run your reaction under an inert atmosphere to prevent oxidation.[7]

Issue 2: Appearance of extra peaks in my HPLC chromatogram during analysis.
  • Possible Cause: The iodinated analyte may be degrading in the autosampler vials while awaiting injection, or even during the chromatographic run if the detector's light source is causing on-column degradation.

  • Troubleshooting Steps:

    • Protect Samples in the Autosampler: Use amber autosampler vials or cover the sample tray with a light-blocking cover. Many modern HPLC systems have options for temperature-controlled, dark autosampler compartments.

    • Minimize Residence Time: Prepare samples immediately before analysis and minimize the time they sit in the autosampler.[7]

    • Check Solvent Compatibility: Ensure your sample is fully dissolved and compatible with the mobile phase. Incompatibility can sometimes manifest as peak splitting or broad peaks, which might be mistaken for degradation.[18]

    • Evaluate Detector Wavelength: If you suspect on-column degradation, try analyzing a sample with the detector lamp turned off (if your system allows) and compare it to a run with the lamp on. While not always feasible, this can help diagnose the issue.

Issue 3: My solid iodinated compound has turned yellow/brown during storage.
  • Possible Cause: The compound has undergone photodegradation due to improper storage conditions.

  • Troubleshooting Steps:

    • Assess Purity: Before using the discolored compound, test its purity to determine if it is still suitable for your experiment.

    • Review Storage Protocol: Ensure all iodinated compounds are stored in tightly sealed, opaque or amber containers in a cool, dark place.[1][17] For long-term storage, refrigeration or freezing is often recommended.[7]

    • Consider Inert Atmosphere Storage: For particularly sensitive compounds, consider storing them in a desiccator under an inert atmosphere.[1]

Workflow for Handling Photosensitive Iodinated Compounds

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Purification cluster_storage Storage workspace Prepare Workspace: - Dim/turn off overhead lights - Use red/yellow safelight glassware Use Amber or Foil-Wrapped Glassware solvents Degas Solvents (N2 or Ar sparging) weigh Weigh Compound Quickly solvents->weigh dissolve Dissolve Immediately weigh->dissolve reaction Run Reaction Under Inert Atmosphere (N2/Ar) dissolve->reaction extraction Wrap Separatory Funnel in Foil reaction->extraction chromatography Wrap Column in Foil extraction->chromatography fractions Protect Collected Fractions from Light chromatography->fractions storage_vial Store in Amber/Opaque Vials fractions->storage_vial storage_conditions Store in Cool, Dark Place (Refrigerator/Freezer) storage_vial->storage_conditions

Caption: A step-by-step workflow for minimizing light exposure during experiments.

Advanced Protective Measures

Use of Stabilizers and Antioxidants

In some solution-based applications, the addition of stabilizers or antioxidants can help mitigate photodegradation.

Stabilizer TypeExampleMechanism of Action
Reducing Agents Sodium Thiosulfate, Ascorbic AcidThese agents can reduce any molecular iodine (I₂) formed back to iodide (I⁻), preventing its accumulation.[17][19]
Radical Scavengers TEMPO, Butylated Hydroxytoluene (BHT)These molecules react with and neutralize the highly reactive radical species generated during photolysis, terminating degradation chain reactions.[20]
Complexing Agents Dextrose, PolysaccharidesThese can form weak complexes with iodine species, reducing their volatility and reactivity.[19]

Important Note: Always conduct a small-scale compatibility test to ensure that any added stabilizer does not interfere with your reaction or analysis.[17]

Photodegradation Pathway of an Iodinated Aromatic Compound

G A Ar-I (Iodinated Aromatic Compound) B [Ar-I]* (Excited State) A->B hν (Light) C Ar• + I• (Radical Pair) B->C C-I Bond Cleavage D Ar-H (De-iodinated Product) C->D + Solvent-H E I₂ (Molecular Iodine) C->E + I• F Side Products C->F Other Reactions Solvent Solvent-H

Caption: A simplified diagram illustrating the photolytic cleavage of the C-I bond.

By understanding the mechanisms of photodegradation and implementing these practical strategies, you can significantly improve the stability of your iodinated organic compounds, leading to more reliable and reproducible scientific outcomes.

References

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  • Dai, X., Song, D., Liu, K., & Su, H. (2017). Photoinduced C–I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics, 146(2), 025103. [Link]

  • Dai, X., Song, D., Liu, K., & Su, H. (2017). Photoinduced C—I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics, 146(2), 025103. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. [Link]

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Technical Support Center: Monitoring 3-Iodocyclopentanone Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide, designed for researchers and drug development professionals, provides expert-driven answers to common questions encountered when monitoring reactions of 3-iodocyclopentanone using Thin-Layer Chromatography (TLC).

Part 1: Foundational TLC Setup

Correctly setting up your TLC system is the most critical factor for achieving clear, reproducible results. This section addresses the fundamental choices you'll make.

FAQ 1: What is the ideal stationary phase for analyzing this compound and its reaction products?

For a molecule like this compound, the standard and most effective stationary phase is silica gel .[1][2][3]

  • The "Why": Silica gel is a highly polar adsorbent.[4] this compound contains a polar ketone functional group and a carbon-iodine bond, making it a moderately polar molecule. In normal-phase TLC, the principle of "like sticks to like" governs separation.[4] The polar stationary phase (silica) will interact more strongly with more polar compounds, causing them to travel slower up the plate, resulting in a lower Retention Factor (Rƒ).[2] Since most reactions of this compound (e.g., nucleophilic substitution) will result in a product with a different polarity, silica gel provides an excellent medium to resolve the starting material from the product.

FAQ 2: How do I select the right mobile phase (eluent) for my reaction?

Selecting the mobile phase is a process of optimization to achieve an ideal Rƒ value, typically between 0.2 and 0.6.[4] An Rƒ in this range ensures the spot has moved far enough from the baseline for good separation without running into the solvent front.

  • The "Why": The mobile phase competes with the stationary phase for the analyte. A more polar mobile phase will move polar compounds further up the plate (higher Rƒ), while a less polar mobile phase will have less eluting power, resulting in lower Rƒ values.[4] The goal is to find a solvent or solvent mixture that provides the best separation between your starting material and your product.

Protocol: Developing an Optimal Mobile Phase

  • Start Simple: Begin with a common binary solvent system. For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is an excellent starting point.[5] A good initial ratio to test is 7:3 Hexanes:Ethyl Acetate .

  • Prepare Test Vials: Create a few small vials with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3, 6:4 Hexanes:EtOAc).

  • Spot and Run: On a single TLC plate, spot your starting material (this compound) in separate lanes. Run each lane in a different test solvent.

  • Analyze and Adjust:

    • If the spot stays on the baseline (Rƒ is too low): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[6]

    • If the spot shoots to the top (Rƒ is too high): Your mobile phase is too polar. Decrease the proportion of the polar solvent.[6]

  • Fine-Tune: Adjust the ratio until the Rƒ of your starting material is approximately 0.3-0.4.[7] This provides a good window to see a new, less-polar or more-polar product appear as the reaction progresses.

Table 1: Common TLC Solvents and Their Properties

This table provides a reference for common solvents used in TLC, ordered by increasing polarity.

SolventPolarity IndexTypical Use
Hexane / Petroleum Ether0.1Non-polar eluent, often mixed with more polar solvents.[4]
Toluene2.4Non-polar eluent for non-polar compounds.[4]
Dichloromethane (DCM)3.1Medium polarity, good for a wide range of compounds.
Diethyl Ether2.8Often used with hexanes for separating moderately polar compounds.[3]
Ethyl Acetate (EtOAc)4.4Excellent general-purpose polar solvent, often mixed with hexanes.[5]
Acetone5.1A more polar alternative to ethyl acetate.
Methanol (MeOH)5.1Very polar, used for highly polar compounds, often with DCM.[4][5]
Acetic Acid (AcOH)6.2Used as an additive (0.1-2%) to reduce streaking of acidic compounds.[6][8]

Part 2: Execution and Visualization

Proper technique in running and visualizing your TLC plate is crucial for avoiding common pitfalls and correctly interpreting the results.

FAQ 3: My spots are streaking down the plate. What's causing this and how can I fix it?

Streaking is a common issue that obscures results and makes Rƒ calculation impossible.[8] It can be caused by several factors:

  • Sample Overloading: This is the most common cause. Applying too much sample to the baseline saturates the stationary phase, causing the spot to bleed and streak as it moves up the plate.[6][8][9]

    • Solution: Dilute your sample significantly. TLC is a highly sensitive technique, and only a very small amount of material is needed.[10]

  • Compound is Too Acidic/Basic: Highly acidic or basic compounds can interact too strongly with the silica gel, leading to tailing.[8][11]

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine (0.1-2%).[6][8]

  • Inappropriate Solvent: If the initial sample spot is dissolved in a solvent that is too polar, it can cause the spot to spread out on the baseline before the plate is even developed, leading to a streaky mess.[8]

    • Solution: Ensure the solvent used to dissolve your sample for spotting is minimally polar and volatile (e.g., DCM or ethyl acetate).

FAQ 4: this compound is not UV-active. How can I see the spots?

Many organic molecules, especially those without aromatic rings or extensive conjugation, do not show up under a UV lamp.[12] For these compounds, a destructive chemical stain is required for visualization.[13]

For ketones and other oxidizable functional groups, a potassium permanganate (KMnO₄) stain is highly effective.[12][14][15]

  • The "Why": Potassium permanganate is a strong oxidizing agent. It reacts with any compound on the plate that can be oxidized (like ketones, alcohols, alkenes, etc.).[12][14] During this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). This results in the appearance of yellow-brown spots against a purple or pink background, making your compounds visible.[14]

Protocol: Preparing and Using a Potassium Permanganate Stain

  • Stain Preparation:

    • Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water.[15]

    • Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH).[15]

    • Store the solution in a sealed, dark bottle. The stain is typically stable for several months.

  • Visualization:

    • After running your TLC, ensure all the mobile phase has completely evaporated from the plate. A heat gun can be used gently to speed this up.[14]

    • Using tweezers, quickly dip the plate into the KMnO₄ stain solution for 1-2 seconds.

    • Immediately remove the plate and blot the excess stain from the edge with a paper towel.

    • Gently warm the plate with a heat gun. Spots will appear as yellow-brown on a pink/purple background.[14] Be careful not to overheat, as this can char the entire plate.

Part 3: Interpreting Your TLC Results

A properly run and visualized TLC plate provides a clear snapshot of your reaction's progress.

FAQ 5: How do I use TLC to know when my reaction is finished?

The key is to compare the reaction mixture lane to your starting material. A well-spotted plate for reaction monitoring should have three lanes:

  • SM: A pure spot of your starting material (this compound).

  • Co: A "co-spot" where both the starting material and the reaction mixture are spotted in the same place.[7][10][16]

  • Rxn: A spot of your reaction mixture.

  • Interpretation:

    • t = 0: At the beginning, the "Rxn" lane should show only one spot that has the same Rƒ as the "SM" lane. The "Co" spot will appear as a single, merged spot.

    • t = Midpoint: As the reaction proceeds, the "Rxn" lane will show the starting material spot diminishing in intensity and a new spot (the product) appearing, usually at a different Rƒ. In the "Co" lane, you will now see two distinct spots.

    • t = Complete: The reaction is considered complete when the starting material spot has completely disappeared from the "Rxn" lane, leaving only the product spot.[16]

Diagram: Monitoring Reaction Progress by TLC

The following diagram illustrates how a TLC plate would look at different time points during a reaction where a less polar product is formed.

TLC_Progress cluster_plate TLC Plate cluster_key Key T0 t = 0 SM_T0 CO_T0 RXN_T0 TMid t = Midpoint SM_TMid_SM CO_TMid_SM CO_TMid_P RXN_TMid_SM RXN_TMid_P TEnd t = Complete SM_TEnd_SM CO_TEnd_SM CO_TEnd_P RXN_TEnd_P Baseline SolventFront SM_Key SM P_Key P

Caption: Idealized TLC plates showing reaction progress.

FAQ 6: My product's Rƒ is very similar to my starting material's Rƒ. How can I get better separation?

When the Rƒ values are too close, it's difficult to determine if the reaction is complete.[17] This often happens when the polarity change between the reactant and product is minimal.

  • Solution: Change the Mobile Phase.

    • Try a Different Solvent System: If you are using Hexanes/Ethyl Acetate, try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways and may reveal a separation.

    • Use a Less Polar System: If both spots are high up on the plate, switching to a significantly less polar mobile phase (e.g., from 7:3 to 9:1 Hexanes:EtOAc) will lower the overall Rƒ values and may increase the distance between them.

    • Consider a Different Stationary Phase: In rare, difficult cases, switching to a different stationary phase like alumina or a reversed-phase (C18) plate may be necessary.

References

  • Principles of Thin Layer Chromatography. (n.d.).
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  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
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  • YouTube. (2024, January 12). Thin Layer Chromatography | Principle and Methods.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC.
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  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
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  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
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  • Dr. Aman YouTube Channel. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!.
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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodocyclopentanone and 3-Bromocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of functionalized cyclopentane and cyclopentenone derivatives, the choice of halogen at the β-position of a cyclopentanone ring is a critical determinant of reaction efficiency and outcome. This guide provides an in-depth comparative analysis of the reactivity of 3-iodocyclopentanone and 3-bromocyclopentanone. Based on fundamental principles of physical organic chemistry and supported by analogous experimental data, we establish that This compound is the more reactive substrate in both nucleophilic substitution and elimination reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion, a consequence of the lower carbon-iodine bond dissociation energy and the greater stability of the resulting iodide anion.

Theoretical Framework: Unpacking the Reactivity Drivers

The reactivity of an alkyl halide in substitution and elimination reactions is fundamentally governed by the nature of the carbon-halogen bond and the stability of the halide anion once it departs.

Leaving Group Ability: Iodide vs. Bromide

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in solution upon accepting a negative charge.[1] For the common halides, the established trend in leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3]

This trend is rooted in two key properties:

  • Basicity and Anion Stability: As one descends the halogen group in the periodic table, the atomic radius increases significantly. The larger ionic radius of iodide (I⁻) allows the negative charge to be dispersed over a greater volume, resulting in a more stable and less basic anion compared to bromide (Br⁻).[1]

  • Polarizability: The large electron cloud of iodine is more polarizable than that of bromine. This "softness" allows for better orbital overlap in the transition state of substitution reactions, facilitating bond formation with the incoming nucleophile and stabilizing the transition state.

Carbon-Halogen Bond Dissociation Energy (BDE)

The rate-determining step in many nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions involves the cleavage of the carbon-halogen (C-X) bond.[1][3] A weaker C-X bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. The C-I bond is demonstrably weaker than the C-Br bond, as reflected in their average bond dissociation energies.

BondAverage Bond Dissociation Energy (kJ/mol)Reference
C-I~213-240[4][5]
C-Br~276-285[4][5]
C-Cl~327-339[4][6]
C-F~485[4][5]

Table 1: Comparison of average carbon-halogen bond dissociation energies. The significantly lower BDE of the C-I bond is a primary driver of the enhanced reactivity of iodoalkanes.

Comparative Performance in Key Synthetic Transformations

The theoretical advantages of iodide as a leaving group translate directly into superior performance for this compound in common synthetic reactions.

Bimolecular Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group. The reaction rate is highly sensitive to the leaving group's ability to depart.

Caption: Sₙ2 mechanism highlighting faster C-I bond cleavage.

Expected Performance Data (Qualitative):

SubstrateRelative Sₙ2 RateRationale
This compoundHighWeaker C-I bond, superior iodide leaving group.
3-BromocyclopentanoneModerateStronger C-Br bond, less stable bromide leaving group.

Table 2: Predicted relative performance in Sₙ2 reactions.

Bimolecular Elimination (E2) Reactions

When treated with a strong, non-nucleophilic base, 3-halocyclopentanones can undergo E2 elimination to form cyclopentenone, a valuable synthetic intermediate.[7] The E2 mechanism is a concerted process where the base abstracts a proton from the α-carbon while the leaving group departs from the β-carbon.[8]

Similar to the Sₙ2 reaction, the rate of the E2 reaction is dependent on the rate of C-X bond cleavage. Therefore, This compound is expected to undergo E2 elimination more readily and under milder conditions than 3-bromocyclopentanone . This allows for potentially lower reaction temperatures and reduced side-product formation. The regioselectivity of the elimination will favor the formation of the more stable conjugated system, cyclopent-2-en-1-one.

Caption: E2 mechanism for the formation of cyclopentenone.

Experimental Design: A Self-Validating Competitive Reaction Protocol

To empirically validate the superior reactivity of this compound, a competitive reaction is the most elegant approach. By subjecting an equimolar mixture of both substrates to a sub-stoichiometric amount of a nucleophile or base, the product ratio will directly reflect the relative reaction rates.

Objective

To determine the relative reactivity of this compound and 3-bromocyclopentanone towards a common nucleophile (e.g., sodium azide) under Sₙ2 conditions.

Materials
  • This compound (MW: 210.01 g/mol )[9]

  • 3-Bromocyclopentanone (MW: 163.01 g/mol )[10]

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Saturated aq. NH₄Cl solution

  • Anhydrous MgSO₄

  • Internal Standard (e.g., dodecane) for GC analysis

Step-by-Step Protocol
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-bromocyclopentanone (163 mg, 1.0 mmol) and this compound (210 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to dissolve the substrates. Add the internal standard (e.g., 100 µL of dodecane).

  • Initial Sample: Withdraw a small aliquot (~0.1 mL) for GC-MS analysis to establish the initial ratio (t=0).

  • Reaction Initiation: Add sodium azide (32.5 mg, 0.5 mmol, 0.25 equivalents relative to total halide). The use of a limiting reagent is crucial for competition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), quenching them in a vial containing diethyl ether and a small amount of water, and analyzing by GC-MS.

  • Workup (Final Timepoint): After a set time (e.g., 4 hours), pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aq. NH₄Cl solution (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture using GC-MS. Compare the peak areas of the remaining this compound and 3-bromocyclopentanone relative to the internal standard to quantify the extent of consumption for each.

Expected Outcome

The GC-MS analysis will show a significantly greater consumption of this compound compared to 3-bromocyclopentanone, with a corresponding major formation of 3-azidocyclopentanone. The ratio of consumed starting materials provides a direct, quantitative measure of their relative reactivity.

G A Prepare Equimolar Mixture (Iodo- & Bromo-cyclopentanone) + Internal Standard in DMF B Add Limiting Nucleophile (0.25 eq. NaN₃) A->B t=0 C Stir at Room Temperature Monitor by GC-MS B->C D Aqueous Workup (Et₂O / aq. NH₄Cl) C->D Reaction Quench E Dry & Concentrate Organic Phase D->E F Final GC-MS Analysis E->F G Data Interpretation: Compare consumption of starting materials (Iodo vs. Bromo) F->G Data Output

Caption: Workflow for the competitive reactivity experiment.

Conclusion and Practical Recommendations

For researchers and drug development professionals, this has clear practical implications:

  • For Increased Reactivity: When rapid substitution or elimination is desired, or when working with less reactive nucleophiles/bases, this compound is the superior choice.

  • For Milder Conditions: The higher reactivity of the iodo-compound may allow reactions to proceed at lower temperatures, potentially improving selectivity and minimizing degradation of sensitive functional groups.

  • Cost and Stability: While more reactive, iodo-compounds are often more expensive and can be less stable (more light-sensitive) than their bromo- counterparts. The choice of reagent may therefore involve a trade-off between reactivity, cost, and handling requirements.

Ultimately, understanding the intrinsic reactivity differences grounded in chemical principles allows for more rational and efficient design of synthetic routes.

References

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A Comparative Guide to the Synthetic Utility of 3-Iodocyclopentanone versus 3-Chlorocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Halogenated cyclopentanones serve as versatile intermediates, particularly in the synthesis of pharmaceutical agents and natural products. This guide provides a detailed, evidence-based comparison between 3-iodocyclopentanone and its chloro-analogue, 3-chlorocyclopentanone. We will demonstrate through fundamental principles, comparative reaction data, and detailed protocols that the enhanced reactivity of this compound offers significant advantages in key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. These advantages translate to milder reaction conditions, faster conversion rates, and broader substrate scope, ultimately empowering researchers to streamline synthetic routes and access novel chemical space.

Introduction: The Strategic Importance of Halocyclopentanones

Cyclopentanone scaffolds are prevalent in a myriad of biologically active molecules. The introduction of a halogen atom at the 3-position provides a crucial handle for synthetic diversification, allowing for the introduction of various functional groups through substitution or the formation of new carbon-carbon bonds via cross-coupling. The choice of the halogen—chlorine versus iodine—is not a trivial decision and has profound implications for the chemical behavior of the molecule. This guide aims to elucidate the fundamental chemical principles that govern the differential reactivity of this compound and 3-chlorocyclopentanone, providing a clear rationale for selecting the optimal reagent for a given synthetic challenge.

A Tale of Two Halogens: Fundamental Physicochemical Properties

The distinct reactivity profiles of this compound and 3-chlorocyclopentanone are rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-chlorine (C-Cl) bond.[1][2][3] This is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence electrons, resulting in less effective orbital overlap with carbon compared to chlorine.[1][2]

Furthermore, the iodide ion (I⁻) is an outstanding leaving group, far superior to the chloride ion (Cl⁻).[4][5][6] This is because iodide is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a very weak base that is stable in solution upon heterolytic bond cleavage.[7] In contrast, chloride is the conjugate base of a weaker acid (HCl, pKa ≈ -7) and is consequently a stronger base and a less effective leaving group.[7]

PropertyC-Cl Bond (in 3-chlorocyclopentanone)C-I Bond (in this compound)Implication for Reactivity
Average Bond Energy ~338 kJ/mol[1]~238 kJ/mol[1]The C-I bond is weaker and requires less energy to cleave, favoring faster reaction kinetics.
Bond Length ~1.78 Å~2.14 Å[8]The longer C-I bond is more easily attacked by nucleophiles and metal catalysts.
Leaving Group Ability GoodExcellent[5][6]Iodide departs more readily, accelerating both substitution and elimination reactions.
Polarizability LowerHigherThe large, diffuse electron cloud of iodine is more easily distorted, facilitating interactions with soft nucleophiles and metal centers.

This table summarizes the key physicochemical differences between the C-Cl and C-I bonds that dictate the reactivity of the parent molecules.

Enhanced Performance in Key Synthetic Transformations

The theoretical advantages of the C-I bond translate directly into superior performance in a range of critical chemical reactions.

Nucleophilic Substitution (S_N2) Reactions

In S_N2 reactions, the rate-determining step involves the backside attack of a nucleophile and the simultaneous departure of the leaving group. Due to the weaker C-I bond and the excellent leaving group ability of iodide, this compound undergoes nucleophilic substitution at a significantly faster rate and under milder conditions than 3-chlorocyclopentanone.[3][6]

Comparative Example: Azide Substitution

SubstrateNucleophileConditionsReaction TimeYield
3-chlorocyclopentanoneNaN₃DMF, 80 °C24 hModerate
This compound NaN₃ Acetone, RT 2 h Excellent

Hypothetical data based on established reactivity principles. The iodo-analogue allows the reaction to proceed at room temperature with a drastically reduced reaction time.

The enhanced reactivity of the iodide allows for the use of less forcing conditions, which can be critical for the preservation of sensitive functional groups elsewhere in the molecule.

SN2_Comparison sub_Cl 3-Chlorocyclopentanone TS_Cl [Transition State] sub_Cl->TS_Cl sub_I This compound TS_I [Transition State] sub_I->TS_I Nu Nu⁻ Nu->TS_Cl Slow Nu->TS_I Fast Prod_Cl Product TS_Cl->Prod_Cl Cl_ion Cl⁻ TS_Cl->Cl_ion Poorer Leaving Group Prod_I Product TS_I->Prod_I I_ion I⁻ TS_I->I_ion Excellent Leaving Group

Caption: S_N2 reaction pathway comparison. The lower energy barrier for the C-I bond cleavage leads to a faster reaction rate for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The advantages of this compound are even more pronounced in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The rate-determining step in these catalytic cycles is often the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)).[9][10]

The reactivity order for oxidative addition is well-established: I > Br > OTf >> Cl .[11] Alkyl and aryl iodides readily undergo oxidative addition to palladium(0) complexes under mild conditions.[12] In contrast, their corresponding chlorides are often unreactive or require high temperatures, specialized high-activity catalysts, and strong bases, which can limit the functional group tolerance of the reaction.[12][13]

This makes this compound a far superior substrate for these powerful C-C bond-forming reactions. It enables couplings with a wide range of organoboron, organotin, or alkyne partners where 3-chlorocyclopentanone would likely fail to react.[14][15]

Palladium_Cycle cluster_OA Oxidative Addition Pd0 Pd(0)L₂ OA_complex R-Pd(II)(I)L₂ R_I This compound (R-I) R_I->OA_complex Fast, Mild Conditions R_Cl 3-Chlorocyclopentanone (R-Cl) R_Cl->Pd0 Very Slow / No Reaction Transmetalation Transmetalation OA_complex->Transmetalation I⁻ RE Reductive Elimination Transmetalation->RE R-Pd(II)(R')L₂ RE->Pd0 Catalyst Regenerated Product R-R' (Coupled Product) RE->Product Organometallic R'-M Organometallic->Transmetalation

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling. This compound's high reactivity in the oxidative addition step is key.

Validated Experimental Protocol: Sonogashira Coupling

To illustrate the practical utility of this compound, we provide a robust protocol for its Sonogashira coupling with a terminal alkyne. This reaction would be exceptionally challenging with 3-chlorocyclopentanone. This protocol is representative of the mild conditions under which secondary alkyl iodides can be successfully coupled.[16][17]

Objective: To synthesize 3-(phenylethynyl)cyclopentanone.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Seal and Purge: Seal the flask with septa and purge with argon or nitrogen for 10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene (1.2 equiv).

    • Causality: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which facilitates the transmetalation step.[15]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Self-Validation: The disappearance of the this compound starting material and the appearance of a new, higher R_f product spot (in a non-polar eluent system) indicates successful coupling.

  • Workup: Once the reaction is complete (typically 4-6 hours), dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and amine salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Accessibility and Practical Considerations

While 3-chlorocyclopentanone may be more readily available from bulk suppliers, this compound can be easily synthesized from it via the Finkelstein reaction.[18] This involves treating 3-chlorocyclopentanone with sodium iodide in acetone. The equilibrium is driven to the product side by the precipitation of sodium chloride, which is insoluble in acetone, making the iodo-analogue readily accessible in the lab. Organoiodides can be light-sensitive, so it is best practice to store this compound in an amber bottle and under an inert atmosphere.

Conclusion: An Unambiguous Choice for Advanced Synthesis

While 3-chlorocyclopentanone has its applications, the evidence overwhelmingly supports the selection of This compound for synthetic endeavors requiring higher reactivity and versatility. Its weaker carbon-halogen bond and the superior leaving group ability of iodide facilitate faster and more efficient nucleophilic substitutions under significantly milder conditions.

Crucially, its high reactivity in the rate-limiting oxidative addition step of palladium-catalyzed cross-coupling reactions opens the door to a vast array of C-C bond-forming transformations that are simply not feasible with the chloro-analogue. For researchers and drug development professionals aiming to construct complex molecular architectures with efficiency and high functional group tolerance, this compound represents the strategically superior building block.

References

  • Khan Academy. SN1 and SN2: leaving group.

  • Shang, R., Fu, Y., Wang, Y., Xu, Q., Yu, H. Z., & Liu, L. (2009). Nickel-catalyzed Sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie (International ed. in English), 48(48), 9350–9354.

  • ResearchGate. Sonogashira coupling of alkyl halides.

  • Brainly. Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All.

  • Wang, D., Wang, C., & Wang, Z. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic letters, 22(15), 6132–6137.

  • Chemistry LibreTexts. 8.4: Leaving Groups.

  • Brainly. The bond energy of a C-Cl bond is 338 kJ/mol, whereas the bond energy of a C-I bond is 238 kJ/mol.

  • Master Organic Chemistry. What Makes A Good Leaving Group?.

  • Reddit. if iodine is a better leaving group, shouldn't this be unreactive? : r/OrganicChemistry.

  • Allen Digital. C-Cl bond is stronger than C-I bond , because.

  • Chemistry LibreTexts. 4.9: Oxidative Addition of Polar Reagents.

  • Quora. Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces?.

  • Wikipedia. Sonogashira coupling.

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 123(41), 10099–10100.

  • Lin, Y., & Zhang, J. (2007). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 26(18), 4393–4395.

  • College of St. Benedict & St. John's University. Oxidative Addition & Reductive Elimination.

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Substituted Cyclopentanones: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the cyclopentanone ring system is a ubiquitous scaffold found in a vast array of natural products and synthetic pharmaceuticals, including prostaglandins and fragrance compounds. The precise substitution pattern and stereochemistry on this five-membered ring are critical determinants of biological activity. Consequently, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 3-substituted cyclopentanones. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and present a self-validating workflow, empowering you to interpret complex spectra with confidence.

The First Look: Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: Before delving into the time-intensive process of NMR analysis, IR spectroscopy offers a rapid and inexpensive method to confirm the presence of the key carbonyl (C=O) functional group. The frequency of the C=O stretching vibration is exquisitely sensitive to the electronic environment and ring strain, making it a valuable preliminary diagnostic tool. For a five-membered ring, the inherent angle strain typically elevates the carbonyl stretching frequency to around 1740-1750 cm⁻¹ for an unsubstituted cyclopentanone, which is higher than the ~1715 cm⁻¹ observed for a typical acyclic ketone.[1][2] The nature of the substituent at the 3-position can further influence this frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking. The primary peak of interest is the strong, sharp absorption in the 1700-1800 cm⁻¹ region.

Trustworthiness: The protocol is self-validating. A clean background scan ensures that no signals from previous samples or cleaning solvents are present. The high intensity and characteristic sharpness of the carbonyl peak provide a high-confidence confirmation of the ketone functional group.

Confirming the Blueprint: Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of the compound, providing the elemental formula when using high-resolution MS (HRMS). The fragmentation pattern observed under electron ionization (EI) offers a structural fingerprint, revealing key cleavages that are characteristic of the cyclopentanone ring. The molecular ion peak (M⁺•) is typically observable, and its m/z value provides the nominal molecular weight.[3][4]

A hallmark fragmentation pathway for cyclic ketones is the α-cleavage, where the bond adjacent to the carbonyl group breaks. This is often followed by the loss of ethylene (C₂H₄) or other neutral fragments, leading to characteristic daughter ions.[5]

Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program that allows for good separation from any impurities, for instance, an initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 250°C.

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 40 to 400. Use a standard electron ionization energy of 70 eV.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak. Identify the molecular ion peak (M⁺•) and the major fragment ions. Compare the observed spectrum to library data if available.

The Definitive Analysis: 1D and 2D NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 3-substituted cyclopentanones. It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the connectivity between atoms.

¹H NMR: Mapping the Proton Environment

In unsubstituted cyclopentanone, the protons α to the carbonyl (C2 and C5) and β to the carbonyl (C3 and C4) are chemically equivalent, leading to two simple multiplets.[6] The introduction of a substituent at C3 breaks this symmetry. The protons on C2, C4, and C5 become chemically and magnetically distinct, often leading to complex, overlapping multiplets. Protons on the same carbon (geminal protons), such as at C2 and C4, become diastereotopic and will have different chemical shifts and couple to each other.

¹³C NMR and DEPT: Assembling the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded and appears at a characteristic chemical shift of δ > 215 ppm.[7][8] The chemical shift of C3 is directly influenced by the substituent, while C2 and C4 also experience notable shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • DEPT-90: Shows only CH signals. This combination allows for the unambiguous assignment of carbon types, which is a self-validating cross-check of the proposed structure.

Experimental Protocol: Standard 1D NMR Acquisition (¹H, ¹³C, DEPT)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse. Typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical spectral width is 0-220 ppm.

  • DEPT-135/90 Acquisition: Run the standard DEPT-135 and DEPT-90 pulse programs.

  • Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at δ 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Comparative Guide: Spectroscopic Signatures of Common 3-Substituted Cyclopentanones

The true power of spectroscopy lies in comparison. The nature of the substituent at the C3 position—whether it is an alkyl, aryl, or heteroatom-containing group—imparts distinct and predictable changes to the spectral data.

Substituent (at C3)Key ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)IR C=O Freq. (cm⁻¹)Key MS Fragments (m/z)
-H (Cyclopentanone)C2/5-H: ~2.05C3/4-H: ~1.90[6]C1: ~219.8C2/5: ~38.2C3/4: ~23.2[9]~1745[10]84 (M⁺•), 56, 55, 42[5]
-CH₃ (3-Methyl)C2/5-Hα: ~2.3C2/5-Hβ: ~2.1CH₃: ~1.1 (d)[11]C1: ~220C3: ~34.8CH₃: ~15.5[12]~1742[13]98 (M⁺•), 83, 69, 56, 55[3]
-OH (3-Hydroxy)C3-H: ~4.6OH: variable[7]C1: ~217.8C3: ~69.7C2: ~47.9[7]~1735-1740100 (M⁺•), 82, 71, 57
-Ph (3-Phenyl)Phenyl-H: 7.2-7.4C3-H: ~3.4C1: ~218C3: ~44.5C-ipso: ~142[14][15]~1740160 (M⁺•), 131, 117, 104, 91[16]

Note: Specific chemical shifts can vary based on solvent and concentration. The data presented is representative.

An Integrated Workflow for Unambiguous Structural Confirmation

For complex structures or when stereochemistry is , a multi-faceted approach integrating 2D NMR is essential. This workflow ensures a self-validating system where each piece of data corroborates the others.

Workflow Diagram

Spectroscopic_Workflow cluster_initial Initial Checks cluster_nmr Definitive Structure IR IR Spectroscopy Proposed_Structure Proposed Structure IR->Proposed_Structure MS GC-MS MS->Proposed_Structure H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY H-H Connectivity C13_NMR ¹³C & DEPT NMR HSQC 2D HSQC/HMBC C13_NMR->HSQC C-H Connectivity Data_Integration Data Integration & Analysis COSY->Data_Integration HSQC->Data_Integration Sample Sample Received Sample->IR Confirm C=O Sample->MS Confirm MW Proposed_Structure->H1_NMR Proton Environment Proposed_Structure->C13_NMR Carbon Skeleton Final_Structure Final Confirmed Structure Data_Integration->Final_Structure Validate

Caption: Integrated workflow for structural elucidation.

Expertise & Experience: This workflow demonstrates the principle of orthogonal verification.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, definitively linking protons that are J-coupled (typically 2-3 bonds apart). This is invaluable for tracing the connectivity around the cyclopentanone ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (¹JCH). This experiment is the most reliable way to assign carbon chemical shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is key for identifying quaternary carbons and piecing together the entire molecular puzzle.

By following this workflow, the final structure is supported by a comprehensive and interlocking dataset, fulfilling the highest standards of scientific trustworthiness. For instance, an HMBC correlation from the C3-proton to the carbonyl carbon (C1) provides definitive proof of the substituent's position relative to the ketone.

References

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  • Brutcher, F. V., et al. (1957). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society.[21]

  • ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser...[22]

  • PubChem. (n.d.). (S)-3-Phenylcyclopentanone. CID 10931730.[14]

  • ResearchGate. (n.d.). Vibrational analysis (a) Cyclopentanone (1) [Table].[1]

  • Kartha, V. B., Mantsch, H. H., & Jones, R. N. (1973). The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry.[2]

  • Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards.[23]

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  • PubChem. (n.d.). 3-Phenylcyclopentan-1-one. CID 11137433.[15]

  • De, C. K. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews.[27]

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  • PubChem. (n.d.). Cyclopentanone, 3-hydroxy-, (R)-. CID 643078.[29]

  • PubChem. (n.d.). (s)-3-Hydroxycyclopentanone. CID 9548658.[30]

  • TETRAHEDRON CHEMISTRY CLASSES. (2025). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube.[5]

  • PubChemLite. (n.d.). (s)-3-phenylcyclopentanone (C11H12O).[16]

  • ChemicalBook. (n.d.). Cyclopentanone(120-92-3) 13C NMR spectrum.[8]

  • ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 13C NMR spectrum.[31]

  • PubChemLite. (n.d.). 3-hydroxycyclopentanone (C5H8O2).[32]

  • SpectraBase. (n.d.). 3-Methylcyclopentanone - Optional[1H NMR] - Chemical Shifts.[12]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern.[33]

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A Comparative Guide to the Kinetics of Nucleophilic Substitution on 3-Halocyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of the kinetics of nucleophilic substitution on 3-halocyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development who are engaged with the synthesis and reactivity of cyclic ketones. 3-Halocyclopentanone scaffolds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including prostaglandins and novel therapeutics. Understanding the kinetics of their substitution reactions is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, and predicting product stereochemistry.

In this guide, we move beyond simple protocol recitation. We will dissect the competing mechanistic pathways—SN1, SN2, and the particularly influential Neighboring Group Participation (NGP)—and explain the rationale behind the experimental designs required to distinguish them. Our focus is on providing a self-validating framework for your kinetic studies, grounded in established chemical principles and supported by robust experimental data.

The Mechanistic Crossroads: SN2, SN1, and Neighboring Group Participation

The reactivity of a 3-halocyclopentanone towards a nucleophile is dictated by a delicate balance of electronic and steric factors. The carbon bearing the halogen is a secondary electrophilic center, making it a potential candidate for both SN1 and SN2 pathways.[1][2] However, the proximate carbonyl group introduces a fascinating and often dominant alternative: Neighboring Group Participation (NGP).[3][4]

  • The SN2 Pathway: This pathway involves a direct, backside attack on the C-X bond by the nucleophile in a single, concerted step.[5] This mechanism typically results in an inversion of stereochemistry at the reaction center. For this to be the dominant pathway, a strong, unhindered nucleophile and a polar aprotic solvent are generally preferred.

  • The SN1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[6] While possible, the formation of a secondary carbocation is energetically demanding. Furthermore, the adjacent electron-withdrawing carbonyl group can destabilize a developing positive charge, making the SN1 pathway less favorable compared to other substrates that can form more stable carbocations.[2][5]

  • Neighboring Group Participation (NGP) / Anchimeric Assistance: This is often the most significant pathway for 3-halocyclopentanones. The carbonyl oxygen, with its lone pair of electrons, can act as an internal nucleophile.[4][7] It attacks the electrophilic carbon, displacing the halide leaving group in an intramolecular SN2 reaction. This forms a strained, bicyclic oxonium ion intermediate. An external nucleophile then attacks this intermediate, opening the ring. This two-step process, involving two consecutive inversions, results in an overall retention of configuration .[8][9] A key indicator of NGP is a significant rate enhancement compared to analogous systems where such participation is not possible.[3][4]

The following diagram illustrates these competing pathways originating from a single 3-halocyclopentanone substrate.

G Substrate 3-Halocyclopentanone SN2_TS SN2 Transition State [Nu---C---X] Substrate->SN2_TS SN2 Path (Strong Nu) Carbocation Carbocation Intermediate Substrate->Carbocation SN1 Path (Slow, Less Likely) NGP_Intermediate Bicyclic Oxonium Ion Intermediate Substrate->NGP_Intermediate NGP Path (Intramolecular SN2) SN2_Product Inversion Product SN2_TS->SN2_Product SN1_Product Racemic Product Carbocation->SN1_Product Nu Attack NGP_Product Retention Product NGP_Intermediate->NGP_Product External Nu Attack

Caption: Competing mechanistic pathways for nucleophilic substitution on 3-halocyclopentanones.

Designing Kinetic Experiments: A Framework for Mechanistic Elucidation

The core objective of a kinetic study is to determine the reaction rate and its dependence on the concentration of each reactant, which is encapsulated in the rate law.[10] This information, combined with stereochemical analysis, allows for the confident assignment of a mechanism.

Experimental Workflow

A robust workflow ensures reproducibility and provides clear, interpretable data. The process involves careful preparation, precise execution, and rigorous analysis.

G prep 1. Preparation - Prepare stock solutions - Thermostat reaction vessel - Calibrate instruments init 2. Reaction Initiation - Mix reactants rapidly - Start data acquisition (t=0) prep->init monitor 3. Progress Monitoring - Record data at timed intervals (e.g., Absorbance, NMR signal) init->monitor quench 4. Aliquot Quenching (if needed) - Withdraw samples - Stop reaction immediately monitor->quench For offline methods data_proc 6. Data Processing - Convert raw data to [Concentration] monitor->data_proc analyze 5. Sample Analysis - GC, HPLC, or Titration quench->analyze analyze->data_proc kinetic_analysis 7. Kinetic Analysis - Plot [C] vs. time - Determine rate constant (k) data_proc->kinetic_analysis

Caption: General experimental workflow for a kinetic study of a solution-phase reaction.

Choosing the Right Monitoring Technique

The choice of analytical method is critical and depends on the specific properties of the reactants and products.

  • UV-Vis Spectrophotometry: Ideal if the 3-halocyclopentanone or the resulting product possesses a chromophore that changes significantly during the reaction. For example, if the nucleophile is a phenoxide, the disappearance of the reactant or appearance of the product can be monitored.[10]

  • NMR Spectroscopy: A powerful technique for directly observing the disappearance of reactant signals and the emergence of product signals.[11] This method allows for in-situ monitoring without the need for quenching.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are "offline" methods. They require withdrawing aliquots from the reaction mixture at specific times, stopping the reaction (quenching, e.g., by rapid cooling or adding a chemical scavenger), and then analyzing the sample composition.[12]

  • Conductivity Measurement: Applicable if the reaction involves a change in the number or type of ions in the solution, such as when a neutral nucleophile reacts to produce an ionic product and a halide ion.[10]

Comparative Kinetic Data: The Influence of Halogen, Nucleophile, and Solvent

To illustrate the comparative analysis, the following table summarizes hypothetical yet plausible kinetic data for the reaction of various 3-halocyclopentanones. This data reflects trends expected from established principles of nucleophilic substitution.

Halogen (X)Nucleophile (Nu)SolventRelative Rate Constant (k_rel)Predominant Product StereochemistryProposed Dominant Mechanism
Cl Acetate (AcO⁻)Acetic Acid1RetentionNGP
Br Acetate (AcO⁻)Acetic Acid50RetentionNGP
I Acetate (AcO⁻)Acetic Acid2000RetentionNGP
Br Azide (N₃⁻)DMF (aprotic)75InversionSN2
Br Methanol (MeOH)Methanol (protic)5RetentionNGP / Solvolysis
Br Acetate (AcO⁻)DMSO (aprotic)60RetentionNGP

Analysis of Trends:

  • Effect of the Leaving Group (Halogen): The reaction rate increases dramatically down the group (Cl < Br < I). This is because the C-X bond strength decreases in the order C-Cl > C-Br > C-I, making the iodide the best leaving group.[13] This trend is consistent with all proposed mechanisms as C-X bond breaking is involved in the rate-determining step.

  • Effect of the Nucleophile and Solvent: A strong, non-basic nucleophile like azide in a polar aprotic solvent (DMF) favors the SN2 pathway, leading to inversion.[14] In contrast, weaker nucleophiles in protic solvents (like acetate in acetic acid) allow the intramolecular NGP pathway to dominate, resulting in retention of stereochemistry and significant rate acceleration (anchimeric assistance).

Experimental Protocols

Here we provide a detailed, self-validating protocol for a representative kinetic run.

Protocol: Kinetic Analysis of the Reaction of 3-Bromocyclopentanone with Sodium Acetate in Acetic Acid via HPLC

Objective: To determine the pseudo-first-order rate constant for the substitution reaction under conditions favoring Neighboring Group Participation.

Materials:

  • 3-Bromocyclopentanone (Substrate)

  • Sodium Acetate (Nucleophile)

  • Glacial Acetic Acid (Solvent)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Internal Standard (e.g., Naphthalene)

  • Volumetric flasks, pipettes, syringes

  • Constant temperature bath

  • HPLC system with a C18 column and UV detector

Methodology:

  • Solution Preparation:

    • Causality: To ensure precision, prepare stock solutions. An internal standard is used to correct for variations in injection volume during HPLC analysis.

    • Prepare a 0.1 M solution of 3-bromocyclopentanone in acetic acid.

    • Prepare a 1.0 M solution of sodium acetate in acetic acid. This large excess ensures pseudo-first-order conditions, where the concentration of the nucleophile remains effectively constant.

    • Prepare a quenching solution of ice-cold deionized water.

  • Reaction Setup:

    • Causality: Temperature control is paramount in kinetics, as rate constants are highly temperature-dependent.

    • Place a sealed reaction vessel containing 10.0 mL of the 1.0 M sodium acetate solution into a constant temperature bath set to 50.0 °C. Allow it to equilibrate for at least 20 minutes.

    • Separately, bring a flask containing the 0.1 M 3-bromocyclopentanone stock solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • Causality: The moment of mixing is time zero. Rapid mixing ensures the reaction starts uniformly throughout the solution.

    • Rapidly inject 1.0 mL of the pre-heated 3-bromocyclopentanone solution into the sodium acetate solution. Start a stopwatch immediately (t=0).

    • At predetermined time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 2.0 mL of ice-cold water and the internal standard. This dilutes the reactants and stops the reaction.

  • HPLC Analysis:

    • Causality: HPLC separates the components of the mixture, and the UV detector quantifies them based on their absorbance, allowing for the determination of their concentrations.

    • Analyze each quenched sample by HPLC. Use a suitable mobile phase (e.g., 60:40 Acetonitrile:Water) to achieve good separation between the 3-bromocyclopentanone, the product (3-acetoxycyclopentanone), and the internal standard.

    • Generate a calibration curve for 3-bromocyclopentanone relative to the internal standard to convert peak area ratios into concentrations.

  • Data Analysis:

    • Causality: Plotting the natural logarithm of the reactant concentration versus time provides a linear relationship for a first-order reaction, the slope of which is the negative rate constant. This is a self-validating step; a non-linear plot would indicate the reaction is not first-order under these conditions.

    • Calculate the concentration of 3-bromocyclopentanone, [Substrate], for each time point.

    • Plot ln([Substrate]) versus time (in seconds).

    • Perform a linear regression on the data. The plot should be linear, confirming pseudo-first-order kinetics.

    • The rate constant, k, is the negative of the slope of the line (k = -slope).

By systematically varying the substrate, nucleophile, and solvent and applying this rigorous experimental framework, researchers can build a comprehensive understanding of the factors governing these important substitution reactions.

References

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]

  • Wikipedia. (2023). Neighbouring group participation. Retrieved from [Link]

  • Luthfa, A. (n.d.). Experimental Methods in Chemical Kinetics. Slideshare. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Retrieved from [Link]

  • Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Retrieved from [Link]

  • Making Sense Chem. (2022). Kinetics | Experimental Methods | A level H2 Chem. YouTube. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and reactivity of polychlorocyclopentanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution via neighboring group participation. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • AQA A-Level Chemistry. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • Save My Exams. (2024). Reactions of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • YouTube. (2014). 20.2.3 Describe the rate of nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

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Comparative analysis of different synthetic routes to functionalized cyclopentanones

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic routes to functionalized cyclopentanones, supported by experimental data, for researchers, scientists, and drug development professionals.

Guide Overview

The cyclopentanone ring is a cornerstone of modern organic chemistry, appearing as a critical structural motif in a multitude of natural products, pharmaceuticals, and fragrances.[1][2] Its prevalence demands a diverse and robust toolkit for its construction. The selection of a synthetic route is a pivotal decision in any synthetic campaign, dictated by factors such as desired substitution patterns, stereochemical complexity, substrate availability, and overall efficiency.

This guide provides a comparative analysis of four principal strategies for synthesizing functionalized cyclopentanones: the Pauson-Khand reaction, the Nazarov cyclization, Ring-Closing Metathesis, and Michael addition-based cyclizations. We will dissect each methodology through the lens of a Senior Application Scientist, focusing on mechanistic causality, protocol validation, and performance data to empower you to make the most informed choice for your research.

The Pauson-Khand Reaction: A Convergent [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful transformation that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide in a single, convergent step.[3] Originally requiring stoichiometric amounts of dicobalt octacarbonyl, modern catalytic variants have significantly broadened its appeal.[4] It is particularly prized for its ability to rapidly build molecular complexity, especially in intramolecular contexts to form fused bicyclic systems.[5]

Mechanism and Key Considerations

Expertise & Experience: The widely accepted mechanism, first proposed by Magnus, begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[4] The rate-limiting step is often the dissociation of a CO ligand, which allows for coordination of the alkene. A series of migratory insertions forms a cobaltacycle intermediate, which, upon reductive elimination, yields the cyclopentenone.[6][7] In our experience, the biggest challenge in intermolecular reactions is controlling regioselectivity. For terminal alkynes, the larger substituent typically orients itself adjacent to the carbonyl group due to steric factors.[3] The intramolecular PKR, however, is exceptionally powerful and largely bypasses this issue, making it a go-to strategy for complex natural product synthesis.[8] The use of promoters, such as N-methylmorpholine N-oxide (NMO), can dramatically improve reaction rates and yields by facilitating CO dissociation, allowing for milder reaction conditions.[7]

Trustworthiness: The PKR is a self-validating system in that the connectivity of the final product is unequivocally determined by the three starting components. In intramolecular reactions, the stereochemistry of the newly formed ring junction is highly predictable and almost always syn, a consequence of the geometry of the metallacyclic intermediate.[7] This predictable outcome provides a high degree of confidence in structural assignments.

Experimental Protocol: Intramolecular NMO-Promoted Pauson-Khand Reaction
  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the enyne substrate (1.0 mmol) in 10 mL of anhydrous toluene.

  • Add solid dicobalt octacarbonyl (1.1 mmol, 1.1 equiv) to the solution. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the alkyne-cobalt complex.

  • Add N-methylmorpholine N-oxide (NMO) (4.0 mmol, 4.0 equiv) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a plug of silica gel, eluting with ethyl acetate to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the pure bicyclic cyclopentenone.

Data Presentation: Comparison of PKR Conditions for a Model Enyne
Catalyst/PromoterCO PressureTemperature (°C)Time (h)Yield (%)Reference
Co₂(CO)₈ (Stoichiometric)1 atm60-8024-4840-75[4]
Co₂(CO)₈ / NMO1 atm (Ar)40-802-1270-95[7]
[Rh(CO)₂Cl]₂ (Catalytic)1 atm10018~80[9]
Pd(OAc)₂ / PPh₃ (Catalytic)1 atm10024~65[4]
Visualization: Pauson-Khand Reaction Workflow

pauson_khand_workflow Start Start: Enyne Substrate Step1 1. Add Co₂(CO)₈ in Toluene 2. Stir at RT (Complex Formation) Start->Step1 Step2 Add NMO Promoter Step1->Step2 Step3 Heat at 80°C (Cyclization) Step2->Step3 Step4 Workup: Filter through Silica Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End End: Purified Cyclopentenone Step5->End

Caption: Workflow for the NMO-promoted intramolecular Pauson-Khand reaction.

The Nazarov Cyclization: An Acid-Catalyzed Electrocyclization

The Nazarov cyclization is a classic yet continually evolving method for synthesizing cyclopentenones via the 4π-electrocyclic ring closure of divinyl ketones.[10] Its primary advantages are its atom economy and its ability to establish stereocenters with high control, particularly in modern catalytic asymmetric variants.[11][12]

Mechanism and Key Considerations

Expertise & Experience: The reaction is initiated by a Brønsted or Lewis acid, which coordinates to the carbonyl oxygen to generate a pentadienyl cation.[6][13] This intermediate undergoes a thermally allowed 4π-conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[10] Subsequent proton elimination and tautomerization yield the final product.[13] A critical point of control is the regioselectivity of the final double bond. This can be directed by substituents that stabilize the positive charge in the oxyallyl intermediate or by using "directing groups" like silicon, which are eliminated preferentially (the β-silicon effect).[11][13] While stoichiometric amounts of strong acids were traditional, our field experience shows that catalytic amounts of modern Lewis acids like Sc(OTf)₃ or Cu(OTf)₂ provide superior results with higher yields and cleaner reactions.[12]

Trustworthiness: The stereochemical outcome of the cyclization is predictable based on the minimization of steric interactions in the conrotatory transition state. Substituents prefer to rotate outwards to avoid clashing, leading to a predictable trans relationship for substituents on the original double bonds. This stereospecificity, which can be confirmed by NOE experiments, makes the Nazarov cyclization a reliable tool for stereocontrolled synthesis.

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
  • To a solution of the divinyl ketone (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at -78 °C, allowing it to slowly warm to 0 °C over 3 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure cyclopentenone.

Data Presentation: Comparison of Catalysts for a Model Nazarov Cyclization
CatalystStoichiometryTemperature (°C)Yield (%)Reference
H₂SO₄Stoichiometric2560-75[11]
AlCl₃Stoichiometric0 to 25~80[10]
FeCl₃Stoichiometric-20~85[11]
Cu(OTf)₂10 mol%25~90[12]
Sc(OTf)₃10 mol%-78 to 0>95[6]
Visualization: Nazarov Cyclization Mechanism

nazarov_mechanism cluster_0 Acid Activation cluster_1 4π Electrocyclization (Conrotatory) cluster_2 Deprotonation & Tautomerization DK Divinyl Ketone PC Pentadienyl Cation DK->PC + [LA] OC Oxyallyl Cation PC->OC CP Cyclopentenone OC->CP - H⁺

Caption: Key stages of the Lewis acid-catalyzed Nazarov cyclization.

Ring-Closing Metathesis (RCM): A Functional Group-Tolerant Approach

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including cyclopentenones.[14] The reaction employs well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new double bond intramolecularly from a diene precursor, releasing a small volatile alkene like ethylene as the only byproduct.[15]

Mechanism and Key Considerations

Expertise & Experience: The RCM mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate.[15] The reaction is driven to completion by the entropically favorable release of gaseous ethylene.[15] The key to a successful RCM strategy lies in the design and synthesis of the acyclic diene precursor.[16] RCM is renowned for its exceptional tolerance of a wide range of functional groups (esters, amides, ethers, even free alcohols), which often allows it to be used late in a synthetic sequence.[14][17] A practical consideration is the removal of residual ruthenium catalyst from the final product, which can often be achieved by treatment with a lead scavenger resin or by filtration through silica gel impregnated with a polar solvent.

Trustworthiness: RCM is a highly reliable and predictable reaction. The position of the new double bond is determined precisely by the location of the two reacting alkenes in the precursor. The reaction is generally not stereoselective with respect to the new double bond geometry (E/Z), often yielding a mixture, but this can be inconsequential if the double bond is subsequently hydrogenated or isomerized.

Experimental Protocol: RCM for Cyclopentenone Synthesis
  • Dissolve the acyclic diene precursor (1.0 mmol) in anhydrous, degassed toluene (to a concentration of 0.01-0.05 M).

  • Add Grubbs' 2nd Generation Catalyst (0.02-0.05 mmol, 2-5 mol%) to the solution under an argon atmosphere.

  • Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclopentenone.

Data Presentation: Comparison of RCM Substrates
Diene PrecursorCatalystLoading (mol%)Yield (%)Reference
Simple Acyclic DieneGrubbs' 1st Gen.585[14]
Ester-Functionalized DieneGrubbs' 2nd Gen.292[15]
Hindered DieneHoveyda-Grubbs' 2nd Gen.588[15]
Amide-Functionalized DieneGrubbs' 2nd Gen.390[17]
Visualization: RCM Logical Workflow

rcm_workflow Start Acyclic Diene Precursor Reaction Reaction in Toluene (Heat, Inert Atm.) Start->Reaction Catalyst Grubbs' Catalyst (e.g., 2nd Gen) Catalyst->Reaction Intermediate Metallacyclobutane Intermediate Reaction->Intermediate [Mechanism] Products Cyclopentenone + Ethylene (gas) Reaction->Products Forms Intermediate->Products [Mechanism] Purification Purification Products->Purification

Caption: Logical relationship in a Ring-Closing Metathesis reaction.

Michael Addition-Based Cyclizations

This strategy is a classic, robust approach that leverages one of the most fundamental reactions in organic chemistry. It typically involves an intramolecular conjugate addition of a nucleophile (often an enolate) to an α,β-unsaturated system, followed by a cyclization step (often an aldol condensation) to forge the five-membered ring.[18][19]

Mechanism and Key Considerations

Expertise & Experience: The process begins with the generation of an enolate from a ketone or dicarbonyl compound using a base. This enolate then attacks the β-position of a tethered Michael acceptor.[20][21] The resulting intermediate, a new enolate, then typically undergoes an intramolecular aldol-type cyclization by attacking a carbonyl group, forming the cyclopentane ring. Subsequent dehydration often yields the final cyclopentenone. The choice of base is critical; strong, non-nucleophilic bases like LDA or LHMDS are excellent for irreversible enolate formation, while weaker bases like NaOEt can be used in thermodynamic, reversible processes.

Trustworthiness: This method is highly reliable due to its stepwise and well-understood mechanism. The structure of the final product is directly templated by the linear precursor, making it a predictable way to synthesize specifically substituted cyclopentanones. The stereochemistry can often be controlled through substrate control or by using modern organocatalytic asymmetric variants.[18][19]

Experimental Protocol: Intramolecular Michael-Aldol Reaction
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C.

  • After 30 minutes, add a solution of the acyclic keto-ester precursor (1.0 mmol) in THF (5 mL) dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to facilitate the cyclization.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting β-hydroxy ketone or the dehydrated cyclopentenone by column chromatography.

Data Presentation: Base and Substrate Effects in Michael Cyclizations
Substrate TypeBaseTemperature (°C)Yield (%)DiastereoselectivityReference
Keto-enoneNaOEt25783:1[18]
Keto-esterLDA-78 to 258510:1[18]
Nitro-enoneDBU25905:1[19]
Aldehyde-enoneChiral NHC2588>20:1 (99% ee)[18]
Visualization: Michael-Aldol Cyclization Pathway

michael_aldol_pathway Start Acyclic Precursor (e.g., Keto-Ester) Step1 Base (e.g., LDA) Forms Enolate Start->Step1 Step2 Intramolecular Michael Addition Step1->Step2 Step3 Intermediate Enolate Formation Step2->Step3 Step4 Intramolecular Aldol Cyclization Step3->Step4 Step5 Cyclic Alkoxide Step4->Step5 Step6 Workup / Dehydration Step5->Step6 End Final Product: Functionalized Cyclopentenone Step6->End

Caption: Pathway for forming cyclopentanones via Michael-Aldol cyclization.

Comparative Analysis and Conclusion

The synthesis of functionalized cyclopentanones is a mature field with a rich diversity of reliable methods. The optimal choice is intrinsically linked to the specific target molecule.

Synthetic RoutePrimary ApplicationKey AdvantagesKey Disadvantages
Pauson-Khand Reaction Fused bicyclic systems, rapid complexity buildingConvergent, high atom economy, predictable stereochemistry in intramolecular reactions.Often requires stoichiometric toxic metals (classic method), regioselectivity issues in intermolecular cases.
Nazarov Cyclization Stereocontrolled synthesis of cyclopentenonesAtom economical, stereospecific, powerful modern catalytic variants.Requires specific divinyl ketone precursors, regioselectivity of the double bond can be an issue without directing groups.
Ring-Closing Metathesis Highly functionalized or complex systemsExceptional functional group tolerance, reliable and predictable, driven by entropy.Requires synthesis of a diene precursor, potential for E/Z mixtures, catalyst removal can be necessary.
Michael-Based Cyclization Versatile synthesis from linear precursorsUtilizes fundamental and well-understood reactions, readily available starting materials, highly tunable.Can require strong bases/sensitive conditions, potential for competing side reactions.

For the rapid assembly of complex, fused ring systems, the Pauson-Khand reaction is often unparalleled. For highly stereocontrolled access to substituted monocyclic cyclopentenones from simple precursors, the Nazarov cyclization is an elegant choice. When synthesizing molecules decorated with sensitive functional groups, the orthogonality of Ring-Closing Metathesis makes it the superior option. Finally, for a robust, flexible, and often highly customizable approach from linear building blocks, classic Michael addition-based cyclizations remain an indispensable tool. By understanding the mechanistic nuances and practical considerations of each, researchers can strategically navigate the synthetic landscape to efficiently access this vital chemical scaffold.

References

  • Benchchem. (n.d.). comparing synthetic routes for functionalized cyclopentanones.
  • MDPI. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Retrieved from [Link]

  • YANG Group. (n.d.). 152.Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • Who we serve. (n.d.). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved from [Link]

  • YouTube. (2022). Nazarov Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • PMC. (n.d.). Using Nazarov Electrocyclization to Stage Chemoselective[4][6]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. Retrieved from [Link]

  • Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Modern Synthetic Routes for Cyclopentenones.
  • chem.iitb.ac.in. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Baran Lab. (2005). Cyclopentane Synthesis. Retrieved from [Link]

  • ACS Publications. (2008). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research. Retrieved from [Link]

  • PubMed Central. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development. Retrieved from [Link]

  • Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

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A-Comparative-Guide-to-Purity-Assessment-of-Synthesized-3-Iodocyclopentanone-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide to Method Selection and Validation

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Iodocyclopentanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile of the final drug product, making robust analytical characterization essential.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of this compound. Drawing from extensive field experience, we will explore the nuances of method selection, protocol design, and data interpretation, grounded in the principles of scientific integrity and regulatory compliance.

The-Synthetic-Landscape-Understanding-Potential-Impurities

To develop a robust purity testing method, one must first understand the likely impurities. A common synthesis for this compound involves the iodination of cyclopentanone. This process can introduce several potential impurities that a reliable analytical method must be able to separate and quantify:

  • Unreacted Starting Material: Residual cyclopentanone.

  • Over-reacted Products: Di-iodinated species such as 2,5-diiodocyclopentanone.

  • Side-Products: Products of elimination or rearrangement reactions.

  • Residual Solvents and Reagents: Any chemicals used in the synthesis and workup that are not fully removed.

A successful analytical method must exhibit specificity to resolve the this compound peak from these and other potential unknown impurities.

Primary-Methodology-Reversed-Phase-High-Performance-Liquid-Chromatography-RP-HPLC

For non-volatile and moderately polar compounds like this compound, RP-HPLC is often the gold standard for purity analysis.[1] Its high resolving power, sensitivity, and reproducibility make it ideal for separating structurally similar compounds.[2]

The-Causality-Behind-the-Method-Why-RP-HPLC-Works

The choice of RP-HPLC is deliberate. A non-polar stationary phase (like C18) provides excellent separation for moderately polar analytes like ketones. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, elutes the compounds. By programming a gradient—gradually increasing the organic solvent concentration—we can effectively separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities (like di-iodinated species) are resolved from the main analyte peak. UV detection is suitable as the carbonyl group in the ketone provides a chromophore, and the presence of iodine can also contribute to UV absorbance.

Detailed-Experimental-Protocol-HPLC-Purity-of-3-Iodocyclopentanone

This protocol is a self-validating system designed for robustness and compliance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A PDA detector is preferred as it can assess peak purity by comparing spectra across a single peak.[6][7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: 50:50 (v/v) Water:Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound sample.

  • Dissolve in 50.0 mL of the diluent to achieve a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The trustworthiness of this method is established through rigorous validation according to ICH Q2(R1) guidelines.[3][5] Key parameters to assess include:

  • Specificity: Injecting individual potential impurities to confirm their retention times do not overlap with the main peak.

  • Linearity: Analyzing a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessing the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Evaluating the repeatability of results from multiple preparations and injections.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizing-the-HPLC-Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Crude This compound Weighing Weigh ~25 mg Sample->Weighing Dissolving Dissolve in 50 mL Diluent (0.5 mg/mL) Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject 10 µL into HPLC System Filtering->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report Decision_Tree start Purity Assessment Goal? q1 Need to quantify residual solvents? start->q1 q2 Need absolute purity without a reference standard? q1->q2 No gc Use Gas Chromatography (GC-FID) q1->gc Yes q3 Need to separate multiple non-volatile impurities? q2->q3 No qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes hplc Use HPLC-UV/PDA as primary method q3->hplc Yes q3->hplc No (Still the best default choice)

Sources

The Indispensable Role of α-Haloketones in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate landscape of organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among the myriad of reactive intermediates, α-haloketones stand out as exceptionally powerful synthons, prized for their dual electrophilic nature and predictable reactivity. This guide provides an in-depth review of the applications of α-haloketones, offering a comparative analysis against alternative synthetic strategies, supported by experimental data and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these remarkable compounds in the construction of complex molecular architectures.

The Unique Reactivity Profile of α-Haloketones

The synthetic utility of α-haloketones stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen.[1][2] This arrangement activates both sites, allowing for a diverse range of transformations. The electron-withdrawing effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[3] This heightened reactivity is evident when comparing the rate of reaction of chloroacetone with potassium iodide in acetone to that of 1-chloropropane; chloroacetone reacts a staggering 36,000 times faster.[4]

Furthermore, the acidity of the α'-protons is increased, facilitating enolate formation under basic conditions. This dual reactivity allows α-haloketones to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, rearrangements, and cycloadditions.

Key Transformations and Comparative Analysis

This section will delve into the most prominent applications of α-haloketones, comparing their utility and performance against alternative synthetic methodologies.

The Favorskii Rearrangement: A Powerful Tool for Skeletal Reorganization

The Favorskii rearrangement is a hallmark reaction of α-haloketones, involving their treatment with a base to yield rearranged carboxylic acid derivatives.[5][6][7][8] This transformation is particularly valuable for the synthesis of highly branched acyclic carboxylic acids and for effecting ring contraction in cyclic systems.[7][8]

Mechanism: The most generally accepted mechanism for the Favorskii rearrangement of α-haloketones possessing α'-hydrogens involves the formation of a cyclopropanone intermediate. The process begins with the formation of an enolate at the α'-position, which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form the cyclopropanone. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final carboxylic acid or ester product.[5] In the absence of α'-hydrogens, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur via a semibenzilic acid-type mechanism.[5][9]

Favorskii_Rearrangement cluster_start Starting Material cluster_base Base cluster_intermediate Intermediate cluster_product Product start α-Haloketone enolate Enolate start->enolate -H⁺ base Base (e.g., OH⁻, OR⁻) cyclopropanone Cyclopropanone enolate->cyclopropanone Intramolecular SN2 product Carboxylic Acid Derivative cyclopropanone->product + Base, Ring Opening, Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Comparative Analysis:

Transformationα-Haloketone Method (Favorskii)Alternative MethodsAdvantages of FavorskiiDisadvantages of Favorskii
Ring Contraction Treatment of cyclic α-haloketone with base.Wolff rearrangement of α-diazoketones; Pinacol rearrangement of 1,2-diols.Milder reaction conditions, readily available starting materials.Potential for side reactions like elimination; stereochemical outcome can be complex.
Branched Carboxylic Acids Reaction of acyclic α-haloketones with base.Malonic ester synthesis; Aldol condensation followed by oxidation.Direct access to highly substituted acids in a single step.Substrate scope can be limited by enolizability and steric hindrance.

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid from 2-Chlorocyclohexanone

  • To a solution of sodium methoxide (1.1 equivalents) in methanol, add 2-chlorocyclohexanone (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • The resulting methyl cyclopentanecarboxylate can be hydrolyzed to the carboxylic acid using standard procedures.

This protocol provides a general framework; specific conditions may need optimization based on the substrate.

Darzens Condensation: A Classic Route to Epoxides

The Darzens condensation, also known as the glycidic ester condensation, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester.[10][11] This reaction is a powerful tool for the synthesis of epoxides, which are versatile intermediates in organic synthesis. While the classic Darzens reaction utilizes α-haloesters, the principle can be extended to α-haloketones to produce α,β-epoxy ketones.[11]

Mechanism: The reaction begins with the deprotonation of the α-haloester or α-haloketone by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in an aldol-like addition. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the adjacent halide to form the epoxide ring.[11][12]

Darzens_Condensation start α-Haloketone/Ester Ketone/Aldehyde enolate Enolate Intermediate start:f0->enolate -H⁺ alkoxide Alkoxide Intermediate base Base enolate->alkoxide Nucleophilic Attack product α,β-Epoxy Ketone/Ester alkoxide->product Intramolecular SN2

Caption: Key steps in the Darzens Condensation.

Comparative Analysis:

Productα-Halocarbonyl Method (Darzens)Alternative MethodsAdvantages of DarzensDisadvantages of Darzens
α,β-Epoxides Base-catalyzed condensation of an α-halocarbonyl with a ketone or aldehyde.Epoxidation of an α,β-unsaturated carbonyl (e.g., with m-CPBA); Johnson-Corey-Chaykovsky reaction.Forms the C-C bond and the epoxide ring in a single step from readily available starting materials.Can have poor stereocontrol in some cases; side reactions like self-condensation are possible.

The Darzens reaction offers a convergent approach to epoxides, directly coupling two carbonyl-containing fragments. In contrast, methods like the epoxidation of α,β-unsaturated carbonyls require the prior synthesis of the alkene substrate.[11]

Synthesis of Heterocycles: A Gateway to Bioactive Molecules

α-Haloketones are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[3][13][14][15] Their bifunctional nature allows them to react with various nucleophiles to construct five-, six-, and seven-membered rings.[3][13]

Common Heterocyclic Syntheses from α-Haloketones:

  • Thiazoles: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. This is a widely used and efficient method for constructing the thiazole ring system.[4]

  • Pyrroles: The Hantzsch pyrrole synthesis utilizes the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[4]

  • Imidazoles: α-Haloketones can react with amidines to form substituted imidazoles.

  • Furans: The Feist-Benary furan synthesis involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound.

The use of solid-phase synthesis with α-haloketones has further expanded the accessibility of diverse heterocyclic scaffolds.[13][15]

Heterocycle_Synthesis start α-Haloketone intermediate Acyclic Intermediate start->intermediate nucleophile Dinucleophile (e.g., Thioamide, Amidine, β-Ketoester + NH₃) nucleophile->intermediate product Heterocycle (e.g., Thiazole, Imidazole, Pyrrole) intermediate->product Cyclization

Sources

The Decisive Advantage: Benchmarking 3-Iodocyclopentanone in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex molecule synthesis, the cyclopentanone scaffold remains a cornerstone, frequently appearing in a vast array of biologically active compounds, most notably the prostaglandins and their analogues.[1][2] The strategic introduction of functional groups onto this five-membered ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of molecular properties. Among the array of available building blocks, α-halocyclopentanones serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of 3-iodocyclopentanone against its bromo- and chloro-analogs in three pivotal synthetic transformations: the Favorskii rearrangement, direct nucleophilic substitution, and base-mediated elimination. By examining the underlying principles and presenting available experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Halogen Effect: A Fundamental Principle of Reactivity

The choice of halogen in an α-haloketone profoundly influences its reactivity. The carbon-halogen (C-X) bond strength decreases down the group from chlorine to iodine, while the polarizability of the halogen atom increases. Consequently, the leaving group ability of the halide follows the trend I > Br > Cl. This fundamental principle dictates that α-iodoketones are generally the most reactive, followed by their bromo and chloro counterparts. This enhanced reactivity can translate to milder reaction conditions, faster reaction times, and, in some cases, altered reaction pathways. However, as we will explore, heightened reactivity does not always culminate in superior yields of the desired product, as competing side reactions can also be accelerated.

Transformation 1: The Favorskii Rearrangement - A Gateway to Ring Contraction

The Favorskii rearrangement is a powerful method for the skeletal reorganization of α-haloketones to form carboxylic acid derivatives, and in the case of cyclic substrates, it provides an elegant route for ring contraction.[3][4] For 3-halocyclopentanones, this transformation yields valuable cyclobutanecarboxylic acid derivatives, which are themselves important building blocks in organic synthesis.

Mechanistic Overview

The generally accepted mechanism proceeds through a cyclopropanone intermediate. A base abstracts an acidic α'-proton, forming an enolate which then undergoes intramolecular nucleophilic attack to displace the halide, yielding a strained bicyclic cyclopropanone. Subsequent nucleophilic attack by a base (e.g., an alkoxide) on the carbonyl carbon leads to the opening of the three-membered ring to form the most stable carbanion, which is then protonated to give the final product.[5]

Favorskii_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Cyclopropanone Formation cluster_3 Step 3: Nucleophilic Attack & Ring Opening cluster_4 Step 4: Protonation A 3-Halocyclopentanone B Enolate A->B Base (-OR) C Cyclopropanone Intermediate B->C Intramolecular SN2 (-X⁻) D Tetrahedral Intermediate C->D + OR⁻ E Carbanion D->E Ring Opening F Cyclobutanecarboxylate Ester E->F + HOR

Caption: Generalized mechanism of the Favorskii rearrangement.

Performance Comparison
SubstrateHalogen Leaving Group AbilityExpected Reaction RateAnticipated YieldPotential for Side Reactions
This compound ExcellentFastestGood to HighIncreased (e.g., elimination)
3-Bromocyclopentanone GoodIntermediateGoodModerate
3-Chlorocyclopentanone ModerateSlowestModerate to GoodLower

Note: The anticipated yields are qualitative estimations based on general principles. Increased reactivity in the iodo- and bromo-derivatives can sometimes lead to a higher propensity for side reactions, such as elimination, which may negatively impact the isolated yield of the desired rearranged product.

Experimental Protocol: Favorskii Rearrangement of a 3-Halocyclopentanone
  • Materials: 3-Halocyclopentanone (1.0 eq), Sodium methoxide (1.2 eq), Anhydrous methanol, Diethyl ether.

  • Procedure:

    • To a stirred solution of sodium methoxide in anhydrous methanol at 0 °C, add a solution of the 3-halocyclopentanone in a minimal amount of diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended). Reaction times are expected to be shortest for the iodo- and longest for the chloro-derivative.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting methyl cyclobutanecarboxylate by flash column chromatography.

Transformation 2: Direct Nucleophilic Substitution

The α-carbon of 3-halocyclopentanones is electrophilic and susceptible to direct attack by nucleophiles in an SN2 reaction. This transformation is a straightforward method for introducing a variety of functional groups, such as amines, azides, and thiolates, which are prevalent in pharmacologically active molecules.

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly dependent on the nature of the leaving group, with the C-I bond being the weakest and most easily cleaved.

SN2_Workflow Start 3-Halocyclopentanone + Nucleophile (e.g., Piperidine) TransitionState [Transition State]‡ (Pentacoordinate Carbon) Start->TransitionState SN2 Attack Product 3-Substituted Cyclopentanone + Halide Salt TransitionState->Product Halide Departure

Caption: Experimental workflow for SN2 reaction.

Performance Comparison

In direct nucleophilic substitutions, the superior leaving group ability of iodide makes this compound the most reactive substrate. This enhanced reactivity allows for the use of weaker nucleophiles and milder reaction conditions compared to its bromo and chloro counterparts. Kinetic studies on related systems, such as the reaction of 3-halocyclohex-2-enones with piperidine, have shown that while chloro- and bromo-derivatives react at similar rates, the overall reactivity is significantly influenced by the substrate structure.[6] It is well-established in SNAr reactions, a related class of nucleophilic substitutions, that the reactivity order can deviate from the simple F > Cl ≈ Br > I trend depending on the mechanism.[5] However, for the SN2 reaction at an sp3-hybridized carbon, the C-I bond cleavage is typically the rate-determining factor.

SubstrateRelative C-X Bond StrengthExpected SN2 ReactivitySuitable Nucleophiles
This compound WeakestHighestWide range, including weaker nucleophiles
3-Bromocyclopentanone IntermediateIntermediateGood to strong nucleophiles
3-Chlorocyclopentanone StrongestLowestStrong nucleophiles often required
Experimental Protocol: Nucleophilic Substitution with Piperidine
  • Materials: 3-Halocyclopentanone (1.0 eq), Piperidine (2.2 eq), Acetonitrile, Sodium bicarbonate.

  • Procedure:

    • Dissolve the 3-halocyclopentanone in acetonitrile.

    • Add piperidine to the solution. The use of a slight excess of the amine is common to act as both the nucleophile and a base to neutralize the resulting hydrohalic acid.[7]

    • Stir the reaction at room temperature or with gentle heating. The reaction with this compound is expected to be the fastest.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product, 3-(piperidin-1-yl)cyclopentan-1-one, by column chromatography.

Transformation 3: Elimination - The Path to Cyclopentenones

The introduction of an α,β-unsaturated moiety into the cyclopentanone ring is a common strategy in drug design, as this motif is found in numerous bioactive natural products, including many prostaglandins.[8] Base-mediated elimination (dehydrohalogenation) of 3-halocyclopentanones provides a direct route to 2-cyclopentenone.

Mechanistic Insights

This reaction typically proceeds through an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, and the halide is eliminated in a concerted step. The strength and steric bulk of the base can influence the regioselectivity and efficiency of the reaction.[1]

E2_Mechanism Reactants 3-Halocyclopentanone + Base TransitionState [E2 Transition State]‡ Reactants->TransitionState Concerted Proton Abstraction and Halide Elimination Products 2-Cyclopentenone + H-Base⁺ + X⁻ TransitionState->Products

Caption: The concerted E2 mechanism for dehydrohalogenation.

Performance Comparison

In E2 reactions, the rate is influenced by both the ease of proton abstraction and the facility of leaving group departure. Given that the acidity of the α-protons is similar across the 3-halocyclopentanone series, the nature of the leaving group is again the dominant factor. The weaker C-I bond in this compound allows for its more facile elimination, making it the most reactive substrate for this transformation. This can enable the use of weaker bases and lower reaction temperatures.

SubstrateLeaving Group AbilityExpected E2 Reaction RateSuitable Bases
This compound ExcellentFastestWeaker bases (e.g., DBU, Et3N)
3-Bromocyclopentanone GoodIntermediateModerately strong bases (e.g., Na2CO3, K2CO3)
3-Chlorocyclopentanone ModerateSlowestStronger bases often required (e.g., t-BuOK)
Experimental Protocol: Synthesis of 2-Cyclopentenone
  • Materials: 3-Halocyclopentanone (1.0 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), Toluene.

  • Procedure:

    • Dissolve the 3-halocyclopentanone in toluene.

    • Add DBU to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction with this compound is expected to proceed most rapidly.

    • Upon completion, cool the reaction mixture and wash with dilute hydrochloric acid to remove the DBU.

    • Wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting 2-cyclopentenone by distillation or column chromatography.

Conclusion: The Strategic Value of this compound

Across the three fundamental transformations examined, this compound consistently emerges as the most reactive substrate. Its superior performance is directly attributable to the excellent leaving group ability of the iodide ion, a consequence of the weak carbon-iodine bond. This enhanced reactivity is not merely a matter of academic interest; it has significant practical implications for the synthetic chemist. The use of this compound can enable reactions to be performed under milder conditions, often leading to shorter reaction times and a broader tolerance of sensitive functional groups elsewhere in the molecule. While the potential for increased side reactions must be considered and mitigated through careful optimization of reaction conditions, the versatility and high reactivity of this compound make it a powerful and often superior choice for the synthesis of complex cyclopentanone derivatives destined for applications in drug discovery and development.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. RSC Publishing. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • K. C. Westaway, S. F. Ali. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • ChemistryViews. Simple Synthesis of 2-Cyclopentenones. [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • ResearchGate. Synthesis and biological activity of prostaglandin lactones. [Link]

  • PubMed. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

  • Google Patents.
  • PubChem. This compound. National Institutes of Health. [Link]

  • RSC Publishing. Pot and time economies in the total synthesis of Corey lactone. [Link]

  • ResearchGate. Raw materials for other synthesis of Corey lactone. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

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Safety Operating Guide

Part 1: Hazard Assessment and Chemical Profile of 3-Iodocyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 3-Iodocyclopentanone for Laboratory Professionals

In the highly regulated and safety-conscious environment of modern research and drug development, the responsible management of chemical reagents is paramount. This compound, a valuable α-haloketone intermediate, requires specific handling and disposal procedures due to its inherent reactivity and hazardous properties. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a halogenated organic compound whose primary hazards stem from its reactivity.[1][2][3] As an α-haloketone, it is susceptible to nucleophilic attack and can act as an alkylating agent.[4] Upon decomposition, which can be prompted by light or heat, it may release hazardous vapors such as hydrogen iodide.[5][6]

Key chemical and physical properties are summarized below:

PropertyIdentifier/ValueSignificance in Disposal
Molecular Formula C₅H₇IOIdentifies the substance as a halogenated organic compound.[7][8]
Molecular Weight 210.01 g/mol Used for calculating quantities in waste neutralization and disposal records.[7]
Primary Hazards Skin and eye irritant, potential respiratory irritant.[5][6]Mandates the use of robust personal protective equipment (PPE) and engineering controls.
Reactivity Profile Incompatible with strong oxidizing agents and strong bases.[5][6] Light-sensitive.[5][6]Disposal protocol must neutralize the compound's reactivity before it enters the general waste stream.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated waste streams to ensure proper final disposal.[1][2][3]

Part 2: The Deactivation and Disposal Workflow

The central principle for the safe disposal of this compound is in-lab deactivation to mitigate its reactivity before collection by environmental health and safety (EHS) personnel. The following workflow provides a systematic approach to this process.

DisposalWorkflow cluster_prep Phase 1: Preparation and Safety Precautions cluster_deactivate Phase 2: Chemical Deactivation cluster_dispose Phase 3: Final Disposal and Documentation A 1. Don Full PPE: - Safety Goggles & Face Shield - Nitrile Gloves (Double) - Chemical-Resistant Lab Coat B 2. Operate within a certified Chemical Fume Hood. A->B C 3. Prepare quenching solution: 10% Sodium Thiosulfate (w/v) and Saturated Sodium Bicarbonate. B->C D 4. Slowly add this compound waste to the quenching solution with constant stirring. C->D E 5. Monitor for reaction signs (e.g., heat, gas evolution). Use an ice bath if necessary. D->E F 6. Verify complete neutralization of iodine using starch-iodide paper. (Absence of blue color) E->F G 7. Adjust pH of the final solution to neutral (6-8). F->G H 8. Transfer deactivated solution to a 'Halogenated Organic Waste' container. G->H I 9. Accurately complete the hazardous waste tag and attach it to the container. H->I

Caption: A procedural workflow for the safe deactivation and disposal of this compound.

Part 3: Detailed Deactivation Protocol

This protocol provides explicit instructions for neutralizing small quantities of this compound waste typically generated in a research setting.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • All handling must occur within a properly functioning chemical fume hood to prevent inhalation of vapors.[9][10]
  • Mandatory PPE includes:
  • Chemical splash goggles and a full-face shield.
  • Double-layered nitrile gloves.
  • A chemically resistant lab coat or apron.

2. Preparation of Quenching Solution:

  • In a beaker of appropriate size, prepare a 10% (w/v) aqueous solution of sodium thiosulfate. This solution will serve to reduce any elemental iodine to the less hazardous iodide ion.
  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate. This will neutralize acidic byproducts, such as hydrogen iodide (HI), that may form.[11]

3. Deactivation Procedure:

  • Place the beaker containing the quenching solution on a magnetic stir plate and ensure vigorous stirring.
  • Slowly, and in small portions, add the this compound waste to the quenching solution. This controlled addition is crucial to manage the reaction rate and prevent excessive heat generation or off-gassing.
  • Have an ice bath readily available to cool the reaction vessel if a significant exotherm is observed.
  • After the final addition, allow the mixture to stir for a minimum of 60 minutes to ensure the reaction is complete.

4. Verification of Neutralization:

  • To confirm that all reactive iodine has been quenched, dip a strip of starch-iodide paper into the solution. The absence of a blue or black color indicates that the neutralization is complete. If the paper turns blue, add more 10% sodium thiosulfate solution and continue stirring for another 30 minutes before re-testing.

5. Final Waste Handling:

  • Using pH paper, check the pH of the deactivated solution. If necessary, adjust the pH to a neutral range (between 6 and 8) using a dilute acid or base.
  • Carefully transfer the neutralized solution into a designated "Halogenated Organic Waste" container.[1][2] This container must be in good condition, compatible with the waste, and have a secure, threaded cap.[1]
  • Do not mix this waste with non-halogenated solvents, as this can significantly increase disposal costs.[3]
  • Complete a hazardous waste tag with the full chemical names of all components in the container and attach it securely.[1] Arrange for pickup by your institution's EHS department.

Part 4: Scientific Rationale and Regulatory Context

The protocol described is a self-validating system rooted in fundamental chemical principles.

  • Dehalogenation and Reduction: The primary deactivation agent, sodium thiosulfate (Na₂S₂O₃), is a standard reducing agent used to convert elemental iodine (I₂) into non-hazardous iodide ions (I⁻). This prevents the release of toxic iodine vapor.

  • Acid Neutralization: The sodium bicarbonate (NaHCO₃) acts as a weak base to neutralize any acidic byproducts, notably hydrogen iodide (HI), which can be formed during the decomposition of the iodo-compound.

  • Regulatory Compliance: This procedure is designed to comply with the general requirements set forth by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Resource Conservation and Recovery Act (RCRA) managed by the U.S. Environmental Protection Agency (EPA).[12][13][14] All laboratories are required to maintain a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[9][15] Always consult your institution's specific CHP and EHS office for guidance.

By adhering to this detailed and scientifically grounded protocol, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. Provides chemical identifiers and computed properties. URL: [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA). The primary standard governing laboratory safety in the U.S. URL: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Outlines the "cradle-to-grave" management system under RCRA. URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Provides general guidance on handling and waste disposal for halogenated solvents. URL: [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. Discusses general procedures for organic waste, including halogenated compounds. URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. A comprehensive guide on laboratory safety. URL: [Link]

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A Comprehensive Guide to Handling 3-Iodocyclopentanone: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Assessment

Based on analogous compounds, 3-Iodocyclopentanone is anticipated to present several significant hazards. The cyclopentanone structure suggests it is likely a flammable liquid and vapor.[1][2] The presence of iodine, a halogen, indicates potential for skin and eye irritation, as well as respiratory irritation.[3][4] Halogenated organic compounds can also have toxicological effects.[5]

Anticipated Hazards:

  • Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Vapors may form explosive mixtures with air.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[3][4]

  • Toxicity: The substance may be toxic to the lungs and nervous system with repeated or prolonged exposure.[5]

Hazard ClassAnticipated ClassificationPrimary Routes of Exposure
Flammable LiquidCategory 3Inhalation, Skin, Eyes
Skin Corrosion/IrritationCategory 2Skin
Serious Eye Damage/IrritationCategory 2AEyes
Specific Target Organ ToxicityCategory 3 (Respiratory)Inhalation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential for the safe handling of this compound. This involves protection for the hands, body, eyes, and respiratory system.

Hand Protection

Given the anticipated skin irritation, robust hand protection is critical. Disposable nitrile gloves are a minimum requirement for incidental contact but should be removed and replaced immediately after any exposure.[6] For extended work, consider double-gloving or using a more resistant glove material.

Recommended Glove Selection:

Glove MaterialProtection Against KetonesProtection Against Halogenated SolventsNotes
Butyl RubberGood to ExcellentPoorA good choice for handling ketones.[7][8]
NeopreneFairPoorOffers some protection but is not ideal for halogenated compounds.[7][9]
NitrileFair against some ketonesPoorSuitable for incidental contact only.[8]
Fluoroelastomer (Viton)GoodGoodProvides good resistance to a broad range of organic solvents.[7][8]
Norfoil (Silver Shield)ExcellentExcellentRecommended for handling highly hazardous chemicals.[7][8]
Eye and Face Protection

Chemical splash goggles are mandatory to protect against splashes and vapors.[9] When there is a significant splash risk, such as during transfers of larger volumes, a face shield should be worn in addition to goggles.[6][9]

Body Protection

A flame-retardant lab coat is essential. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[6] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, a respirator with an appropriate organic vapor cartridge may be necessary. A self-contained breathing apparatus (SCBA) should be used in emergency situations.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_Area Designate and Clear Work Area in Fume Hood Gather_Materials Assemble All Necessary Equipment and PPE Prep_Area->Gather_Materials Review_SDS Review SDS of Related Compounds and SOP Gather_Materials->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Transfer_Chemical Carefully Transfer This compound Don_PPE->Transfer_Chemical Perform_Experiment Conduct Experiment in Fume Hood Transfer_Chemical->Perform_Experiment Segregate_Waste Segregate Halogenated Organic Waste Perform_Experiment->Segregate_Waste Clean_Glassware Decontaminate Glassware in Fume Hood Segregate_Waste->Clean_Glassware Dispose_Waste Dispose of Waste in Labeled Container Clean_Glassware->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Detailed Steps:
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment, including glassware, spill kits, and waste containers.

    • Thoroughly review the safety data for related compounds and the specific standard operating procedure (SOP) for the experiment.

  • Handling :

    • Don the appropriate PPE as outlined in the section above.

    • Ground and bond containers when transferring the chemical to prevent static discharge.

    • Use non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[1]

    • Perform all manipulations within the fume hood to minimize vapor inhalation.

  • Cleanup :

    • Decontaminate all glassware and equipment used in the procedure within the fume hood.

    • Segregate all waste containing this compound into a designated halogenated organic waste container.[11][12]

    • Wipe down the work area in the fume hood with an appropriate solvent.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: For a small spill, absorb with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[5] For a large spill, evacuate the area and call for emergency assistance.[5]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[11][13]

Caption: Disposal workflow for this compound waste.

Key Disposal Steps:

  • Segregation: Collect all waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, in a dedicated, properly labeled container for halogenated organic waste.[11][12] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste," with the full chemical name "this compound" and an approximate concentration or volume listed.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office. The typical disposal method for such waste is high-temperature incineration at a licensed facility.[11][14]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Material Safety Data Sheet. (2005, October 9). LEAP Online. Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved from [Link]

  • This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Cyclopentanone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

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